molecular formula C14H14N2O B3491821 N-methyl-2-(phenylamino)benzamide

N-methyl-2-(phenylamino)benzamide

Cat. No.: B3491821
M. Wt: 226.27 g/mol
InChI Key: QZVQCYVFZSHNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(phenylamino)benzamide, with a molecular weight of 226.27 g/mol and the formula C14H14N2O, is a benzamide derivative of significant interest in chemical and pharmaceutical research . Its structure, featuring hydrogen bond donor and acceptor groups, makes it an excellent model compound for studying intramolecular hydrogen bonding and conformational analysis, which are critical for understanding structure-activity relationships in more complex drug-like molecules . Current research has highlighted the potential of this compound's scaffold in medicinal chemistry. Inspired by the synergy between Topoisomerase I and COX-2 inhibition, the N-2-(phenylamino)benzamide structure has been used to design novel anti-glioblastoma agents . Specific derivatives have been confirmed as COX-2 inhibitors, with compounds such as I-1 and I-8 showing notable inhibitory activity (IC₅₀ values of 33.61 ± 1.15 μM and 45.01 ± 2.37 μM, respectively) . In vivo studies further demonstrated the promise of this scaffold, with one lead compound (I-1) exhibiting tumor growth inhibition of 66.7% in a C6 glioma orthotopic model and 69.4% in a U87MG xenograft model, outperforming the parent 1,5-naphthyridine derivative and showing a higher safety profile than temozolomide . This compound is offered for research applications only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-15-14(17)12-9-5-6-10-13(12)16-11-7-3-2-4-8-11/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVQCYVFZSHNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-methyl-2-(phenylamino)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(phenylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Notably, derivatives of the parent structure, N-2-(phenylamino)benzamide, have emerged as promising candidates in oncology and inflammatory disease research.[1][2] This technical guide aims to provide a comprehensive overview of the core properties of this compound, drawing upon data from closely related analogues and established chemical principles. This document will cover its predicted physicochemical properties, a plausible synthetic route with detailed experimental considerations, expected spectroscopic characteristics, and the known biological activities of its close derivatives to inform future research and development.

Core Physicochemical Properties

PropertyN-methylbenzamideGeneral BenzamidePredicted this compoundData Source
Molecular Formula C₈H₉NOC₇H₇NOC₁₄H₁₄N₂O[3],[4]
Molecular Weight 135.16 g/mol 121.14 g/mol 226.27 g/mol [3],[4]
Melting Point 78-80 °C127-130 °CNot available[3],[4]
Boiling Point 282 °C288 °CNot available[3],[4]
Solubility Soluble in ethanol, slightly soluble in water.Slightly soluble in water, soluble in organic solvents.Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; likely poorly soluble in water.[3],[4]
pKa ~17 (amide proton)~17 (amide proton)Not available
LogP 1.130.64Predicted: ~2.5-3.5

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible and robust synthetic route can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from 2-aminobenzoic acid.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial N-phenylation of 2-aminobenzoic acid, followed by amidation of the resulting carboxylic acid with methylamine.

G cluster_0 Step 1: N-Phenylation cluster_1 Step 2: Amidation 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Ullmann_Condensation Ullmann Condensation (Cu catalyst, base, heat) 2-Aminobenzoic_Acid->Ullmann_Condensation Bromobenzene Bromobenzene Bromobenzene->Ullmann_Condensation 2-(Phenylamino)benzoic_Acid 2-(Phenylamino)benzoic Acid Ullmann_Condensation->2-(Phenylamino)benzoic_Acid 2-(Phenylamino)benzoic_Acid_2 2-(Phenylamino)benzoic Acid Activating_Agent Activating Agent (e.g., SOCl₂, EDCI) 2-(Phenylamino)benzoic_Acid_2->Activating_Agent Acyl_Chloride_Intermediate Acyl Chloride Intermediate Activating_Agent->Acyl_Chloride_Intermediate Methylamine Methylamine Acyl_Chloride_Intermediate->Methylamine This compound This compound Methylamine->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Phenylamino)benzoic Acid (N-Phenylanthranilic Acid)

This step can be achieved via an Ullmann condensation reaction.

  • Reagents: 2-Aminobenzoic acid, bromobenzene, potassium carbonate (or another suitable base), copper powder or copper(I) iodide (catalyst), and a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzoic acid, an excess of potassium carbonate, and the copper catalyst.

    • Add the solvent (e.g., DMF) and bromobenzene.

    • Heat the reaction mixture to reflux (typically 150-200 °C, depending on the solvent) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and pour it into a large volume of water.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-(phenylamino)benzoic acid.

Step 2: Synthesis of this compound

This amidation can be performed by first activating the carboxylic acid.

  • Reagents: 2-(Phenylamino)benzoic acid, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride), or a peptide coupling reagent (e.g., EDC/HOBt), and methylamine (as a solution in a solvent like THF or water, or as a gas). An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is also required.

  • Procedure (via Acyl Chloride):

    • Suspend 2-(phenylamino)benzoic acid in an inert solvent (e.g., DCM) with a catalytic amount of DMF.

    • Add thionyl chloride dropwise at 0 °C and then allow the mixture to stir at room temperature until the reaction is complete (evolution of gas ceases).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in fresh inert solvent and cool to 0 °C.

    • Slowly add a solution of methylamine, maintaining the temperature at 0 °C. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) may be necessary to neutralize the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

G cluster_0 Analytical Workflow cluster_1 Spectroscopic Techniques Synthesis Synthesized Product Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR ¹H and ¹³C NMR Structure_Confirmation->NMR Mass_Spec Mass Spectrometry (MS) Structure_Confirmation->Mass_Spec IR Infrared (IR) Spectroscopy Structure_Confirmation->IR Purity_Assessment->NMR HPLC HPLC Purity_Assessment->HPLC

Caption: A typical workflow for the characterization of synthesized this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, likely in the range of 6.5-8.0 ppm. A singlet or doublet for the N-methyl protons would appear further upfield, likely around 2.8-3.3 ppm, which may show coupling to the amide proton. The amide proton (NH) would likely appear as a broad singlet downfield. The proton on the phenylamino group may also be visible as a broad singlet.

  • ¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the amide at around 165-175 ppm. Aromatic carbons would appear in the 110-150 ppm region. The N-methyl carbon would be expected in the upfield region, around 25-35 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the amide group around 1630-1680 cm⁻¹. An N-H stretch for the secondary amine and the amide would be expected in the region of 3200-3400 cm⁻¹. C-H stretches for the aromatic and methyl groups will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (226.27 g/mol ).

Biological Activity and Signaling Pathways of Derivatives

There is no direct evidence of the biological activity of this compound. However, several studies have investigated the therapeutic potential of its close structural analogues, namely N-2-(phenylamino)benzamide derivatives. These compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes that are highly relevant in cancer and inflammation.[1][2][5]

The proposed mechanism of action for these derivatives involves the inhibition of the NF-κB signaling pathway.[5] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and are also implicated in tumor growth. The inhibition of Topoisomerase I leads to DNA damage in cancer cells, ultimately triggering apoptosis.

G N-2-(phenylamino)benzamide_Derivatives N-2-(phenylamino)benzamide Derivatives COX-2 COX-2 N-2-(phenylamino)benzamide_Derivatives->COX-2 inhibition Topo_I Topoisomerase I N-2-(phenylamino)benzamide_Derivatives->Topo_I inhibition NF-kB_Pathway NF-κB Pathway N-2-(phenylamino)benzamide_Derivatives->NF-kB_Pathway inhibition Prostaglandins Prostaglandins COX-2->Prostaglandins production DNA_Replication DNA Replication/ Transcription Topo_I->DNA_Replication DNA_Damage DNA Damage Topo_I->DNA_Damage inhibition leads to Inflammation Inflammation Prostaglandins->Inflammation Tumor_Growth Tumor Growth Prostaglandins->Tumor_Growth DNA_Replication->Tumor_Growth Apoptosis Apoptosis DNA_Damage->Apoptosis NF-kB_Pathway->Inflammation NF-kB_Pathway->Tumor_Growth

Caption: Known signaling pathway inhibition by N-2-(phenylamino)benzamide derivatives.

Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. However, empirical testing is required to confirm this hypothesis. The N-methylation could potentially alter the compound's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents an interesting chemical entity at the intersection of established pharmacophores. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the properties of closely related compounds. The predicted physicochemical properties and detailed synthetic protocols offer a starting point for researchers to produce and study this molecule. Furthermore, the known anti-inflammatory and anti-cancer activities of its derivatives suggest that this compound could be a valuable subject for future drug discovery and development efforts. Further empirical investigation is warranted to fully elucidate its chemical and biological profile.

References

N-methyl-2-(phenylamino)benzamide chemical structure and analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-methyl-2-(phenylamino)benzamide and its Derivatives

Core Chemical Identity

This compound is an organic compound belonging to the benzamide class of molecules. It is characterized by a central benzene ring substituted with an N-methylcarboxamide group and a phenylamino group at the ortho position. This structure serves as a crucial scaffold in medicinal chemistry, particularly in the development of targeted therapeutics. While the parent compound is not extensively cataloged, its derivatives have been the subject of significant research, especially in oncology.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₄N₂O

  • SMILES: CN-C(=O)c1ccccc1Nc2ccccc2

  • Structure:

    alt text

Physicochemical and Analytical Data

Comprehensive experimental data for the parent this compound is limited in public databases. However, analysis of its derivatives provides insight into the expected analytical profile. The tables below summarize key physicochemical properties and representative spectroscopic data for related compounds.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight226.27 g/mol Calculated
Molecular FormulaC₁₄H₁₄N₂OCalculated
Related CompoundN-Methylbenzamide[1][2]
Mol. Weight (N-Methylbenzamide)135.16 g/mol [1][2]
CAS No. (N-Methylbenzamide)613-93-4[1][2]
Table 2: Representative Spectroscopic Data for Benzamide Derivatives
TechniqueDerivativeSolventKey Signals (δ in ppm, J in Hz)Source
¹H NMRN-MethylbenzamideCDCl₃7.65-7.72 (m, 2H), 7.30-7.44 (m, 3H), 6.27 (br s, 1H), 2.93 (d, 3H, J = 4.5)[3]
¹³C NMRN-MethylbenzamideCDCl₃168.3, 134.6, 131.4, 128.6, 126.9, 26.9[3]
IRN-MethylbenzamideCCl₄ / CS₂Bands indicating C=O stretch, N-H bend, C-N stretch, and aromatic C-H vibrations.[1]
Mass Spec (EI)N-Methylbenzamide-Molecular Ion Peak (M+) at m/z 135[2][4]

Synthesis and Characterization Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a standard amide coupling reaction between 2-(phenylamino)benzoic acid (or a substituted analog) and methylamine.

  • Acid Activation: Dissolve 2-(phenylamino)benzoic acid (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a coupling agent like HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add methylamine (or a solution of methylamine, 1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

G General Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent A 2-(phenylamino)benzoic acid F Amide Coupling Reaction A->F B Methylamine B->F C Coupling Agent (e.g., HATU) C->F D Base (e.g., DIEA) D->F E Aprotic Solvent (e.g., DCM) E->F G Work-up & Extraction F->G H Column Chromatography G->H I This compound H->I

Caption: General workflow for the synthesis of the target compound via amide coupling.

Analytical Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.[3]

  • Analysis: Process the spectra to identify characteristic peaks. For the title compound, one would expect aromatic proton signals (multiplets, ~7-8 ppm), an N-H proton signal (singlet or broad singlet), a methyl group signal (doublet, ~2.9 ppm, coupled to the N-H), and the amide N-H signal (broad quartet).[3][6]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Method: Use Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry. ESI is common for identifying the protonated molecular ion [M+H]⁺.[7]

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the synthesized compound.

Biological Activity and Signaling Pathways

Derivatives of N-2-(phenylamino)benzamide have been identified as potent anti-glioblastoma agents.[8] Their mechanism of action is particularly compelling as they can function as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2).[8][9]

Glioblastoma is a highly aggressive brain tumor, and therapies that can target multiple pathways are of significant interest.[8][10] The inhibition of COX-2 by these benzamide derivatives leads to the downregulation of several pro-tumorigenic factors.

Table 3: COX-2 Inhibition by Lead Derivatives
Compound IDDescriptionCOX-2 IC₅₀ (µM)Source
I-1N-2-(phenylamino) benzamide derivative33.61 ± 1.15[8][10]
I-8N-2-(phenylamino) benzamide derivative45.01 ± 2.37[8][10]
Parent Cmpd1,5-naphthyridine derivative> 150[8][10]

These compounds showed significantly improved COX-2 inhibition compared to the parent compound from which they were derived.[10] This activity contributes to higher anti-proliferation, anti-migration, and anti-invasion effects in glioma cell models.[8]

Proposed Signaling Pathway Inhibition

The anti-tumor effect of these derivatives is mediated by the disruption of the COX-2 signaling cascade. Inhibiting COX-2 reduces the synthesis of Prostaglandin E2 (PGE₂), which in turn downregulates Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[8][10] This cascade is crucial for tumor angiogenesis, invasion, and metastasis. Additionally, these compounds have been shown to suppress the activation of STAT3, a key transcription factor in cell proliferation and survival.[8][10]

G Proposed Anti-Glioblastoma Mechanism cluster_pathway COX-2 Pathway cluster_effects Tumor Progression compound N-2-(phenylamino) benzamide Derivative cox2 COX-2 compound->cox2 Inhibition stat3 STAT3 Activation compound->stat3 Inhibition pge2 PGE₂ cox2->pge2 vegf VEGF pge2->vegf mmp9 MMP-9 pge2->mmp9 growth Tumor Growth pge2->growth angiogenesis Angiogenesis vegf->angiogenesis invasion Invasion & Migration mmp9->invasion stat3->growth

Caption: Inhibition of COX-2 and STAT3 pathways by N-2-(phenylamino) benzamide derivatives.

References

The Biological Activity of N-methyl-2-(phenylamino)benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of N-methyl-2-(phenylamino)benzamide derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in this area.

Introduction

This compound and its derivatives have emerged as a promising class of compounds with significant biological activities, particularly in the fields of oncology and inflammation. These molecules have been shown to exhibit potent anti-proliferative and anti-inflammatory effects, primarily through the dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). This guide explores the synthesis, biological evaluation, and mechanism of action of these derivatives, providing a comprehensive resource for researchers in drug discovery and development.

Synthesis of the Core Scaffold

A general method for the synthesis of N-substituted benzamide derivatives involves the coupling of a carboxylic acid with an amine. For the synthesis of the core scaffold, this compound, a common approach is the amidation of 2-(phenylamino)benzoic acid with methylamine. This can be achieved using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like N-hydroxybenzotriazole (HOBT).

A representative, though not explicitly detailed for this specific molecule in the search results, synthetic workflow is outlined below.

G cluster_synthesis General Synthesis Workflow start 2-(phenylamino)benzoic acid + Methylamine coupling Coupling Agent (e.g., EDCI) + Catalyst (e.g., HOBT) start->coupling Reactants reaction Amidation Reaction coupling->reaction Reaction Conditions purification Purification (e.g., Column Chromatography) reaction->purification Crude Product product This compound purification->product Final Product

Caption: General workflow for the synthesis of this compound.

Quantitative Data on Biological Activity

The biological activity of this compound derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key derivatives.

Anticancer Activity

The antiproliferative effects of these derivatives have been evaluated against a range of cancer cell lines.

CompoundCell LineIC50 (µM)Reference
I-1U87MG (Glioblastoma)Not specified, but showed anti-proliferative effects[1][2]
I-8U87MG (Glioblastoma)Not specified, but showed anti-proliferative effects[1][2]
1H-30CT26.WT (Colorectal Carcinoma)Not specified, but decreased tumor growth in vivo
W10Colon Cancer CellsNot specified, but exhibited potent anti-proliferative activity
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is primarily attributed to their COX-2 inhibitory activity.

CompoundTargetIC50 (µM)Reference
I-1COX-233.61 ± 1.15[1][2]
I-8COX-245.01 ± 2.37[1][2]
1H-30COX-2Enhanced inhibition compared to tolfenamic acid and I-1
W10COX-22.31 ± 0.07
Topoisomerase I Inhibition

Several derivatives have demonstrated potent inhibition of Topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy.

CompoundTargetIC50 (µM)Reference
1H-30Topo IBetter inhibition than I-1
W10Topo I0.90 ± 0.17

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Proliferation

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

COX-2 Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

  • Add purified recombinant human COX-2 enzyme to the mixture and pre-incubate.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Topoisomerase I Inhibition Assay

This assay measures the inhibition of Topo I-mediated relaxation of supercoiled DNA.

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.

  • Add purified human Topoisomerase I enzyme to the mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution/loading dye.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after ethidium bromide staining. The inhibition of Topo I is indicated by the persistence of the supercoiled DNA form.

Signaling Pathways

The biological effects of this compound derivatives are mediated through the modulation of key signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway

These derivatives have been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.

G cluster_nfkb NF-κB Signaling Pathway Inhibition stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) ikk IKK Complex stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription Induces inhibitor This compound Derivatives inhibitor->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PGE2-VEGF Signaling Pathway in Cancer

By inhibiting COX-2, these derivatives reduce the production of prostaglandin E2 (PGE2), which in turn downregulates the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis in tumors.[1][2]

G cluster_pge2_vegf PGE2-VEGF Signaling Pathway Inhibition aa Arachidonic Acid cox2 COX-2 aa->cox2 Substrate pge2 PGE2 cox2->pge2 Produces ep_receptors EP Receptors pge2->ep_receptors Activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) ep_receptors->downstream Initiates vegf VEGF Expression downstream->vegf Upregulates angiogenesis Angiogenesis vegf->angiogenesis Promotes inhibitor This compound Derivatives inhibitor->cox2 Inhibits

Caption: Downregulation of the PGE2-VEGF signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel anti-cancer and anti-inflammatory agents. Their dual inhibitory action on COX-2 and Topo I, coupled with their ability to modulate critical signaling pathways such as NF-κB and PGE2-VEGF, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further investigation into the structure-activity relationships and optimization of these promising compounds for clinical applications.

References

An In-depth Technical Guide on N-methyl-2-(phenylamino)benzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-methyl-2-(phenylamino)benzamide, focusing on its synthesis, chemical properties, and the biological activities of its derivatives, particularly in the context of cancer research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound serves as a core scaffold for a class of synthetic compounds that have garnered significant interest in medicinal chemistry. Its derivatives have emerged as potent dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), two enzymes implicated in the pathogenesis of cancer and inflammatory diseases. This guide will delve into the synthetic methodologies, biological mechanisms, and quantitative activity data associated with this compound and its analogues.

Synthesis and Chemical Properties

The synthesis of the parent compound, this compound, can be approached through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-N-methylbenzamide, from isatoic anhydride. The second step is a carbon-nitrogen bond-forming cross-coupling reaction to introduce the phenylamino group.

Synthesis of 2-amino-N-methylbenzamide

A common method for the synthesis of 2-amino-N-methylbenzamide involves the reaction of isatoic anhydride with methylamine.[1]

Experimental Protocol:

  • To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a solution of methylamine (1 equivalent) in DMF is added.

  • The reaction mixture is refluxed for approximately 6 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.

  • The solid product is collected by filtration and recrystallized to yield pure 2-amino-N-methylbenzamide.

An alternative, more environmentally friendly approach involves microwave irradiation of a mixture of isatoic anhydride and the amine with a few drops of DMF for 4-10 minutes.[1]

Synthesis of this compound

The final step to obtain this compound involves a cross-coupling reaction between 2-amino-N-methylbenzamide and an aryl halide, such as iodobenzene or bromobenzene. The Buchwald-Hartwig amination is a modern and efficient method for this transformation.[2][3]

General Experimental Protocol (Buchwald-Hartwig Amination):

  • In an inert atmosphere glovebox, a reaction vessel is charged with 2-amino-N-methylbenzamide (1 equivalent), an aryl halide (e.g., iodobenzene, 1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2 equivalents).

  • Anhydrous, degassed toluene is added as the solvent.

  • The reaction vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

An older, alternative method is the Ullmann condensation, which typically requires harsher reaction conditions, including stoichiometric copper and high temperatures.[4]

Biological Activities and Mechanism of Action of Derivatives

Derivatives of this compound have been extensively studied for their potential as anti-cancer agents, particularly for glioblastoma and gastrointestinal cancers.[5][6][7] These compounds have been identified as dual inhibitors of COX-2 and Topoisomerase I.

The proposed mechanism of action involves the simultaneous inhibition of these two key enzymes. COX-2 is often overexpressed in tumors and contributes to inflammation and angiogenesis. Topoisomerase I is essential for DNA replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells.

The downstream effects of this dual inhibition in cancer cells include:

  • Downregulation of prostaglandin E2 (PGE2), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9).[6]

  • Inhibition of STAT3 activation.[6]

  • Upregulation of E-cadherin, a cell adhesion molecule whose loss is associated with cancer cell invasion and metastasis.[6]

  • Suppression of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7]

Quantitative Data for this compound Derivatives

The following tables summarize the reported in vitro and in vivo activities of key derivatives of this compound.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Derivatives

CompoundIC50 (µM) for COX-2 InhibitionReference
I-133.61 ± 1.15[6]
I-845.01 ± 2.37[6]
1H-30Enhanced inhibition compared to I-1[7]

Table 2: In Vivo Anti-Tumor Activity of Derivative I-1

Animal ModelTumor Growth Inhibition (TGI) (%)Reference
C6 glioma orthotopic model66.7[6]
U87MG xenograft model69.4[6]

Experimental Protocols for Biological Assays

COX-2 Inhibition Assay

The COX-2 inhibitory activity can be determined using a colorimetric or fluorometric inhibitor screening assay kit.

General Protocol:

  • Recombinant COX-2 enzyme is incubated with the test compound and a reaction buffer containing heme at 37 °C for a specified time (e.g., 20 minutes).

  • The reaction is initiated by the addition of arachidonic acid as the substrate.

  • The product of the COX-2 reaction, prostaglandin H2 (PGH2), is then measured. In some assays, PGH2 is reduced to PGF2α, which is quantified by enzyme immunoassay (EIA).

  • The absorbance or fluorescence is read using a plate reader.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, is calculated from a dose-response curve.

Topoisomerase I Inhibition Assay

Topoisomerase I activity is typically assessed by measuring the relaxation of supercoiled plasmid DNA.

General Protocol:

  • Supercoiled plasmid DNA is incubated with human Topoisomerase I in the presence of the test compound in a reaction buffer at 37 °C for a specified time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and a loading dye.

  • The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • The gel is visualized under UV light, and the conversion of supercoiled DNA to relaxed DNA is quantified.

  • Inhibitors of Topoisomerase I will prevent the relaxation of the supercoiled DNA.

Visualizations

Signaling Pathway

G Signaling Pathway of this compound Derivatives Drug This compound Derivatives COX2 COX-2 Drug->COX2 inhibits Topo1 Topoisomerase I Drug->Topo1 inhibits NFkB NF-κB Pathway Drug->NFkB inhibits Ecadherin E-cadherin Drug->Ecadherin upregulates PGE2 PGE2 COX2->PGE2 DNAReplication DNA Replication Topo1->DNAReplication Apoptosis Apoptosis Topo1->Apoptosis induces Inflammation Inflammation PGE2->Inflammation STAT3 STAT3 Activation NFkB->STAT3 VEGF VEGF NFkB->VEGF MMP9 MMP-9 NFkB->MMP9 Angiogenesis Angiogenesis VEGF->Angiogenesis Invasion Invasion & Metastasis MMP9->Invasion Ecadherin->Invasion inhibits

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow

G Experimental Workflow for Synthesis and Screening Start Start Synthesis_Precursor Synthesis of 2-amino-N-methylbenzamide Start->Synthesis_Precursor Coupling Buchwald-Hartwig Amination with Aryl Halide Synthesis_Precursor->Coupling Purification Purification & Characterization (NMR, MS) Coupling->Purification Compound This compound Derivative Purification->Compound COX2_Assay COX-2 Inhibition Assay Compound->COX2_Assay Topo1_Assay Topoisomerase I Inhibition Assay Compound->Topo1_Assay Cell_Assay In Vitro Cell-Based Assays (Proliferation, Migration, Invasion) Compound->Cell_Assay Data_Analysis Data Analysis (IC50, % Inhibition) COX2_Assay->Data_Analysis Topo1_Assay->Data_Analysis Cell_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Conclusion

The this compound scaffold is a promising platform for the development of novel anti-cancer agents. Its derivatives have demonstrated potent dual inhibitory activity against COX-2 and Topoisomerase I, leading to significant anti-tumor effects in preclinical models. Further research into the synthesis and evaluation of new analogues, as well as a more in-depth investigation of the parent compound's biological profile, is warranted to fully explore the therapeutic potential of this chemical class.

References

Dual-Inhibitor N-methyl-2-(phenylamino)benzamide Derivatives Show Promise in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new class of N-methyl-2-(phenylamino)benzamide derivatives is emerging as a promising therapeutic strategy for various cancers, including glioblastoma and gastrointestinal cancers. These compounds function as dual inhibitors, simultaneously targeting two key enzymes involved in tumor progression: Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). This multi-targeted approach offers the potential for enhanced efficacy and reduced drug resistance compared to single-target agents.

Researchers have synthesized and evaluated a series of these derivatives, with several lead compounds demonstrating significant anti-tumor activity in both laboratory and animal studies. These compounds have been shown to inhibit cancer cell proliferation, migration, and invasion, as well as to induce programmed cell death (apoptosis).

Key Therapeutic Targets and Mechanism of Action

The primary molecular targets of these this compound derivatives are COX-2 and Topo I.

  • Cyclooxygenase-2 (COX-2): This enzyme is often overexpressed in tumors and plays a crucial role in inflammation and cancer progression by producing prostaglandins, such as PGE2.[1][2] Inhibition of COX-2 can reduce inflammation, decrease cell growth, and inhibit the formation of new blood vessels that supply tumors (angiogenesis).[1]

  • Topoisomerase I (Topo I): This enzyme is essential for DNA replication and repair. By inhibiting Topo I, these compounds prevent cancer cells from replicating their DNA, leading to cell cycle arrest and apoptosis.[1][2][3]

The dual inhibition of COX-2 and Topo I leads to a cascade of downstream effects that contribute to the anti-cancer activity of these compounds. Notably, they have been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[3] Furthermore, these derivatives have been observed to downregulate the expression of several pro-tumorigenic factors, including:

  • Prostaglandin E2 (PGE2): A product of the COX-2 pathway that promotes inflammation and cell proliferation.[1][2]

  • Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis.[1][2]

  • Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in the breakdown of the extracellular matrix, which facilitates tumor invasion and metastasis.[1][2][3]

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that promotes cell survival and proliferation.[1][2]

Simultaneously, these compounds can upregulate the expression of E-cadherin, a protein that helps cells adhere to each other and is often lost during cancer progression.[1][2]

Quantitative Data on Lead Compounds

Several derivatives have been identified as particularly potent inhibitors. The following table summarizes the in vitro inhibitory activity of some of these lead compounds against COX-2.

CompoundTargetIC50 (μM)Cancer Type
I-1COX-233.61 ± 1.15Glioblastoma
I-8COX-245.01 ± 2.37Glioblastoma
1H-30COX-2More potent than I-1 and tolfenamic acidGastrointestinal Cancer

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound derivatives involves the modulation of key signaling pathways implicated in cancer.

Signaling_Pathway NMBA This compound Derivatives COX2 COX-2 NMBA->COX2 inhibits Topo1 Topo I NMBA->Topo1 inhibits PGE2 PGE2 NMBA->PGE2 downregulates NFkB NF-κB Pathway NMBA->NFkB suppresses VEGF VEGF NMBA->VEGF downregulates MMP9 MMP-9 NMBA->MMP9 downregulates STAT3 STAT3 NMBA->STAT3 downregulates Ecadh E-cadherin NMBA->Ecadh upregulates Proliferation Cell Proliferation NMBA->Proliferation inhibits Invasion Invasion & Migration NMBA->Invasion inhibits Apoptosis Apoptosis NMBA->Apoptosis induces COX2->PGE2 produces Topo1->Proliferation enables PGE2->Proliferation NFkB->Proliferation TumorGrowth Tumor Growth VEGF->TumorGrowth MMP9->Invasion STAT3->Proliferation Ecadh->Invasion inhibits Proliferation->TumorGrowth Invasion->TumorGrowth Apoptosis->TumorGrowth inhibits

Caption: Signaling pathway of this compound derivatives.

Experimental Protocols

The following outlines the general methodologies employed in the investigation of these compounds.

In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of the compounds is the Cayman Chemical COX-2 Inhibitor Screening Assay. This assay measures the peroxidase activity of COX-2.

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solution according to the manufacturer's protocol.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.

  • Assay Procedure:

    • Add assay buffer, heme, and COX-2 enzyme to each well of a 96-well plate.

    • Add the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Incubate the plate at room temperature for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Topoisomerase I Relaxation Assay

The ability of the compounds to inhibit Topo I is often evaluated using a DNA relaxation assay.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topo I enzyme, and reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate Topo I inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Synthesis Compound Synthesis COX2_Assay COX-2 Inhibition Assay Synthesis->COX2_Assay Topo1_Assay Topo I Relaxation Assay Synthesis->Topo1_Assay Cell_Culture Cancer Cell Lines (e.g., U87MG, C6, CT26.WT) Synthesis->Cell_Culture Proliferation_Assay Proliferation/Viability Assays (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Migration_Assay Migration/Invasion Assays (e.g., Wound Healing, Transwell) Cell_Culture->Migration_Assay Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Cell_Culture->Western_Blot Animal_Model Animal Models (e.g., Xenograft, Orthotopic) Proliferation_Assay->Animal_Model Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (e.g., Body Weight) Treatment->Toxicity_Assessment IHC Immunohistochemistry (Biomarker Analysis) Tumor_Measurement->IHC

Caption: General experimental workflow for evaluating novel anti-cancer compounds.

Future Directions

The promising preclinical results for this compound derivatives warrant further investigation. Future studies should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Additional in vivo studies in various cancer models are necessary to confirm their efficacy and safety before they can be considered for clinical trials in human patients. The dual-inhibitor approach holds significant promise for overcoming the challenges of cancer therapy, and this class of compounds represents a valuable addition to the arsenal of potential anti-cancer drugs.

References

Spectroscopic Analysis of N-methyl-2-(phenylamino)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for N-methyl-2-(phenylamino)benzamide could not be located. To provide a relevant and illustrative technical guide, this document presents the spectroscopic data for a closely related and structurally similar compound, N-methylbenzamide . This information is intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of N-aryl anthranilamides, which are of significant interest in medicinal chemistry due to their diverse biological activities. The precise characterization of such molecules is paramount for establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic molecules. This guide provides a summary of the expected spectroscopic data for a compound of this class, using N-methylbenzamide as a proxy, along with detailed experimental protocols.

Spectroscopic Data Summary (for N-methylbenzamide)

The following tables summarize the key spectroscopic data obtained for N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for N-methylbenzamide

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.79d2HAromatic C-H
7.45t1HAromatic C-H
7.38t2HAromatic C-H
6.30br s1HN-H
2.99d3HN-CH₃

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Data for N-methylbenzamide

Chemical Shift (δ) ppmAssignment
168.2C=O (Amide)
134.5Aromatic C (quaternary)
131.3Aromatic C-H
128.5Aromatic C-H
126.9Aromatic C-H
26.8N-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for N-methylbenzamide [1]

Wavenumber (cm⁻¹)IntensityAssignment
~3320Strong, BroadN-H Stretch
~3060MediumAromatic C-H Stretch
~2930MediumAliphatic C-H Stretch
~1640StrongC=O Stretch (Amide I)
~1540StrongN-H Bend (Amide II)
~1450, ~1490MediumAromatic C=C Stretch

Sample Preparation: KBr pellet or Nujol mull[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for N-methylbenzamide [2]

m/zRelative Intensity (%)Assignment
135100[M]⁺ (Molecular Ion)
10585[M - NHCH₃]⁺
7765[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Workflow General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Reactants 2-(Phenylamino)benzoic acid + Methylamine derivative Synthesis Amide Bond Formation Reactants->Synthesis Coupling Reaction Purification Purification Synthesis->Purification e.g., Crystallization, Chromatography Purified_Compound Purified Compound Purification->Purified_Compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR_Analysis Dissolve in Deuterated Solvent IR_Analysis IR Spectroscopy Purified_Compound->IR_Analysis Prepare KBr pellet or thin film MS_Analysis Mass Spectrometry Purified_Compound->MS_Analysis Dissolve and inject NMR_Data NMR Spectra NMR_Analysis->NMR_Data IR_Data IR Spectrum IR_Analysis->IR_Data MS_Data Mass Spectrum MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

An In-depth Technical Guide to N-methyl-2-(phenylamino)benzamide and its Analogues as Anti-Glioblastoma Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-2-(phenylamino)benzamide and its analogues, focusing on their potential as therapeutic agents for glioblastoma. This document outlines their synthesis, biological activities, mechanism of action, and the experimental protocols utilized in their evaluation.

Introduction

Glioblastoma (GBM) is a highly aggressive and lethal form of brain cancer with limited effective treatment options.[1][2] The tumor microenvironment, characterized by inflammation and angiogenesis, plays a crucial role in GBM progression.[1][2] Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandin E2 (PGE2), is often overexpressed in glioblastoma and is associated with a poor prognosis.[1][2][3] The COX-2/PGE2 signaling axis promotes tumor growth, invasion, and immunosuppression.[1][2][3] Consequently, targeting COX-2 has emerged as a promising therapeutic strategy for glioblastoma.

N-2-(phenylamino)benzamide derivatives have been identified as a novel class of compounds with potential anti-glioblastoma activity.[4] These compounds have been designed based on the structural modification of 1,5-naphthyridine derivatives, which are known Topoisomerase I (Topo I) inhibitors.[4] Notably, certain analogues have demonstrated potent inhibitory effects on COX-2, suggesting a dual mechanism of action.[4] This guide will delve into the technical details of these compounds, providing valuable information for researchers in the field of oncology and drug discovery.

Quantitative Data on Biological Activity

The biological activity of this compound analogues has been evaluated through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

Compound IDStructureTargetAssayIC50 (µM)Cell LineReference
I-1 N-(substituent)-2-(phenylamino)benzamideCOX-2In vitro enzyme assay33.61 ± 1.15-[4]
I-8 N-(substituent)-2-(phenylamino)benzamideCOX-2In vitro enzyme assay45.01 ± 2.37-[4]
L19 Piperazine based benzamide derivativeGlioblastoma cellsCell proliferation0.15C6[5]
Glioblastoma cellsCell proliferation0.29U87-MG[5]
Glioblastoma cellsCell proliferation1.25U251[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its analogues.

General Synthesis of N-aryl-2-(phenylamino)benzamide Derivatives

The synthesis of N-aryl-2-(phenylamino)benzamide derivatives can be achieved through a multi-step process involving the condensation of N-Phenyl-o-phenylenediamine with a substituted benzaldehyde.[6]

Materials:

  • N-Phenyl-o-phenylenediamine

  • Substituted benzaldehyde (e.g., p-bromobenzaldehyde)

  • Sodium metabisulfite (Na2S2O5)

  • Ethanol

  • Argon atmosphere

Procedure:

  • Dissolve N-Phenyl-o-phenylenediamine (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Add sodium metabisulfite (1 equivalent) to the solution.

  • Reflux the reaction mixture under an argon atmosphere for 3 hours.[6]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired N-aryl-2-(phenylamino)benzamide derivative.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.[7][8][9]

Materials:

  • U87MG glioblastoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin

  • 96-well plates

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed U87MG cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol describes the detection of VEGF and MMP-9 in glioblastoma cells treated with this compound analogues.

Materials:

  • Treated and untreated U87MG cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-VEGF, anti-MMP-9, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated U87MG cells and determine the protein concentration of each lysate.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (e.g., rabbit anti-VEGF, rabbit anti-MMP-9, and mouse anti-β-actin as a loading control) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and detect the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound analogues in glioblastoma and a general experimental workflow for their evaluation.

G cluster_1 Downstream Effects in Glioblastoma Compound This compound Analogues COX2 COX-2 Compound->COX2 Inhibition PGE2 PGE2 COX2->PGE2 Synthesis EP_Receptor EP Receptors PGE2->EP_Receptor STAT3 STAT3 Activation EP_Receptor->STAT3 VEGF VEGF Expression STAT3->VEGF MMP9 MMP-9 Expression STAT3->MMP9 E_cadherin E-cadherin Expression STAT3->E_cadherin Downregulation Tumor_Progression Tumor Proliferation, Invasion, Angiogenesis VEGF->Tumor_Progression MMP9->Tumor_Progression E_cadherin->Tumor_Progression Inhibition

Caption: Proposed signaling pathway of this compound analogues in glioblastoma.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Analogues Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification COX2_Assay COX-2 Inhibition Assay (IC50 Determination) Purification->COX2_Assay Cell_Viability Cell Viability Assay (MTT) on Glioblastoma Cell Lines Purification->Cell_Viability Migration_Invasion Migration & Invasion Assays Cell_Viability->Migration_Invasion Xenograft Glioblastoma Xenograft Animal Model Cell_Viability->Xenograft Lead Compounds Western_Blot Western Blot Analysis (VEGF, MMP-9, etc.) Migration_Invasion->Western_Blot Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Experimental workflow for the evaluation of this compound analogues.

References

Preliminary In-Vitro Evaluation of N-Aryl-2-(phenylamino)benzamide Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific in-vitro evaluation data for N-methyl-2-(phenylamino)benzamide. This technical guide therefore focuses on the closely related and well-documented class of N-aryl-2-(phenylamino)benzamide derivatives , which share the same core structure and have been investigated for their potential as anti-cancer agents. The data and methodologies presented herein are synthesized from published research on these derivatives and are intended to provide a representative overview for researchers, scientists, and drug development professionals.

Executive Summary

This document provides a technical overview of the preliminary in-vitro evaluation of N-aryl-2-(phenylamino)benzamide derivatives. These compounds have emerged as promising dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), key targets in oncology. This guide summarizes the quantitative data from anti-proliferative and enzyme inhibition assays, details the experimental protocols for key studies, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The anti-cancer and anti-inflammatory potential of N-aryl-2-(phenylamino)benzamide derivatives has been quantified through various in-vitro assays. The following tables summarize the key findings from studies on representative compounds from this class.

Table 1: COX-2 Inhibition Activity
Compound IDCOX-2 IC₅₀ (μM)Reference Compound (Celecoxib) IC₅₀ (μM)
I-133.61 ± 1.15Not Reported
I-845.01 ± 2.37Not Reported
1H-30Lower than I-1 and Tolfenamic AcidNot Reported

Data synthesized from studies on N-2-(phenylamino) benzamide derivatives, which have shown inhibitory activity against COX-2.[1][2][3]

Table 2: In-Vitro Anti-Proliferative Activity against Glioblastoma Cell Lines
Compound IDCell LineAnti-proliferative Effect
I-1C6, U87MGHigher than parent compound
I-8C6, U87MGHigher than parent compound

These derivatives have demonstrated significant anti-proliferative, anti-migration, and anti-invasion effects in glioblastoma cell lines.[1][2]

Table 3: Effects on Downstream Signaling Molecules
Compound IDTarget MoleculeEffect
I-1PGE₂Downregulation
I-1VEGFDownregulation
I-1MMP-9Downregulation
I-1STAT3Downregulation of activation
I-1E-cadherinUpregulation
1H-30NF-κBSuppression of activation
1H-30NO, COX-2, IL-1βSuppression of production

These compounds have been shown to modulate key signaling pathways involved in inflammation and cancer progression.[1][2][3][4]

Experimental Protocols

The following are representative methodologies for the key in-vitro experiments performed to evaluate the N-aryl-2-(phenylamino)benzamide derivatives.

COX-2 Inhibition Assay

A common method to determine COX-2 inhibitory activity is through an enzyme immunoassay (EIA).

  • Enzyme Preparation : Recombinant human COX-2 enzyme is used.

  • Assay Buffer : Tris-HCl buffer (pH 8.0) containing EDTA and hematin.

  • Procedure : a. The test compounds (e.g., I-1, I-8) and a reference inhibitor are pre-incubated with the COX-2 enzyme at room temperature. b. Arachidonic acid is added as the substrate to initiate the reaction. c. The reaction is incubated for a specified time (e.g., 10 minutes) at 37°C. d. The reaction is terminated by the addition of a stop solution (e.g., HCl). e. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive EIA kit.

  • Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects on cancer cell lines such as U87MG and C6 glioma cells are often assessed using the MTT assay.

  • Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Western Blot Analysis

Western blotting is used to determine the effect of the compounds on the expression levels of key proteins in signaling pathways.

  • Cell Lysis : Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation : The membrane is incubated with primary antibodies against target proteins (e.g., VEGF, MMP-9, STAT3, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanisms and experimental processes related to the in-vitro evaluation of N-aryl-2-(phenylamino)benzamide derivatives.

G cluster_0 Experimental Workflow: In-Vitro Evaluation A Synthesis of N-aryl-2-(phenylamino)benzamide Derivatives B COX-2 Enzyme Inhibition Assay A->B C Anti-Proliferation Assay (MTT) A->C D Migration & Invasion Assays A->D F Data Analysis & IC50 Determination B->F E Western Blot for Signaling Proteins C->E D->E E->F

Workflow for the in-vitro evaluation of N-aryl-2-(phenylamino)benzamide derivatives.

G cluster_1 Proposed Dual Inhibition Mechanism of Action cluster_COX2 COX-2 Pathway cluster_TopoI Topoisomerase I Pathway cluster_downstream Downstream Effects Compound N-aryl-2-(phenylamino) benzamide Derivative COX2 COX-2 Compound->COX2 TopoI Topoisomerase I Compound->TopoI NFkB NF-κB Pathway Compound->NFkB STAT3 STAT3 Pathway Compound->STAT3 VEGF VEGF Compound->VEGF MMP9 MMP-9 Compound->MMP9 PGE2 PGE₂ COX2->PGE2 Inflammation Inflammation Tumor Microenvironment PGE2->Inflammation DNA DNA Replication & Transcription TopoI->DNA Proliferation Cell Proliferation, Migration, Invasion NFkB->Proliferation STAT3->Proliferation VEGF->Proliferation MMP9->Proliferation

Dual inhibition of COX-2 and Topo I by N-aryl-2-(phenylamino)benzamide derivatives.

References

N-methyl-2-(phenylamino)benzamide: A Potential Scaffold for Selective COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-inflammatory and analgesic agents with improved safety profiles has led to a significant focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors. The inducible COX-2 isozyme is a key player in the inflammatory cascade and is implicated in various pathological conditions, including arthritis, pain, and cancer. N-methyl-2-(phenylamino)benzamide represents a core chemical scaffold that has shown promise in the design of such selective inhibitors. This technical guide provides an in-depth analysis of this compound and its derivatives as COX-2 inhibitors, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Data on COX-2 Inhibition

CompoundStructureCOX-2 IC50 (μM)Notes
I-1 Derivative of N-2-(phenylamino)benzamide33.61 ± 1.15[1]Designed as a potential anti-glioblastoma agent.[1]
I-8 Derivative of N-2-(phenylamino)benzamide45.01 ± 2.37[1]Also investigated for anti-glioblastoma properties.[1]
1H-30 Derivative of N-2-(phenylamino)benzamideNot specifiedDescribed as having an enhanced COX-2 inhibitory effect compared to tolfenamic acid and compound I-1.[2]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis of this compound and the evaluation of its COX-2 inhibitory activity, based on methodologies reported for analogous compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2-(phenylamino)benzoic acid (N-phenylanthranilic acid).

Step 1: Acyl Chloride Formation

A mixture of N-phenylanthranilic acid and thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), is refluxed. The excess thionyl chloride is then removed under reduced pressure to yield the crude 2-(phenylamino)benzoyl chloride.[3]

Step 2: Amidation

The crude acyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH2Cl2), and cooled to 0°C. A solution of methylamine in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature to allow for the formation of the amide bond. The solvent is subsequently removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford this compound.[3][4]

COX-2 Inhibition Assay

The inhibitory activity of this compound and its derivatives against COX-2 can be determined using various in vitro assays. A common method is the fluorometric inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). In the subsequent peroxidase reaction, the probe is oxidized to produce a fluorescent product. The rate of fluorescence development is proportional to the COX-2 activity.

Generalized Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe, and the test compound (dissolved in a suitable solvent like DMSO).

  • Reaction Mixture: In a 96-well microplate, combine the COX-2 enzyme, assay buffer, and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined for each concentration of the test compound relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway

The canonical COX-2 signaling pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is further metabolized by various synthases into a range of prostaglandins, including PGE2, which play a critical role in inflammation and pain signaling.

COX2_Signaling_Pathway A Arachidonic Acid B COX-2 A->B Metabolism C PGH2 B->C D Prostaglandin Synthases C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation & Pain E->F Signaling Inhibitor This compound Inhibitor->B Inhibition

COX-2 Signaling Pathway and Inhibition
Experimental Workflow for COX-2 Inhibitor Screening

The process of identifying and characterizing a potential COX-2 inhibitor like this compound typically follows a structured workflow, from initial synthesis to in vitro and in vivo testing.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential) A Starting Materials (N-phenylanthranilic acid, Methylamine) B Synthesis of This compound A->B C Purification & Characterization B->C D COX-2 Inhibition Assay (IC50 Determination) C->D E COX-1 Inhibition Assay (Selectivity Index) F Animal Models of Inflammation E->F G Pharmacokinetic Studies

Workflow for COX-2 Inhibitor Evaluation

Structure-Activity Relationship (SAR) Insights

The available data on the derivatives of this compound provide initial insights into the structure-activity relationship of this compound class as COX-2 inhibitors. The core N-phenylanthranilic acid amide structure appears to be a viable scaffold for achieving COX-2 inhibition. The modifications in compounds I-1 and I-8, although not explicitly detailed in the abstracts, lead to micromolar inhibitory concentrations. The observation that compound 1H-30, a further modification, shows enhanced activity suggests that there is significant scope for optimizing the potency of this series through targeted chemical modifications. Future studies should focus on systematically exploring substitutions on both the phenyl rings and the amide nitrogen to elucidate a comprehensive SAR and to identify derivatives with improved potency and selectivity.

Conclusion

This compound and its derivatives represent a promising area of investigation for the development of novel and selective COX-2 inhibitors. While quantitative data on the parent compound is currently limited, the demonstrated activity of its derivatives warrants further exploration. The synthetic and analytical protocols outlined in this guide provide a framework for future research in this area. Continued investigation into the structure-activity relationships of this chemical class could lead to the discovery of potent and safe anti-inflammatory and analgesic agents.

References

The Role of N-methyl-2-(phenylamino)benzamide Derivatives in Glioblastoma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its profound intra-tumoral heterogeneity and the intricate tumor microenvironment necessitate the development of novel therapeutic agents that can target multiple oncogenic pathways. Recently, a new class of compounds, N-2-(phenylamino)benzamide derivatives, has emerged as a promising avenue in glioblastoma research. This technical guide provides an in-depth overview of the preclinical evaluation of these compounds, focusing on their mechanism of action, experimental validation, and the key signaling pathways they modulate. Particular attention is given to the lead compound, designated I-1, which has demonstrated significant anti-glioblastoma activity through a dual-inhibitory mechanism targeting Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2). This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of N-2-(phenylamino)benzamide derivatives for the treatment of glioblastoma.

Introduction

Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the surrounding brain parenchyma, and robust angiogenesis. The current standard of care, which includes surgical resection followed by radiation and chemotherapy with temozolomide, offers only a modest improvement in overall survival, underscoring the urgent need for more effective therapeutic strategies.

The tumor microenvironment in glioblastoma is rich in inflammatory mediators, with Cyclooxygenase-2 (COX-2) being a key enzyme that is often overexpressed. COX-2 catalyzes the production of prostaglandin E2 (PGE2), which promotes tumor growth, invasion, and angiogenesis. Additionally, Topoisomerase I (Topo I) is a critical enzyme for DNA replication and is a validated target for cancer chemotherapy. The simultaneous inhibition of both COX-2 and Topo I presents a rational and promising strategy to synergistically attack glioblastoma from multiple fronts.

Inspired by the potential of this dual-inhibition approach, a series of N-2-(phenylamino)benzamide derivatives have been synthesized and evaluated for their anti-glioblastoma properties. This guide will delve into the preclinical data supporting the efficacy of these compounds, with a focus on providing the necessary technical details for fellow researchers in the field.

Quantitative Data Summary

The preclinical efficacy of the lead N-2-(phenylamino)benzamide derivative, I-1, and its analogue, I-8, has been quantified through various in vitro and in vivo assays. The key findings are summarized in the tables below for clear comparison.[1][2]

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (μM)
I-1 COX-233.61 ± 1.15
I-8 COX-245.01 ± 2.37
Parent CompoundCOX-2> 150

Table 2: In Vivo Anti-Tumor Efficacy

CompoundAnimal ModelTumor Growth Inhibition (TGI) (%)
I-1 C6 Glioma Orthotopic66.7
I-1 U87MG Xenograft69.4

Signaling Pathways and Mechanism of Action

The anti-glioblastoma activity of the N-2-(phenylamino)benzamide derivative I-1 is attributed to its dual inhibition of Topoisomerase I and COX-2. This dual action initiates a cascade of downstream effects that collectively inhibit tumor growth, invasion, and angiogenesis. The key signaling pathways involved are depicted below.

Dual Inhibition of Topoisomerase I and COX-2

The primary mechanism of action involves the simultaneous inhibition of two critical enzymes in glioblastoma pathogenesis.

Dual_Inhibition_Pathway cluster_Compound N-2-(phenylamino)benzamide (I-1) cluster_Targets Primary Targets cluster_Downstream Downstream Effects I1 I-1 TopoI Topoisomerase I I1->TopoI Inhibits COX2 COX-2 I1->COX2 Inhibits DNA_Replication Inhibition of DNA Replication TopoI->DNA_Replication Leads to PGE2 Reduced PGE2 Production COX2->PGE2 Leads to

Dual inhibition of Topoisomerase I and COX-2 by compound I-1.
Downstream Signaling Cascade

The reduction in PGE2 levels, a direct consequence of COX-2 inhibition, leads to the downregulation of several key pro-tumorigenic pathways involving VEGF, MMP-9, and STAT3.

Downstream_Signaling_Cascade cluster_Upstream Upstream Event cluster_Mediators Key Mediators cluster_Phenotypes Cellular Phenotypes PGE2 Reduced PGE2 VEGF VEGF PGE2->VEGF Downregulates MMP9 MMP-9 PGE2->MMP9 Downregulates STAT3 STAT3 Activation PGE2->STAT3 Reduces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Invasion Invasion & Migration MMP9->Invasion Promotes STAT3->Invasion Promotes Proliferation Proliferation & Survival STAT3->Proliferation Promotes

Downstream effects of reduced PGE2 signaling in glioblastoma.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of N-2-(phenylamino)benzamide derivatives. These protocols are based on standard and widely accepted procedures in glioblastoma research.

In Vitro Assays

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.

  • Materials:

    • Purified human Topoisomerase I enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

    • Test compounds (dissolved in DMSO)

    • Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • Agarose gel (0.8-1.0%) in TAE or TBE buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 1x Topo I assay buffer and supercoiled plasmid DNA (e.g., 0.5 µg).

    • Add varying concentrations of the test compound or vehicle (DMSO) to the reaction tubes.

    • Initiate the reaction by adding a sufficient amount of Topoisomerase I enzyme to fully relax the DNA in the control tube.

    • Incubate the reactions at 37°C for 30 minutes.

    • Terminate the reactions by adding the stop buffer/gel loading dye.

    • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a DNA stain and visualize under UV light. Inhibition is determined by the presence of supercoiled DNA in the lanes with the test compound.

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Cofactors (e.g., hematin, L-epinephrine)

    • Test compounds (dissolved in DMSO)

    • EIA (Enzyme Immunoassay) kit for prostaglandin detection (e.g., PGE2 or PGF2α)

  • Procedure:

    • In a 96-well plate, add the reaction buffer, cofactors, and the COX-2 enzyme.

    • Add the test compounds at various concentrations or vehicle control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15-20 minutes).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate at 37°C for a short period (e.g., 2-10 minutes).

    • Stop the reaction (e.g., by adding a solution of stannous chloride or by acidification).

    • Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This assay assesses the effect of the compounds on the viability and proliferation of glioblastoma cell lines.

  • Materials:

    • Glioblastoma cell lines (e.g., U87MG, C6)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Procedure:

    • Seed the glioblastoma cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 48-72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

These assays evaluate the effect of the compounds on the migratory and invasive potential of glioblastoma cells.

  • Materials:

    • Transwell inserts with porous membranes (e.g., 8 µm pores)

    • For the invasion assay, inserts coated with a basement membrane matrix (e.g., Matrigel)

    • Glioblastoma cell lines

    • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

    • Test compounds

    • Cotton swabs

    • Staining solution (e.g., crystal violet or DAPI)

  • Procedure:

    • For the invasion assay, rehydrate the Matrigel-coated inserts.

    • Harvest and resuspend the glioblastoma cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the Transwell inserts, along with the test compounds or vehicle control.

    • Fill the lower chamber with medium containing a chemoattractant.

    • Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

    • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Count the number of stained cells in several microscopic fields for each insert.

    • Quantify the extent of migration/invasion relative to the control.

In Vivo Models

This model is used to assess the in vivo efficacy of the compounds in a syngeneic setting.

  • Materials:

    • C6 glioma cells

    • Immunocompetent rats (e.g., Wistar or Sprague-Dawley)

    • Stereotactic apparatus

    • Anesthetics

    • Test compound formulation for administration (e.g., intraperitoneal injection)

  • Procedure:

    • Culture C6 glioma cells and harvest them during the logarithmic growth phase.

    • Anesthetize the rats and secure them in a stereotactic frame.

    • Create a burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).

    • Slowly inject a suspension of C6 cells (e.g., 1 x 10^5 cells in 5-10 µL of PBS) into the brain parenchyma.

    • Seal the burr hole with bone wax and suture the scalp incision.

    • Allow the tumors to establish for a set period (e.g., 7-10 days).

    • Randomize the animals into treatment and control groups.

    • Administer the test compound or vehicle according to a predefined schedule and dosage.

    • Monitor the animals for signs of tumor burden and body weight changes.

    • At the end of the study, euthanize the animals, perfuse, and collect the brains for histological and immunohistochemical analysis to determine tumor volume and other relevant markers.

This model evaluates the efficacy of the compounds on human glioblastoma cells in an immunodeficient host.

  • Materials:

    • U87MG human glioblastoma cells

    • Immunodeficient mice (e.g., nude or SCID)

    • Stereotactic apparatus

    • Anesthetics

    • Test compound formulation

  • Procedure:

    • The procedure is similar to the C6 orthotopic model, with adjustments for the species.

    • U87MG cells are cultured and prepared for injection.

    • Anesthetized mice are placed in a stereotactic frame.

    • A burr hole is made in the skull, and U87MG cells (e.g., 1-5 x 10^5 cells in 2-5 µL) are injected into the brain.

    • After tumor establishment, mice are treated with the test compound or vehicle.

    • Tumor growth can be monitored non-invasively if the cells are engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).

    • The study endpoint is typically determined by survival or a predefined tumor size, at which point the brains are collected for analysis.

Western Blot Analysis

This technique is used to measure the protein levels of key signaling molecules.

  • Materials:

    • Protein lysates from treated cells or tumor tissues

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against PGE2, VEGF, MMP-9, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities.

Conclusion

The preclinical data on N-2-(phenylamino)benzamide derivatives, particularly compound I-1, highlight their potential as a novel therapeutic strategy for glioblastoma. By dually targeting Topoisomerase I and COX-2, these compounds effectively inhibit key pathways involved in tumor proliferation, invasion, and angiogenesis. The in vitro and in vivo studies provide a strong rationale for their further development. This technical guide offers a comprehensive overview of the methodologies and signaling pathways involved, serving as a valuable resource for the scientific community to build upon this promising research and accelerate the development of new and more effective treatments for glioblastoma patients.

References

N-methyl-2-(phenylamino)benzamide Derivatives as Potent Dual Topoisomerase I and COX-2 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the N-methyl-2-(phenylamino)benzamide scaffold have emerged as a promising class of dual-acting therapeutic agents, exhibiting potent inhibitory activity against both Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2). This dual inhibition presents a compelling strategy in oncology, addressing both the proliferative and inflammatory facets of cancer. This technical guide provides an in-depth analysis of the preclinical data and experimental methodologies associated with key derivatives, offering a comprehensive resource for researchers in the field of drug discovery and development.

Mechanism of Action: A Dual-Pronged Attack on Cancer

This compound derivatives function through a synergistic mechanism. Their inhibition of Topoisomerase I, a nuclear enzyme essential for DNA replication and transcription, leads to the accumulation of DNA strand breaks and subsequent apoptosis in cancer cells. Concurrently, their inhibition of COX-2, an enzyme frequently overexpressed in tumors and responsible for producing pro-inflammatory prostaglandins, helps to mitigate the tumor microenvironment's inflammatory state, which is known to promote tumor growth, angiogenesis, and metastasis.

A key signaling pathway implicated in the action of these derivatives is the NF-κB pathway. By inhibiting the nuclear translocation of NF-κB, these compounds can downregulate the expression of various pro-inflammatory and pro-survival genes, including COX-2 itself, as well as other critical mediators of tumor progression like MMP-9, VEGF, and STAT3.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IKK->NF-κB Leads to release of IκB->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates to N-methyl-2-(phenylamino)benzamide_deriv This compound derivatives N-methyl-2-(phenylamino)benzamide_deriv->IKK Inhibits COX-2_cyto COX-2 N-methyl-2-(phenylamino)benzamide_deriv->COX-2_cyto Inhibits Topo_I Topoisomerase I N-methyl-2-(phenylamino)benzamide_deriv->Topo_I Inhibits Prostaglandins Prostaglandins COX-2_cyto->Prostaglandins Produces Prostaglandins->Receptor Activates DNA DNA Topo_I->DNA Relaxes supercoiled Gene_Expression Gene Expression (COX-2, MMP-9, VEGF) NF-κB_nuc->Gene_Expression Induces Gene_Expression->COX-2_cyto Upregulates

Caption: Workflow for Topoisomerase I Relaxation Assay.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the enzymatic relaxation of the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K. This denatures the enzyme and removes it from the DNA.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. The different topological forms of the DNA (supercoiled vs. relaxed) will migrate at different rates.

  • Visualization: Stain the gel with an intercalating agent such as ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the bands corresponding to supercoiled and relaxed DNA. The inhibition of Topoisomerase I is determined by the reduction in the amount of relaxed DNA in the presence of the test compound compared to the control.

COX-2 Inhibition Assay (In Vitro)

Protocol:

  • Enzyme and Substrate Preparation: Utilize a commercially available COX-2 inhibitor screening assay kit. Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Detection: Measure the production of prostaglandin PGG₂, often through a colorimetric or fluorometric method as per the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., C6, U87MG) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Western Blot Analysis

dot

G Start Start Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

Methodological & Application

Application Notes and Protocols: Synthesis of N-methyl-2-(phenylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-methyl-2-(phenylamino)benzamide, a compound of interest in medicinal chemistry and drug development. Due to the absence of a specific published protocol for this exact molecule, the outlined procedure is a proposed route based on well-established and analogous chemical transformations. The primary synthetic strategy involves a two-step process: the amidation of 2-bromobenzoic acid to form the N-methyl-2-bromobenzamide precursor, followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the precursor with aniline. This application note includes detailed experimental procedures, tables of reagents and conditions, and diagrams to illustrate the workflow and reaction mechanism.

Introduction

N-substituted benzamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The 2-(phenylamino)benzamide scaffold, in particular, is a core structure in various pharmacologically active molecules, including those with anti-inflammatory and anticancer properties. The N-methylation of the amide can further influence the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design. This document details a robust and adaptable protocol for the synthesis of this compound, providing a valuable resource for researchers in the field.

Overall Synthesis Scheme

The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The first step is the conversion of 2-bromobenzoic acid to its corresponding N-methylamide. The second, and key, step is the formation of the C-N bond between the N-methyl-2-bromobenzamide and aniline via a Buchwald-Hartwig amination reaction.

Synthesis_Workflow Overall Synthesis Workflow start Starting Material: 2-Bromobenzoic Acid step1 Step 1: Amidation (SOCl2, CH3NH2) start->step1 intermediate Intermediate: N-methyl-2-bromobenzamide step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (Aniline, Pd catalyst, Ligand, Base) intermediate->step2 product Final Product: This compound step2->product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-methyl-2-bromobenzamide (Intermediate)

This protocol describes the synthesis of the key intermediate, N-methyl-2-bromobenzamide, from 2-bromobenzoic acid.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
2-Bromobenzoic AcidC₇H₅BrO₂201.025.00 g24.87
Thionyl ChlorideSOCl₂118.973.6 mL49.74
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Methylamine (40% in H₂O)CH₃NH₂31.065.8 mL74.61
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (5.00 g, 24.87 mmol) and dichloromethane (DCM, 50 mL).

  • Slowly add thionyl chloride (3.6 mL, 49.74 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 2-bromobenzoyl chloride in 50 mL of fresh DCM and cool the flask in an ice bath (0 °C).

  • In a separate beaker, prepare a solution of methylamine (5.8 mL, 74.61 mmol) in 20 mL of water.

  • Slowly add the methylamine solution to the stirred solution of 2-bromobenzoyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-methyl-2-bromobenzamide as a solid.

Step 2: Synthesis of this compound (Final Product)

This protocol details the proposed Buchwald-Hartwig amination for the synthesis of the final product.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
N-methyl-2-bromobenzamideC₈H₈BrNO214.061.00 g4.67
AnilineC₆H₅NH₂93.130.51 mL5.60
Palladium(II) AcetatePd(OAc)₂224.5021 mg0.093 (2 mol%)
XantphosC₃₉H₃₂OP₂578.62108 mg0.187 (4 mol%)
Sodium tert-butoxideNaOtBu96.10673 mg7.01
Toluene (anhydrous)C₇H₈92.1420 mL-

Procedure:

  • To a flame-dried Schlenk tube, add N-methyl-2-bromobenzamide (1.00 g, 4.67 mmol), palladium(II) acetate (21 mg, 0.093 mmol), Xantphos (108 mg, 0.187 mmol), and sodium tert-butoxide (673 mg, 7.01 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (20 mL) and aniline (0.51 mL, 5.60 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

Reaction Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)(X)L2 pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)(NHR')L2 pd_complex1->pd_complex2 H2NR' / Base amine_coordination Amine Coordination & Deprotonation pd_complex2->pd0 product Ar-NHR' pd_complex2->product reductive_elimination Reductive Elimination Ar-X N-methyl-2-bromobenzamide H2NR' Aniline

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Characterization Data

As a specific, published synthesis of this compound has not been identified, the following characterization data is predicted. Experimental verification is required.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O
Molecular Weight226.28 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined
SolubilitySoluble in DMSO, DCM, Ethyl Acetate

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0-7.0 (m, 9H, Ar-H), ~6.5 (br s, 1H, NH), ~2.9 (d, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~168 (C=O), ~145-120 (Ar-C), ~26 (N-CH₃).

  • IR (ATR, cm⁻¹): ~3350 (N-H stretch), ~1640 (C=O stretch, amide I), ~1580, 1490 (C=C stretch, aromatic).

  • Mass Spectrometry (ESI+): m/z 227.1 [M+H]⁺, 249.1 [M+Na]⁺.

Discussion and Safety Precautions

The proposed synthesis is based on reliable and high-yielding standard organic reactions. The amidation of an acid chloride is a straightforward and generally efficient reaction. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and the use of a bulky phosphine ligand like Xantphos is often effective in promoting the coupling of aryl bromides with anilines.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled with extreme care.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate caution.

  • Sodium tert-butoxide is a strong base and is moisture-sensitive. It should be handled under an inert atmosphere.

  • Aniline is toxic and can be absorbed through the skin. Handle with appropriate gloves.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their experimental observations.

Experimental Applications of N-methyl-2-(phenylamino)benzamide Derivatives in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of N-methyl-2-(phenylamino)benzamide derivatives in the field of oncology. The information presented is based on preclinical studies of these compounds, which have demonstrated potential as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), key targets in cancer therapy.

Overview and Mechanism of Action

Derivatives of this compound have emerged as a promising class of anti-cancer agents. Their primary mechanism of action involves the dual inhibition of two critical enzymes implicated in tumor progression: COX-2 and Topoisomerase I.

  • COX-2 Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, such as Prostaglandin E2 (PGE2). In many cancers, COX-2 is overexpressed and contributes to inflammation, angiogenesis (the formation of new blood vessels), and resistance to apoptosis (programmed cell death). By inhibiting COX-2, these compounds reduce PGE2 levels, thereby mitigating these pro-tumorigenic effects.[1][2]

  • Topoisomerase I Inhibition: Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors of Topo I trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately, cell death, particularly in rapidly dividing cancer cells.[3][4][5][6]

The dual-targeting nature of these compounds offers a multi-pronged attack on cancer cells, potentially leading to enhanced efficacy and reduced chances of drug resistance.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of key this compound derivatives from preclinical studies.

Table 1: In Vitro COX-2 Inhibition

CompoundTargetIC50 (μM)Reference
I-1COX-233.61 ± 1.15[7][8]
I-8COX-245.01 ± 2.37[7][8]

Table 2: In Vivo Anti-Tumor Efficacy in Glioblastoma Models

CompoundAnimal ModelTreatment RegimenTumor Growth Inhibition (TGI) (%)Reference
I-1C6 glioma orthotopic modelNot Specified66.7[7]
I-1U87MG xenograft modelNot Specified69.4[7]

Signaling Pathways

The anti-cancer effects of this compound derivatives are mediated through the modulation of key signaling pathways.

COX2_PGE2_Signaling_Pathway cluster_cell Cancer Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 PGE2 COX2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) EP_Receptors->Downstream_Signaling Tumor_Progression Tumor Progression (Proliferation, Angiogenesis, Invasion) Downstream_Signaling->Tumor_Progression NM_Derivative This compound Derivative NM_Derivative->COX2

Figure 1: COX-2/PGE2 Signaling Pathway Inhibition.

TopoI_Inhibition_Pathway Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Binding Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA Relaxation Replication_Fork Replication Fork TopoI_DNA_Complex Topo I-DNA Cleavage Complex Replication_Fork->TopoI_DNA_Complex DNA_Strand_Breaks DNA Strand Breaks TopoI_DNA_Complex->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis NM_Derivative This compound Derivative NM_Derivative->TopoI_DNA_Complex Stabilization NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus PGE2_EP PGE2/EP Receptor Activation IKK_Complex IKK Complex PGE2_EP->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocation NFkB_Active Active NF-κB Gene_Transcription Gene Transcription (Inflammation, Survival, Proliferation) NFkB_Active->Gene_Transcription NM_Derivative This compound Derivative NM_Derivative->PGE2_EP MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compound Treat with Compound (Serial Dilutions) Incubate_24h_1->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Wound_Healing_Assay_Workflow Start Start Seed_Cells Seed Cells to Confluency Start->Seed_Cells Create_Scratch Create Scratch in Monolayer Seed_Cells->Create_Scratch Wash Wash to Remove Debris Create_Scratch->Wash Treat_Compound Add Compound in Serum-Free Medium Wash->Treat_Compound Image_0h Image at 0h Treat_Compound->Image_0h Incubate Incubate Image_0h->Incubate Image_Timepoints Image at Subsequent Timepoints Incubate->Image_Timepoints Analyze Analyze Wound Closure Image_Timepoints->Analyze End End Analyze->End

References

Application Notes and Protocols for N-Substituted Benzamide Derivatives in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-substituted benzamide derivatives, a diverse class of small molecules with significant potential in cancer research and drug development, in various cell culture assays. Due to the limited specific data on N-methyl-2-(phenylamino)benzamide, this document leverages information on structurally related and well-characterized N-substituted benzamide derivatives to provide representative protocols and expected outcomes.

Introduction to N-Substituted Benzamide Derivatives

N-substituted benzamides are a class of organic compounds characterized by a benzamide core with a substitution on the nitrogen atom. This chemical scaffold is prevalent in a variety of biologically active molecules, exhibiting a wide range of therapeutic effects, including anti-inflammatory, anti-cancer, and apoptosis-inducing activities.[1][2] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cell survival, proliferation, and inflammation.

Mechanism of Action

The biological effects of N-substituted benzamide derivatives are diverse and depend on their specific chemical structures. Key mechanisms of action identified in various derivatives include:

  • Induction of Apoptosis: Certain N-substituted benzamides have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[3] Some derivatives can also induce a G2/M cell cycle block preceding apoptosis.[2][3]

  • Inhibition of Signaling Pathways:

    • NF-κB Pathway: Some benzamides can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[4]

    • Hedgehog Pathway: Derivatives have been designed to act as potent inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[5]

    • COX-2 and Topoisomerase I Inhibition: Dual inhibitors targeting both cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression, and Topoisomerase I (Topo I), an enzyme essential for DNA replication, have been developed from N-2-(phenylamino) benzamide scaffolds.[6][7]

Data Presentation: In Vitro Activities of Representative N-Substituted Benzamide Derivatives

The following table summarizes the in vitro activities of several N-substituted benzamide derivatives from published literature, providing an indication of the potential potency and cellular effects of this class of compounds.

Compound ClassTarget Cell LineAssay TypeEndpointResultReference
N-2-(phenylamino) benzamide derivative (I-1)GlioblastomaCOX-2 InhibitionIC5033.61 ± 1.15 µM[6]
N-2-(phenylamino) benzamide derivative (I-8)GlioblastomaCOX-2 InhibitionIC5045.01 ± 2.37 µM[6]
N-phenyl nicotinamide (Compound 10)T47D (Breast Cancer)Caspase ActivationEC500.082 µM[2]
N-phenyl nicotinamide (Compound 10)T47D (Breast Cancer)Growth InhibitionGI500.21 µM[2]
Declopramide70Z/3 (Mouse pre-B cell)Apoptosis InductionEffective Concentration> 250 µM[3]
DeclopramideHL60 (Human promyelocytic leukemia)Apoptosis InductionEffective Concentration> 250 µM[3]

Experimental Protocols

Prior to commencing any of the following assays, it is crucial to determine the solubility of the specific N-substituted benzamide derivative. These compounds are often hydrophobic and may require dissolution in an organic solvent like DMSO to prepare a stock solution.[8][9][10] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of N-substituted benzamide derivatives on cell viability by measuring the metabolic activity of the cells.[11][12][13]

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with benzamide derivative A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 1-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 1: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted benzamide derivative from a stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Apoptosis Assay: Caspase-3/7 Activity

This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis, using a luminogenic or fluorogenic substrate.[3][7][14][15]

Workflow:

Caspase_Workflow A Seed cells in a white-walled 96-well plate B Treat cells with benzamide derivative A->B C Incubate for desired time period B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at room temperature D->E F Measure luminescence E->F

Figure 2: Workflow for the Caspase-3/7 activity assay.

Detailed Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density of 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the N-substituted benzamide derivative as described in the MTT assay protocol. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plate for a time period determined by preliminary experiments (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[3]

  • Signal Development: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Apoptosis Assay: Cytochrome c Release

This immunofluorescence-based protocol visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.[6][16]

Workflow:

CytochromeC_Workflow A Grow cells on coverslips B Treat with benzamide derivative A->B C Fix and permeabilize cells B->C D Block non-specific binding C->D E Incubate with anti-cytochrome c antibody D->E F Incubate with fluorescent secondary antibody E->F G Mount coverslips and visualize by fluorescence microscopy F->G

Figure 3: Workflow for the cytochrome c release assay.

Detailed Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips placed in a 24-well plate.

  • Compound Treatment: Treat the cells with the N-substituted benzamide derivative for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cytochrome c (diluted in 1% BSA/PBS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Wash three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei. Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, the staining will be diffuse throughout the cytoplasm.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be modulated by N-substituted benzamide derivatives.

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates NFkB_complex p50 p65 IκB IKK Complex->NFkB_complex:ikb phosphorylates IkB IκB p50 p50 p65 p65 NFkB_complex:ikb->IkB degradation NFkB_active p50 p65 NFkB_complex:p50->NFkB_active:p50 NFkB_complex:p65->NFkB_active:p65 Benzamide N-Substituted Benzamide Derivative Benzamide->IKK Complex inhibits p50_n p50 p65_n p65 DNA DNA NFkB_active->DNA translocates to nucleus and binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Figure 4: Simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition by N-substituted benzamide derivatives.

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_extracellular_Hh Extracellular cluster_membrane_Hh Cell Membrane cluster_cytoplasm_Hh Cytoplasm cluster_nucleus_Hh Nucleus Hedgehog Hedgehog (Hh) Ligand PTCH1 PTCH1 Hedgehog->PTCH1 SMO SMO PTCH1->SMO inhibits SUFU_GLI SUFU GLI SMO->SUFU_GLI:sufu activates cascade leading to dissociation SUFU SUFU GLI GLI GLI_active GLI (active) SUFU_GLI:gli->GLI_active Benzamide_Hh N-Substituted Benzamide Derivative Benzamide_Hh->SMO inhibits DNA_Hh DNA GLI_active->DNA_Hh translocates to nucleus Target_Genes Target Gene Expression DNA_Hh->Target_Genes

Figure 5: Simplified diagram of the Hedgehog signaling pathway, a target for certain N-substituted benzamide derivatives.

Disclaimer: These protocols and application notes are intended for guidance and informational purposes for research professionals. It is essential to optimize experimental conditions for specific cell lines and N-substituted benzamide derivatives. Always adhere to laboratory safety protocols and consult relevant literature for the most up-to-date information.

References

Application Notes and Protocols for In-Vivo Studies of N-methyl-2-(phenylamino)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of N-methyl-2-(phenylamino)benzamide derivatives, specifically compounds I-1 and 1H-30, in in-vivo animal model studies for cancer research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives have emerged as promising therapeutic agents, particularly in the context of oncology. These compounds have been identified as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), key enzymes involved in inflammation and cancer progression. Furthermore, they have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation.

Mechanism of Action

The primary mechanism of action for this class of compounds involves the dual inhibition of COX-2 and Topo I.

  • COX-2 Inhibition: By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are implicated in inflammation and carcinogenesis.

  • Topo I Inhibition: Inhibition of Topoisomerase I leads to DNA damage in cancer cells, ultimately triggering apoptosis.

  • NF-κB Pathway Suppression: These derivatives have been shown to suppress the activation of the NF-κB pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. This suppression can inhibit the nuclear translocation of NF-κB and reduce the production of downstream inflammatory mediators like NO, COX-2, and IL-1β.[1][2]

The combined effect of these actions leads to anti-proliferative, anti-migration, anti-invasion, and pro-apoptotic effects in cancer cells.

Signaling Pathway Diagram

Signaling_Pathway cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects cluster_3 Cellular Outcomes Derivative Derivative COX2 COX-2 Derivative->COX2 Topo1 Topo I Derivative->Topo1 NFkB NF-κB Pathway Derivative->NFkB Inflammation ↓ Inflammation (↓ PGE2, ↓ NO, ↓ IL-1β) COX2->Inflammation DNA_Damage ↑ DNA Damage Topo1->DNA_Damage Gene_Expression ↓ Pro-survival Gene Expression NFkB->Gene_Expression Metastasis ↓ Migration & Invasion (↓ MMP-9, ↑ E-cadherin) NFkB->Metastasis Proliferation ↓ Proliferation Inflammation->Proliferation Apoptosis ↑ Apoptosis DNA_Damage->Apoptosis Gene_Expression->Proliferation Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., U87MG, C6) start->cell_culture animal_model Animal Model Preparation (e.g., Nude Mice) cell_culture->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_model->tumor_implantation tumor_growth Allow Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomize Animals into Groups tumor_growth->randomization treatment Administer Compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Reach Study Endpoint monitoring->endpoint euthanasia Euthanize Animals endpoint->euthanasia analysis Tumor Excision and Analysis (Histology, IHC, etc.) euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for N-phenyl-2-(phenylamino)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research data specifically for "N-methyl-2-(phenylamino)benzamide" is limited. The following application notes are based on published data for structurally related N-phenyl-2-(phenylamino)benzamide derivatives and the closely related compound GNF-5837, which shares a similar structural scaffold. These notes are intended to provide researchers, scientists, and drug development professionals with a framework for developing assays for this class of compounds.

Application Note 1: Characterization of GNF-5837, a pan-Trk Inhibitor for Cancer Research

GNF-5837 is a potent and orally bioavailable pan-Tropomyosin receptor kinase (Trk) inhibitor. The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function, and their aberrant activation is implicated in the progression of various cancers. This makes Trk inhibitors like GNF-5837 valuable tools for cancer research and potential therapeutic agents.

Quantitative Data: In Vitro Inhibitory Activity of GNF-5837

The following table summarizes the inhibitory activity of GNF-5837 against Trk kinases and other related kinases.

TargetAssay TypeIC50 (nM)Reference
Tel-TrkA Fusion ProteinBa/F3 Cellular Proliferation11
Tel-TrkB Fusion ProteinBa/F3 Cellular Proliferation9
Tel-TrkC Fusion ProteinBa/F3 Cellular Proliferation7
PDGFRKinase Activity Assay870
c-KitKinase Activity Assay910
Signaling Pathway

The diagram below illustrates the general signaling pathway mediated by Trk receptors, which can be inhibited by GNF-5837. Neurotrophins bind to Trk receptors, leading to dimerization and autophosphorylation. This activates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which promote cell survival and proliferation.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Trk Trk Receptor Ras Ras Trk->Ras PI3K PI3K Trk->PI3K Neurotrophin Neurotrophin Neurotrophin->Trk Binds GNF5837 GNF-5837 GNF5837->Trk Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Trk signaling pathway and point of inhibition by GNF-5837.

Experimental Protocols

1. Ba/F3 Cell Proliferation Assay to Determine IC50 Values

This protocol describes a method to assess the anti-proliferative effects of GNF-5837 in Ba/F3 cells engineered to express Tel-Trk fusion proteins.

Materials:

  • Ba/F3 cells expressing Tel-TrkA, Tel-TrkB, or Tel-TrkC fusion proteins

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • GNF-5837

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well microplates

  • Luminometer

Procedure:

  • Culture Ba/F3-Tel-Trk cells in RPMI-1640 with 10% FBS.

  • Prepare a serial dilution of GNF-5837 in culture medium.

  • Seed 5,000 cells per well in a 96-well plate.

  • Add the diluted GNF-5837 to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Proliferation_Assay_Workflow A Culture Ba/F3-Tel-Trk cells C Seed cells into 96-well plate A->C B Prepare serial dilutions of GNF-5837 D Add compound dilutions to wells B->D C->D E Incubate for 72 hours D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G H Calculate IC50 values G->H

Caption: Workflow for the Ba/F3 cell proliferation assay.

Application Note 2: Dual Inhibition of COX-2 and Topoisomerase I by N-2-(phenylamino)benzamide Derivatives in Cancer Models

Derivatives of N-2-(phenylamino)benzamide have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[1][2] This dual-action mechanism is promising for cancer therapy, as it targets both inflammation-related pathways and DNA replication in cancer cells.

Quantitative Data: In Vitro Inhibitory Activity of N-2-(phenylamino)benzamide Derivatives

The table below summarizes the COX-2 inhibitory activity of specific derivatives.

CompoundAssay TypeIC50 (µM)Reference
I-1COX-2 Inhibition Assay33.61 ± 1.15[2][3]
I-8COX-2 Inhibition Assay45.01 ± 2.37[2][3]
1H-30COX-2 Inhibition AssayEnhanced vs. Tolfenamic Acid[1]
Signaling Pathway

These compounds inhibit COX-2, which is involved in the conversion of arachidonic acid to prostaglandins (e.g., PGE2). PGE2 can promote inflammation and cancer progression. Additionally, by inhibiting Topo I, these compounds prevent the relaxation of supercoiled DNA, which is essential for DNA replication and transcription in rapidly dividing cancer cells. The inhibition of COX-2 can also lead to the suppression of the NF-κB pathway.[1]

COX2_TopoI_Pathway cluster_inflammation Inflammatory Pathway cluster_dna DNA Replication AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 Prostaglandins (PGE2) COX2->PGE2 Inflammation Inflammation & Cancer Progression PGE2->Inflammation Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA Replication DNA Replication Relaxed_DNA->Replication Compound N-2-(phenylamino)benzamide Derivatives Compound->COX2 Inhibits Compound->TopoI Inhibits

Caption: Dual inhibition of COX-2 and Topoisomerase I pathways.

Experimental Protocols

1. COX-2 Inhibitory Assay (Enzyme-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of N-2-(phenylamino)benzamide derivatives against COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (e.g., I-1, I-8)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and recombinant COX-2 enzyme.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (e.g., celecoxib) and a vehicle control.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction and measure the product (e.g., PGF2α) according to the kit manufacturer's instructions, typically using an ELISA-based method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

2. Topoisomerase I DNA Relaxation Assay

This protocol describes a method to assess the inhibition of Topo I-mediated DNA relaxation.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Test compounds

  • Assay buffer

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and serial dilutions of the test compound.

  • Add Topoisomerase I to each reaction mixture to initiate the relaxation reaction. Include a negative control (no enzyme) and a positive control (enzyme with no inhibitor).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution/loading dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Inhibition is determined by the reduction in the amount of relaxed DNA compared to the positive control.

Dual_Assay_Workflow cluster_cox2 COX-2 Inhibition Assay cluster_topoi Topoisomerase I Relaxation Assay A Prepare compound dilutions C Add compound to wells A->C B Add reagents and enzyme to plate B->C D Incubate and initiate with substrate C->D E Measure product formation D->E F Calculate IC50 E->F G Prepare reaction mixtures with DNA and compound H Add Topo I to initiate reaction G->H I Incubate at 37°C H->I J Stop reaction and run on agarose gel I->J K Visualize DNA bands J->K L Determine inhibition K->L

Caption: Experimental workflows for COX-2 and Topoisomerase I inhibition assays.

References

Application Notes and Protocols: N-methyl-2-(phenylamino)benzamide Derivatives as Dual-Inhibitor Chemical Probes for Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) in Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of the N-methyl-2-(phenylamino)benzamide scaffold have emerged as potent dual inhibitors of two key enzymes implicated in cancer progression: cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). This dual-inhibitory action offers a promising therapeutic strategy, concurrently targeting inflammation and DNA replication in tumor cells. These chemical probes are valuable tools for studying the interplay between these pathways in various cancer models, particularly glioblastoma and gastrointestinal cancers.

The core structure combines functionalities from fenamates and phenols, leading to compounds with enhanced inhibitory effects. Notably, specific derivatives, herein referred to as I-1 , I-8 , and 1H-30 , have demonstrated significant anti-tumor activity in both in vitro and in vivo models.[1][2] These agents have been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[1]

Applications

  • Probing the roles of COX-2 and Topo I in cancer: These derivatives can be utilized to investigate the synergistic effects of dual inhibition on cancer cell proliferation, migration, and invasion.[2]

  • Investigating the NF-κB signaling pathway: As demonstrated with compound 1H-30, these probes can be used to study the inhibition of NF-κB nuclear translocation and the subsequent downregulation of inflammatory mediators like nitric oxide (NO), COX-2, and interleukin-1β (IL-1β).[1]

  • Evaluating anti-tumor efficacy in preclinical models: The compounds have been successfully used in xenograft and orthotopic mouse models of glioblastoma and colon cancer to assess their in vivo efficacy.[1][2]

  • Structure-Activity Relationship (SAR) studies: The this compound scaffold serves as a template for developing novel anti-cancer agents with improved potency and selectivity.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of key this compound derivatives.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
I-1COX-233.61 ± 1.15
I-8COX-245.01 ± 2.37
1H-30COX-2Enhanced inhibitory effect compared to tolfenamic acid and I-1
1H-30Topo IBetter inhibition than I-1

Data sourced from[1][2]

Table 2: In Vivo Anti-Tumor Efficacy

CompoundCancer ModelTumor Growth Inhibition (TGI)
I-1C6 glioma orthotopic model66.7%
I-1U87MG xenograft model69.4%
1H-30CT26.WT tumor-bearing miceSignificant tumor growth decrease

Data sourced from[1][2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Derivatives

G Figure 1: Proposed Signaling Pathway cluster_inflammation Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Probe This compound Derivative (e.g., 1H-30) NFkB_p65 NF-κB (p65/p50) Probe->NFkB_p65 Suppresses Activation COX2 COX-2 Probe->COX2 Inhibition TopoI Topoisomerase I Probe->TopoI Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Nuclear Translocation PGE2 PGE2 COX2->PGE2 Produces Gene_Expression Gene Expression (e.g., COX-2, MMP-9, IL-1β) NFkB_p65_nuc->Gene_Expression Induces DNA DNA TopoI->DNA Relaxes Supercoils Gene_Expression->COX2

Caption: Proposed signaling pathway for this compound derivatives.

General Experimental Workflow for In Vitro Evaluation

G Figure 2: In Vitro Experimental Workflow start Start synthesis Synthesize & Purify This compound Derivatives start->synthesis cox2_assay COX-2 Inhibition Assay synthesis->cox2_assay topoi_assay Topoisomerase I Inhibition Assay synthesis->topoi_assay cell_culture Culture Cancer Cell Lines (e.g., C6, U87MG, RAW264.7) synthesis->cell_culture data_analysis Data Analysis (IC₅₀, % Inhibition) cox2_assay->data_analysis topoi_assay->data_analysis proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) cell_culture->proliferation_assay migration_assay Cell Migration/Invasion Assay (e.g., Transwell) cell_culture->migration_assay nfkb_assay NF-κB Pathway Analysis (e.g., Western Blot for p-p65, Luciferase Reporter Assay) cell_culture->nfkb_assay proliferation_assay->data_analysis migration_assay->data_analysis nfkb_assay->data_analysis end End data_analysis->end

References

Application Note and Protocol for the Dissolution of N-methyl-2-(phenylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution of N-methyl-2-(phenylamino)benzamide, a compound of interest in various research and drug development applications. Due to its limited aqueous solubility, proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. This protocol outlines the recommended solvents and procedures for effectively dissolving this compound for use in biological assays and other experiments.

Introduction

This compound and its derivatives are under investigation for various therapeutic applications, including as potential anti-glioblastoma and anti-gastrointestinal cancer agents. A significant challenge in the experimental use of such aromatic amide compounds is their characteristically low solubility in aqueous solutions. This necessitates the use of organic solvents to prepare concentrated stock solutions, which can then be diluted to final concentrations in aqueous media for experiments. This protocol provides a standardized method to ensure complete dissolution and minimize solvent-induced artifacts in experimental systems.

Solubility Profile

Table 1: Recommended Solvents for Dissolving this compound

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecommended for preparing high-concentration stock solutions.[1][2]
N,N-Dimethylformamide (DMF)Polar AproticHighAn alternative to DMSO for stock solution preparation.[1][3]
EthanolPolar ProticModerate to HighCan be used for stock solutions; may have higher volatility than DMSO.[4][5][6]
AcetonePolar AproticModerate to HighSuitable for initial dissolution, but its high volatility may be a concern for stock solutions.[4][5][6]
ChloroformNonpolarModerateUseful for certain analytical applications, but less common for biological assays.[4]
WaterPolar ProticLowNot recommended as a primary solvent. A derivative, W10, showed a water solubility of 32.33 μg/mL, suggesting the parent compound may have poor aqueous solubility.[7]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Appropriate aqueous buffer or cell culture medium

Procedure:

3.1. Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₁₄H₁₄N₂O) is 226.28 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 226.28 g/mol * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated amount of this compound in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Gentle Heating or Sonication (Optional): If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2. Preparation of Working Solutions

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into the desired aqueous buffer or cell culture medium to achieve the final working concentration.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the experimental setup (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. Ensure the final DMSO concentration is consistent across all experimental and control groups.

  • Vortexing: Gently vortex the working solution after adding the DMSO stock to ensure homogeneity.

  • Use Immediately: It is recommended to prepare working solutions fresh for each experiment.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes described in this protocol.

cluster_stock Stock Solution Preparation (10 mM in DMSO) weigh Weigh N-methyl-2- (phenylamino)benzamide add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve heat_sonicate Gentle Heat/Sonication (if necessary) dissolve->heat_sonicate store Store at -20°C / -80°C dissolve->store heat_sonicate->dissolve

Fig. 1: Workflow for preparing a stock solution.

cluster_working Working Solution Preparation thaw Thaw 10 mM Stock Solution dilute Serially Dilute in Aqueous Medium thaw->dilute vortex Gently Vortex dilute->vortex dmso_control Prepare Vehicle Control (Same final DMSO %) dilute->dmso_control use Use Immediately in Experiment vortex->use

Fig. 2: Workflow for preparing a working solution.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Conclusion

This protocol provides a reliable method for dissolving this compound for experimental use. Adherence to this protocol will help ensure the consistency and accuracy of experimental results by providing a completely solubilized compound and minimizing potential artifacts from the solvent. Researchers should always validate the compatibility of the final solvent concentration with their specific experimental system.

References

Application Notes and Protocols for N-2-(Phenylamino)benzamide Derivatives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-(phenylamino)benzamide derivatives have emerged as a promising class of small molecules with significant potential in cancer therapy. These compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), key enzymes implicated in inflammation and cancer progression. Furthermore, their activity extends to the modulation of critical signaling pathways such as NF-κB, and the downstream regulation of proteins involved in angiogenesis and metastasis, including VEGF and MMP-9.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of N-2-(phenylamino)benzamide derivatives in high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-cancer agents.

Data Presentation

Table 1: In Vitro COX-2 Inhibitory Activity of Selected N-2-(Phenylamino)benzamide Derivatives
Compound IDTargetIC50 (μM)Parent Compound IC50 (μM)Reference
I-1COX-233.61 ± 1.15> 150[1][2]
I-8COX-245.01 ± 2.37> 150[1][2]
1H-30COX-2Enhanced vs. I-1 & Tolfenamic Acid-[3]
Table 2: In Vivo Anti-Tumor Efficacy of Compound I-1
Animal ModelTreatmentTumor Growth Inhibition (TGI)Key Biomarker ChangesReference
C6 Glioma OrthotopicCompound I-166.7%Downregulation of PGE2, VEGF, MMP-9, STAT3 activation; Upregulation of E-cadherin[1][2]
U87MG XenograftCompound I-169.4%Not specified[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by N-2-(phenylamino)benzamide derivatives and a general workflow for a high-throughput screening campaign.

G cluster_0 Cellular Response cluster_1 Signaling Cascade Proliferation Cell Proliferation Invasion Invasion Migration Migration Apoptosis Apoptosis Apoptosis->Proliferation opposes COX2 COX-2 PGE2 PGE2 COX2->PGE2 produces PGE2->Proliferation PGE2->Invasion PGE2->Migration VEGF VEGF VEGF->Invasion VEGF->Migration MMP9 MMP-9 MMP9->Invasion MMP9->Migration STAT3 STAT3 STAT3->VEGF STAT3->MMP9 Topo1 Topo I Topo1->Proliferation required for NFkB NF-κB NFkB->COX2 activates NFkB->MMP9 activates Benzamide N-2-(phenylamino) benzamide Derivative Benzamide->Apoptosis induces Benzamide->COX2 inhibits Benzamide->Topo1 inhibits Benzamide->NFkB inhibits

Caption: Mechanism of action for N-2-(phenylamino)benzamide derivatives.

G Start Start: Compound Library (N-2-(phenylamino)benzamide derivatives) PrimaryScreen Primary HTS: Target-based Assay (e.g., COX-2/Topo I) Start->PrimaryScreen HitSelection Hit Identification (Activity Threshold) PrimaryScreen->HitSelection HitSelection->Start Inactive DoseResponse Dose-Response & IC50 Determination HitSelection->DoseResponse Active SecondaryScreen Secondary Assays: Cell Proliferation, Cytotoxicity DoseResponse->SecondaryScreen LeadSelection Lead Candidate Selection SecondaryScreen->LeadSelection LeadSelection->DoseResponse Refine/Optimize InVivo In Vivo Efficacy Studies (Xenograft/Orthotopic Models) LeadSelection->InVivo Confirmed Activity End End: Preclinical Development InVivo->End

Caption: High-throughput screening workflow for novel anti-cancer agents.

Experimental Protocols

Protocol 1: In Vitro COX-2 Inhibition Assay (High-Throughput Screening)

Objective: To identify and characterize inhibitors of COX-2 from a library of N-2-(phenylamino)benzamide derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX-2 inhibitor screening kit

  • N-2-(phenylamino)benzamide derivative library

  • Positive control (e.g., Celecoxib)

  • Assay buffer

  • 96- or 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each N-2-(phenylamino)benzamide derivative in a suitable solvent (e.g., DMSO). Create a dilution series for dose-response experiments.

  • Assay Plate Preparation: Add the assay buffer to all wells of the microplate.

  • Compound Addition: Add the test compounds, positive control, and vehicle control (DMSO) to the respective wells.

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the blank.

  • Incubation: Incubate the plate at the recommended temperature and time to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: After a specified incubation period, stop the reaction and measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of hit compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., U87MG glioblastoma cells)

  • Complete cell culture medium

  • N-2-(phenylamino)benzamide hit compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds. Include a vehicle control.

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of lead N-2-(phenylamino)benzamide derivatives.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation (e.g., U87MG)

  • Lead compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the lead compound or vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size or a predefined time point), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. The excised tumors can be used for further biomarker analysis (e.g., Western blot, immunohistochemistry) to confirm the mechanism of action.[1][2]

References

Application Notes and Protocols for N-Substituted Benzamide Derivatives in Antitumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of N-substituted benzamide derivatives as potential antitumor agents. The information compiled from recent scientific literature is intended to guide researchers in this promising field of cancer drug discovery.

Application Notes

N-substituted benzamide derivatives have emerged as a significant class of compounds in antitumor research, primarily due to their activity as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is frequently observed in various cancers, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, N-substituted benzamides can restore normal gene expression patterns, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.

A common pharmacophore for many N-substituted benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The 2-aminobenzamide moiety often serves as the ZBG, chelating the zinc ion in the active site of HDAC enzymes. Modifications to the linker and cap regions have led to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

The antitumor effects of these compounds are not limited to HDAC inhibition. Some derivatives have been shown to modulate other critical signaling pathways implicated in cancer, such as the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation. The dual inhibition of HDACs and other oncogenic pathways presents a promising strategy for developing more effective cancer therapies.

Structure-Activity Relationship (SAR) Highlights
  • Zinc-Binding Group: The presence of a 2-aminobenzamide group is often critical for HDAC inhibitory activity.

  • Linker Region: The length and composition of the linker connecting the ZBG to the cap group can significantly influence potency and isoform selectivity.

  • Cap Group: Aromatic or heteroaromatic moieties in the cap region interact with residues at the rim of the HDAC active site, contributing to binding affinity and selectivity. Substitutions on the cap group can modulate the compound's physicochemical properties and biological activity.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of representative N-substituted benzamide derivatives against various cancer cell lines, as reported in the literature.

Table 1: Antiproliferative Activity of Imidazole-Based N-Phenylbenzamide Derivatives [1]

CompoundSubstitutionA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
4e p-methoxy8.911.19.2
4f p-fluoro7.59.38.9
4h o-methoxy9.311.910.5

Table 2: HDAC Inhibition and Antiproliferative Activity of Benzamide Derivatives [2]

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)T47D (Breast Cancer) IC50 (µM)
7j 0.650.781.700.831.4
Entinostat 0.930.951.80--
Vorinostat ---4.62.22

Table 3: In Vitro Inhibition of Histone Deacetylase Isoforms by Substituted Benzamides [3]

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3-NCoR2 IC50 (nM)
15k 801106

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Benzamide Derivatives

This protocol provides a generalized procedure for the synthesis of N-substituted benzamide derivatives via the amidation of a substituted benzoic acid.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM)

  • Dry Dimethylformamide (DMF) (catalytic amount)

  • Appropriate substituted aniline

  • Triethylamine (Et₃N) or other suitable base

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Acid Chloride Formation: a. To a suspension of the substituted benzoic acid (1 mmol) in dry DCM (20 ml), add thionyl chloride (1.2 mmol) and a catalytic amount of dry DMF. b. Stir the reaction mixture at reflux temperature for 5 hours. c. After the formation of the benzoyl chloride, evaporate the excess thionyl chloride and DMF using a rotary evaporator under reduced pressure at room temperature.

  • Amidation: a. Dissolve the resulting crude benzoyl chloride in dry DCM. b. To this solution, add the appropriate substituted aniline (1 mmol) and triethylamine (1.2 mmol). c. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Upon completion of the reaction, wash the reaction mixture with water and brine. b. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted benzamide derivative.

  • Characterization: a. Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized N-substituted benzamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). b. After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). c. Incubate the plates for another 48-72 hours.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis in cells treated with N-substituted benzamide derivatives using flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). b. Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour. c. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in cells treated with N-substituted benzamide derivatives.

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation: a. Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). b. Harvest the cells and wash them with PBS. c. Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. d. Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cells twice with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the samples using a flow cytometer. b. Acquire data from at least 10,000 events per sample.

  • Data Analysis: a. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDACs Histones Histones AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs Chromatin Condensed Chromatin Histones->Chromatin AcetylatedHistones->Histones HDACs OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21, p53) OpenChromatin->TSG Accessibility Transcription Gene Transcription TSG->Transcription ApoptosisProteins Pro-apoptotic Proteins Transcription->ApoptosisProteins CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis ApoptosisProteins->Apoptosis Benzamide N-substituted Benzamide Derivative Benzamide->HDAC Inhibition

Caption: HDAC Inhibition Pathway by N-substituted Benzamides.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation TargetGenes Target Genes (Anti-apoptotic, Pro-proliferative) NFkB_nuc->TargetGenes Transcription CellSurvival Cell Survival & Proliferation TargetGenes->CellSurvival Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Benzamide N-substituted Benzamide Derivative Benzamide->IKK Inhibition? Benzamide->NFkB_nuc Inhibition?

Caption: NF-κB Signaling and Potential Inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (Benzoic Acid, Aniline) synthesis Chemical Synthesis (Amidation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization mtt MTT Assay (Cytotoxicity, IC50) characterization->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle hdac_assay HDAC Enzyme Assay apoptosis->hdac_assay western_blot Western Blot (Protein Expression) cell_cycle->western_blot

Caption: Workflow for Antitumor Benzamide Derivative Research.

References

Application Notes and Protocols for N-methyl-2-(phenylamino)benzamide Derivatives in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-methyl-2-(phenylamino)benzamide derivatives in anti-inflammatory research. The information presented is intended to guide the design and execution of both in vitro and in vivo studies to evaluate the anti-inflammatory potential of this class of compounds.

Introduction

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including cancer. The this compound scaffold, a derivative of fenamic acid, has emerged as a promising starting point for the development of novel anti-inflammatory agents. Research has focused on derivatives that exhibit dual inhibitory activity against key targets in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). These compounds have demonstrated the ability to modulate critical inflammatory signaling pathways, including NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data from studies on various this compound derivatives, highlighting their anti-inflammatory and anti-proliferative activities.

Table 1: In Vitro COX-2 and Topo I Inhibitory Activity

CompoundCOX-2 IC50 (μM)Topo I InhibitionReference
1H-30 Enhanced inhibitory effect compared to tolfenamic acid and I-1Better inhibition than I-1[1][2]
I-1 33.61 ± 1.15-[3][4]
I-8 45.01 ± 2.37-[3][4]
2m --[1]

Note: A lower IC50 value indicates greater potency.

Table 2: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW264.7 Macrophages

CompoundParameterEffectReference
1H-30 Nitric Oxide (NO) ProductionSuppressed[2][3]
COX-2 ExpressionSuppressed[2][3]
IL-1β ProductionSuppressed[2][3]
2m Nitric Oxide (NO) ProductionIC50 = 7.70 μM[1]
TNF-α LevelsSignificantly decreased[1]
IL-1β LevelsSignificantly decreased[1]
IL-6 LevelsSignificantly decreased[1]
PGE2 LevelsSignificantly decreased[1]
iNOS ExpressionDown-regulated[1]
COX-2 ExpressionDown-regulated[1]

Table 3: In Vivo Anti-Inflammatory and Anti-Tumor Activity

CompoundModelEffectReference
1H-30 CT26.WT tumor-bearing miceDecreased tumor growth, down-regulated COX-2 and MMP-9[2][3]
2m LPS-induced inflammatory disease in miceReduced inflammation[1]
I-1 C6 glioma orthotopic modelTGI = 66.7%, downregulated PGE2, VEGF, MMP-9[3][4]
U87MG xenograft modelTGI = 69.4%[3][4]

TGI: Tumor Growth Inhibition

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol is for determining the effect of this compound derivatives on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (without LPS and compound) and a positive control group (with LPS, without compound) should be included.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes an acute inflammatory model in rodents to assess the in vivo anti-inflammatory activity of this compound derivatives.

Materials:

  • Wistar rats or Swiss albino mice (6-8 weeks old)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis:

    • Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V0) / V0] x 100.

    • Calculate the percentage of inhibition of edema by the test compounds: Inhibition (%) = [1 - (Edema_treated / Edema_control)] x 100.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation. This compound derivatives have been shown to inhibit this pathway.[1][2][3]

NFkB_Pathway cluster_nucleus Within Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-1β, IL-6) DNA->Genes Induces Transcription Compound This compound Derivatives Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation that is modulated by these compounds.[1]

MAPK_Pathway cluster_nucleus Within Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK Activates JNK JNK TAK1->JNK Activates p38 p38 TAK1->p38 Activates AP1 AP-1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression AP1->Genes Compound This compound Derivatives Compound->ERK Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation Compound->p38 Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling cascade.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of this compound derivatives for anti-inflammatory activity.

Experimental_Workflow cluster_invitro In Vitro Screening CellCulture RAW264.7 Cell Culture CompoundTreatment Treat with Compounds + LPS Stimulation CellCulture->CompoundTreatment NO_Assay Nitric Oxide Assay (Griess Reagent) CompoundTreatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) CompoundTreatment->Cytokine_Assay WesternBlot Western Blot (COX-2, iNOS, p-NF-κB) CompoundTreatment->WesternBlot DataAnalysis Data Analysis (IC50, % Inhibition) NO_Assay->DataAnalysis Cytokine_Assay->DataAnalysis WesternBlot->DataAnalysis

Caption: In vitro anti-inflammatory screening workflow.

References

Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel benzamide derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The following sections outline key synthetic methodologies, present quantitative data for reaction optimization, and provide step-by-step experimental protocols. Additionally, we explore the role of benzamide derivatives in relevant signaling pathways and illustrate typical experimental workflows in their development as potential therapeutic agents.

Synthetic Methodologies for Benzamide Derivatives

A variety of synthetic strategies can be employed for the preparation of benzamide derivatives. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability. Here, we focus on three widely applicable and robust techniques: Amide Coupling Reactions, Transition-Metal-Catalyzed Cross-Coupling Reactions, and Multi-Component Reactions.

Amide Coupling Reactions using Carbodiimides

Amide coupling reactions are a cornerstone of benzamide synthesis, involving the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a common and efficient approach. This method is valued for its mild reaction conditions and the easy removal of the urea byproduct.

Quantitative Data for EDC/HOBt Coupling Reactions

EntryCarboxylic AcidAmineSolventTemperature (°C)Time (h)Yield (%)Reference
14-Nitrobenzoic AcidAnilineDMFRT1292[1]
2Benzoic Acid4-FluoroanilineCH2Cl2RT1688[2]
33-Methoxybenzoic AcidBenzylamineMeCN234272[3]
4Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideMeCN234272[1][3]
52,5-Dimethylthiazole-4-carboxylic acid4-Amino-N-(4-methoxybenzyl)benzamideMeCN23-91 (1g scale)[1]

Experimental Protocol: Synthesis of N-Benzyl-4-nitrobenzamide using EDC/HOBt

  • To a stirred solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and then with a cold 5% sodium bicarbonate solution.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from ethanol to afford the pure N-benzyl-4-nitrobenzamide.

Transition-Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and it can be adapted for the synthesis of benzamides by coupling an aryl halide with a suitable boronic acid derivative, followed by amidation. Alternatively, N-substituted aryl halides can be directly coupled with amides.

Quantitative Data for Suzuki-Miyaura Coupling Reactions for Biaryl Synthesis

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePhenylboronic acidPd(OAc)2 (2) / SPhos (4)K3PO4Toluene/H2O1001295[4]
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPdCl2(dppf) (3)K2CO3Dioxane/H2O901691[5]
34-Chlorotoluenep-Tolylboronic acidPd/SSphos (5)K2CO3Water-acetonitrile (4:1)3718>99[6]
42-BromopyridinePhenylboronic acidPd(OAc)2 (5)K2CO3o-xylene110285[5]
54-BromoacetophenoneThiophene-2-boronic acidPd(OAc)2 (1) / PPh3 (2)Na2CO3n-Butanol/H2O100498[7]

Experimental Protocol: Synthesis of a Biaryl Precursor via Suzuki-Miyaura Coupling

  • To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water, 2:1:1).

  • Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The resulting biaryl compound can then be converted to the corresponding benzamide through standard functional group manipulations (e.g., hydrolysis of a nitrile followed by amide coupling).

Multi-Component Reactions (MCRs)

Multi-component reactions, such as the Ugi and Passerini reactions, offer a highly efficient one-pot approach to complex benzamide derivatives from simple starting materials. These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds.

Quantitative Data for Ugi Four-Component Reaction

EntryAldehydeAmineCarboxylic AcidIsocyanideSolventYield (%)Reference
1BenzaldehydeAnilineAcetic AcidCyclohexyl isocyanideMethanol85[8]
24-ChlorobenzaldehydeBenzylamineBenzoic Acidtert-Butyl isocyanideEthanol93[9]
3FurfuralAmmoniaPropionic AcidBenzyl isocyanideMethanol78[10]
4Pyrrole-2-carbaldehydep-AnisidineMonochloroacetic acidtert-Butyl isocyanideEthanol65[9]

Experimental Protocol: Synthesis of a Bis-amide via the Ugi Reaction

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol (0.5 M).

  • Stir the mixture at room temperature for 30 minutes to form the imine.

  • Add the carboxylic acid (1.0 eq) and the isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Benzamide derivatives are known to modulate the activity of various signaling pathways implicated in diseases such as cancer. Understanding these pathways and the experimental workflows for evaluating new derivatives is crucial for drug development professionals.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[11] Aberrant activation of this pathway is implicated in several cancers, making it an attractive target for therapeutic intervention.[12] Small molecule inhibitors, including benzamide derivatives, can target key components of this pathway, such as the Smoothened (SMO) receptor.[11][12]

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli (Repressor) SUFU_Gli->Gli_R Processing Hh_ligand Hh Ligand PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active Inhibition Relieved Gli_A Gli (Activator) SMO_active->Gli_A Signal Transduction Target_Genes Target Gene Expression Gli_A->Target_Genes Transcription Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->SMO_active Inhibits JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK recruits pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT recruits & phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->pJAK Inhibits Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Lead Identification cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Benzamide Library Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening Purification->HTS Hit_Validation Hit Validation HTS->Hit_Validation Lead_ID Lead Identification Hit_Validation->Lead_ID SAR Structure-Activity Relationship (SAR) Lead_ID->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Optimized_Lead Optimized Lead ADME_Tox->Optimized_Lead In_Vitro In Vitro Efficacy Optimized_Lead->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo IND IND-Enabling Studies In_Vivo->IND

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-2-(phenylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-methyl-2-(phenylamino)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete activation of the carboxylic acid, poor nucleophilicity of methylamine, or unfavorable reaction conditions.

Troubleshooting Steps:

  • Carboxylic Acid Activation: The conversion of 2-(phenylamino)benzoic acid to a more reactive species is critical. If using a direct coupling agent, ensure it is fresh and added under anhydrous conditions. For syntheses proceeding via an acid chloride, confirm the complete conversion of the carboxylic acid before adding methylamine.

  • Choice of Coupling Agent: The selection of a suitable coupling agent is crucial for efficient amide bond formation. A variety of reagents are available, each with its own advantages. For challenging amide couplings, stronger coupling agents may be necessary.

  • Base Selection: An appropriate base is essential to neutralize any acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. The choice of base should be compatible with the chosen coupling agent and solvent.

  • Reaction Temperature: While some amide couplings proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to side reactions and degradation of the product. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress.

  • Solvent Choice: The reaction solvent should be inert and capable of dissolving the starting materials. Common choices include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). The polarity of the solvent can significantly influence the reaction rate.

Q2: I am observing significant impurity formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Impurity formation is a common challenge. The primary side products in this synthesis often arise from side reactions of the activated carboxylic acid or from the starting materials themselves.

Potential Side Reactions and Mitigation Strategies:

  • Racemization: If the starting material has stereocenters, the use of certain coupling reagents, particularly carbodiimides without additives, can lead to racemization. Adding a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can minimize this.

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. Using HOBt or HOAt as an additive can trap the activated intermediate and prevent this side reaction.

  • Double Acylation: Although less common with a secondary amine starting material, it is a possibility. Using a slight excess of the amine can help to prevent this.

Q3: How can I effectively monitor the progress of my reaction?

A3: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to follow the disappearance of the starting materials (2-(phenylamino)benzoic acid) and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the reactants, intermediates, and the final product, providing a more detailed picture of the reaction progress.

Q4: What is the most effective method for purifying the final product, this compound?

A4: The purification strategy will depend on the nature of the impurities present.

Standard Purification Protocols:

  • Aqueous Work-up: After the reaction is complete, an aqueous work-up is typically performed to remove water-soluble byproducts and unreacted reagents. This may involve washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base (to remove unreacted carboxylic acid), and brine.

  • Column Chromatography: Flash column chromatography is a highly effective method for purifying the crude product. The choice of the stationary phase (typically silica gel) and the mobile phase (e.g., a gradient of ethyl acetate in hexane) is critical for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Quantitative Data Presentation

Starting Carboxylic AcidAmineCoupling Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
2-(Phenylamino)benzoic AcidMethylamineHATU (1.2)DIPEA (2.0)DMF2512~85-95 (Estimated)
2-(Phenylamino)benzoic AcidMethylamineEDC (1.5) / HOBt (1.2)DIPEA (2.0)DCM2516~70-85 (Estimated)
Benzoic AcidAnilineTiCl4 (3.0)PyridinePyridine85298[1]
4-Chlorocinnamic acid3-HydroxyanilineEDC (1.1) / HOBt (1.1)DMAP (1.1)DMF2516Not specified[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Synthesis of this compound using HATU as a coupling agent.

  • Reaction Setup: To a solution of 2-(phenylamino)benzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amidation: Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis via Acid Chloride

  • Acid Chloride Formation: To a solution of 2-(phenylamino)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of methylamine (2.0 M in THF, 2.5 eq) and triethylamine (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows involved in the synthesis.

reaction_pathway start 2-(Phenylamino)benzoic Acid intermediate Activated Intermediate (e.g., O-Acylisourea or Acyl Halide) start->intermediate Activation (Coupling Agent or SOCl₂) product This compound intermediate->product Amide Bond Formation methylamine Methylamine methylamine->product Amide Bond Formation

Caption: General reaction pathway for the synthesis of this compound.

experimental_workflow setup Reaction Setup (Starting Materials & Solvent) activation Activation of Carboxylic Acid setup->activation amidation Addition of Methylamine activation->amidation monitoring Reaction Monitoring (TLC/LC-MS) amidation->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product troubleshooting_logic low_yield Low Yield? check_activation Check Reagent Quality & Anhydrous Conditions low_yield->check_activation Yes impurities Impurities Observed? low_yield->impurities No optimize_coupling Optimize Coupling Agent & Base check_activation->optimize_coupling adjust_temp Adjust Reaction Temperature optimize_coupling->adjust_temp success Improved Results adjust_temp->success add_suppressant Add Racemization Suppressant (e.g., HOBt) impurities->add_suppressant Yes impurities->success No modify_workup Modify Aqueous Work-up add_suppressant->modify_workup optimize_chroma Optimize Chromatography modify_workup->optimize_chroma optimize_chroma->success

References

overcoming solubility issues with N-methyl-2-(phenylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-methyl-2-(phenylamino)benzamide and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a chemical compound that, along with its derivatives, is being investigated for its potential as an anti-cancer agent. Research suggests that these compounds may act as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), key enzymes involved in inflammation and cancer progression.

Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?

Like many benzamide derivatives, this compound is expected to have low solubility in aqueous solutions. For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium.

Q3: What is the mechanism of action for this compound derivatives in cancer cells?

Derivatives of this compound have been shown to exhibit a dual-inhibitory mechanism. They can inhibit Topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[1][2][3][4] Additionally, they can inhibit COX-2, an enzyme that is often overexpressed in tumors and contributes to inflammation and cell proliferation, partly through the NF-κB signaling pathway.[5][6][7][8][9]

Q4: Are there any known signaling pathways affected by this compound?

Yes, based on its dual inhibitory function, this compound and its derivatives are known to modulate the NF-κB signaling pathway, which is downstream of COX-2, and the DNA damage response pathway, which is triggered by Topoisomerase I inhibition.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: My compound is precipitating out of solution when I add it to my aqueous cell culture medium.

This is a common issue for hydrophobic compounds. The organic solvent from your stock solution is rapidly diluted in the aqueous medium, causing the compound to crash out.

Solutions:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in your organic solvent. This will require adding a larger volume to your culture medium, but the final concentration of the organic solvent will be lower, which can help maintain solubility.

  • Use a Co-solvent System: Consider using a mixture of solvents for your stock solution. For example, a combination of DMSO and ethanol might be more effective than DMSO alone.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Formulation with Excipients: For more advanced applications, consider formulating the compound with solubility-enhancing excipients such as cyclodextrins or encapsulating it in nanoparticles.

Problem: I am seeing cellular toxicity that I suspect is due to the solvent and not my compound.

High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to have a vehicle control in your experiments (cell culture medium with the same final concentration of the organic solvent as your treated samples) to distinguish between compound-specific effects and solvent-induced toxicity.

Solutions:

  • Minimize Final Solvent Concentration: Aim for a final organic solvent concentration of 0.5% or lower in your cell culture medium. The acceptable concentration can vary depending on the cell line, so it is advisable to perform a solvent tolerance test.

  • Choose a Less Toxic Solvent: If DMSO proves to be too toxic, consider other less cytotoxic organic solvents.

  • Reduce Incubation Time: If possible, reduce the exposure time of the cells to the compound and solvent.

Data Presentation: Solubility of Related Benzamide Compounds

SolventN-methylbenzamide SolubilityGeneral Benzamide SolubilityNotes
WaterInsoluble[10]Generally low to insolubleThe presence of the phenylamino group is likely to further decrease aqueous solubility.
EthanolSoluble[11]SolubleA good choice for preparing stock solutions.
MethanolSoluble[11]SolubleAnother suitable option for stock solutions.
DMSONot specified, but likely solubleSoluble[12]A common solvent for preparing high-concentration stock solutions for in vitro assays.[13]
DMFNot specified, but likely solubleSoluble[12]Similar to DMSO, often used for compounds with poor solubility.
HexaneLow solubility[11]InsolubleNot recommended.
BenzeneLow solubility[11]InsolubleNot recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential compound degradation at higher temperatures.

  • Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with your solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cancer cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, prepare serial dilutions of your this compound stock solution in fresh cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells with the compound for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solutions (Serial dilutions in media) stock->working treat Treat Cells with Compound working->treat seed Seed Cells in 96-well plate seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

General workflow for an in vitro cell viability assay.

cox2_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor IKK IKK Complex receptor->IKK Stimulus COX2 COX-2 PGE2 Prostaglandin E2 COX2->PGE2 Produces PGE2->receptor Autocrine/Paracrine signaling IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p50_p65_IkB NF-κB (p50/p65)-IκB (Inactive) NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 Releases NFkB_in_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_in_nucleus Translocates Benzamide This compound Benzamide->COX2 Inhibits DNA DNA NFkB_in_nucleus->DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Gene_Expression->COX2 Induces

Simplified COX-2 and NF-κB signaling pathway.

topoisomerase_pathway cluster_dna_process DNA Replication/Transcription cluster_inhibition Inhibition by Benzamide Derivative cluster_cellular_response Cellular Response DNA_supercoiled Supercoiled DNA TopoI Topoisomerase I DNA_supercoiled->TopoI DNA_nicked Single-strand Nick TopoI->DNA_nicked Creates Cleavage_complex Topo I-DNA Cleavage Complex TopoI->Cleavage_complex Forms DNA_relaxed Relaxed DNA DNA_nicked->DNA_relaxed Religation Benzamide This compound Benzamide->Cleavage_complex Stabilizes/Inhibits religation DNA_break DNA Strand Break Cleavage_complex->DNA_break DDR DNA Damage Response DNA_break->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of Topoisomerase I inhibition.

References

N-methyl-2-(phenylamino)benzamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store solid N-methyl-2-(phenylamino)benzamide?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Based on the information for the related compound N-Methylbenzamide, storage at room temperature is acceptable.[2]

Q2: What are the recommended conditions for storing solutions of this compound?

A2: While specific data for this compound is unavailable, solutions of similar compounds are typically stored at -20°C or -80°C to minimize degradation. Aliquoting the solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles. The stability in various solvents over time should be validated by the end-user.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is expected to be a polar compound. Based on the solubility of N-Methylbenzamide, it is likely soluble in polar organic solvents such as ethanol, and methanol and may have some solubility in water.[3] It is expected to have lower solubility in nonpolar solvents like hexane.[3]

Q4: What are the known chemical incompatibilities of this compound?

A4: Based on data for N-Methylbenzamide, this compound should be kept away from strong oxidizing agents.[1] Amides, in general, can react with azo and diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound Precipitation in Solution - Poor solubility in the chosen solvent.- Solution concentration is too high.- Temperature fluctuations.- Try a different solvent with higher polarity (e.g., DMSO, DMF).- Gently warm the solution to aid dissolution (if the compound is heat-stable).- Prepare a more dilute stock solution.- Ensure the storage temperature is consistent.
Inconsistent Experimental Results - Degradation of the compound in solution.- Inaccurate concentration of the stock solution.- Prepare fresh solutions before each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect solutions from light if the compound is light-sensitive.- Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Difficulty Dissolving the Compound - Low solubility at room temperature.- Use sonication to aid dissolution.- Gently heat the solution while stirring.- If using aqueous buffers, adjust the pH to see if it improves solubility (note that pH can also affect stability).

Experimental Protocols

Note: No specific experimental protocols for this compound were found. The following is a generalized workflow for preparing a stock solution, which should be adapted and validated by the researcher.

experimental_workflow General Workflow for Solution Preparation cluster_preparation Preparation cluster_storage Storage & Use weigh Weigh Compound dissolve Dissolve weigh->dissolve solvent Select Solvent solvent->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: A generalized workflow for preparing and storing solutions of this compound.

Stability and Degradation

While no specific degradation pathways for this compound have been documented, amides can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

degradation_pathway Potential Hydrolytic Degradation Pathway reactant This compound products 2-(Phenylamino)benzoic Acid + Methylamine reactant->products Hydrolysis (Acid or Base)

Caption: A potential hydrolytic degradation pathway for this compound.

References

Technical Support Center: Crystallization of N-methyl-2-(phenylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-methyl-2-(phenylamino)benzamide. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My this compound will not crystallize from solution. What should I do?

A1: Failure to crystallize is a common issue. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much solvent, which could cause the compound to "crash out" as an amorphous solid. After reducing the volume, allow the solution to cool slowly.

  • Antisolvent Addition: If your compound is dissolved in a solvent in which it is highly soluble, you can try adding an "antisolvent" – a solvent in which your compound is poorly soluble but which is miscible with the primary solvent. Add the antisolvent dropwise to the solution until it becomes slightly turbid, then allow it to stand. For this compound, if dissolved in a polar solvent like ethanol, a non-polar solvent like hexane could be an effective antisolvent.

Q2: The compound oiled out instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high.

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level. Then, allow the solution to cool much more slowly.

  • Slow Cooling: Insulate the flask to slow down the cooling rate. You can wrap the flask in glass wool or place it in a Dewar flask. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.

  • Use a Different Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or one in which the compound has slightly lower solubility at elevated temperatures.

Q3: My crystals formed too quickly and appear to be impure. What went wrong?

A3: Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice, defeating the purpose of recrystallization.

  • Increase the Amount of Solvent: The solution was likely too concentrated. Re-dissolve the crystals in the same solvent, but use a larger volume than before. This will ensure that the solution is not supersaturated at too high a temperature.

  • Controlled Cooling: As with oiling out, the cooling rate was likely too fast. After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then further cool it in an ice bath.

Q4: I am getting different crystal forms (polymorphs) in different experiments. Why is this happening and how can I control it?

A4: Benzamide derivatives are known to exhibit polymorphism, meaning they can crystallize into different solid-state forms with distinct physical properties. The formation of a particular polymorph can be influenced by several factors:

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence how the molecules arrange themselves in the crystal lattice.

  • Cooling Rate: The speed at which the solution is cooled can affect which polymorphic form is kinetically or thermodynamically favored.

  • Temperature: The temperature at which crystallization occurs can be a critical factor.

  • Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph while promoting another.

To control polymorphism, it is crucial to maintain consistent and well-documented crystallization conditions. Seeding the solution with a crystal of the desired polymorph can also help to ensure that the same form is obtained consistently.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the solubility of the parent compound, benzamide, a good starting point would be a polar protic solvent like ethanol or methanol. Aromatic amides also tend to be soluble in aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For recrystallization, an ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the solid. Start by adding a small amount of solvent to your solid and heating the mixture to the boiling point. Continue adding small portions of hot solvent until the solid just dissolves. Adding too much solvent will reduce the yield of your recrystallized product.

Q3: What are some common impurities that might be present in my sample?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 2-aminobenzamide and a methylating agent, or byproducts of the reaction. If the synthesis involves a coupling reaction, residual catalyst and ligands may also be present. These impurities can sometimes co-crystallize with your product or inhibit crystallization altogether. If you suspect significant impurities, it may be necessary to first purify the crude product by column chromatography.

Experimental Protocols and Data

While a specific, validated crystallization protocol for this compound is not widely published, the following general procedure can be used as a starting point.

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Solubility of Benzamide in Various Solvents (Qualitative)

The following table provides a general guide to the solubility of benzamide, which can be used to infer the solubility of this compound.

Solvent CategoryExamplesExpected Solubility
Polar Protic Methanol, EthanolHigh
Polar Aprotic Acetone, Ethyl AcetateModerate to High
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High
Non-Polar Hexane, TolueneLow
Aqueous WaterVery Low

Visualizing Workflows and Relationships

Troubleshooting Workflow for Crystallization Failure

G start Crystallization Fails to Occur scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed If no success success Crystals Form scratch->success Success reduce_solvent Reduce Solvent Volume seed->reduce_solvent If no success seed->success Success antisolvent Add Antisolvent reduce_solvent->antisolvent If no success reduce_solvent->success Success antisolvent->success Success failure Still No Crystals - Re-evaluate Solvent System antisolvent->failure If no success

Caption: A logical workflow for troubleshooting when crystallization does not occur.

Relationship between Crystallization Parameters and Crystal Properties

G cluster_params Crystallization Parameters cluster_props Crystal Properties Solvent Choice Solvent Choice Crystal Form (Polymorph) Crystal Form (Polymorph) Solvent Choice->Crystal Form (Polymorph) Cooling Rate Cooling Rate Crystal Size Crystal Size Cooling Rate->Crystal Size Purity Purity Cooling Rate->Purity Temperature Temperature Temperature->Crystal Form (Polymorph) Impurity Profile Impurity Profile Impurity Profile->Purity

Caption: The influence of key parameters on the final crystal properties.

Technical Support Center: Optimizing Synthesis of N-methyl-2-(phenylamino)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-methyl-2-(phenylamino)benzamide derivatives. The following information is designed to help overcome common challenges and optimize reaction conditions for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for synthesizing this compound derivatives?

The most prevalent and effective methods for synthesizing this compound derivatives are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1][2] Another established method is the Ullmann condensation, which is a copper-catalyzed reaction. Both methods are widely used for the formation of C-N bonds to create the core structure of these derivatives.

Q2: My Buchwald-Hartwig amination reaction is giving a low yield. What are the key parameters to optimize?

Low yields in Buchwald-Hartwig amination can be attributed to several factors. A systematic optimization of the following parameters is crucial for improving the reaction outcome:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as XPhos, SPhos, and BrettPhos, have been shown to be highly effective in improving catalytic activity.[2][3] The catalyst loading is also important, with 10 mol% being a common starting point.[4]

  • Base: The strength and solubility of the base play a significant role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to harsh bases, milder options like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed.

  • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents like toluene, DMF, and DMSO are often effective.[4][5]

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to side product formation. An optimal temperature of around 80°C has been reported in some cases.[4]

  • Inert Atmosphere: These reactions are often sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent catalyst degradation and unwanted side reactions.[4][6]

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Common side reactions in the synthesis of N-aryl benzamides include hydrodehalogenation of the aryl halide starting material and homocoupling of the aryl halide. These can be minimized by:

  • Optimizing the Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio can suppress side reactions.

  • Controlling the Reaction Temperature: Lowering the temperature may reduce the rate of side reactions more than the desired reaction.

  • Choosing the Right Base: Using a less sterically hindering base might be beneficial in some cases.

  • Purification of Starting Materials: Ensuring the purity of starting materials, especially the aryl halide and amine, is crucial to avoid competing reactions.

Q4: How can I effectively purify my this compound derivative?

Purification is typically achieved through column chromatography on silica gel.[7] The choice of eluent system will depend on the polarity of the specific derivative. A common starting point is a mixture of n-hexane and ethyl acetate.[7] Recrystallization can also be an effective method for obtaining highly pure products.[7]

Optimization of Reaction Conditions: A Tabular Summary

The following tables summarize key parameters for optimizing the Buchwald-Hartwig amination for the synthesis of this compound derivatives, based on literature findings.

Table 1: Effect of Ligand on Reaction Conversion

EntryLigandConversion (%)
1BINAPLow
2DPEphosLow
3XPhos91

Reaction conditions: Pd catalyst, specified ligand, in toluene for 16 hours. Data synthesized from a study on Buchwald-Hartwig coupling.[2]

Table 2: Optimization of Various Reaction Parameters

EntryParameter VariedConditionsYield (%)
1Catalyst Loading5 mol% Cu/Cu₂OLower
2Catalyst Loading10 mol% Cu/Cu₂O Excellent
3Catalyst Loading15 mol% Cu/Cu₂OSimilar to 10 mol%
4SolventTolueneModerate
5SolventDMFGood
6SolventDMSO Excellent
7BaseK₂CO₃Good
8BaseKOH Excellent
9Temperature60 °CLower
10Temperature80 °C Excellent
11Temperature100 °CDecreased
12AtmosphereAir70
13AtmosphereN₂ Excellent

Data synthesized from a study on the optimization of reaction parameters for Buchwald-Hartwig amination.[4]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), N-methyl-2-aminobenzamide (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene or DMSO) and the base (e.g., NaOtBu or K₂CO₃, 1.4 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and understanding the reaction process.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst System (Pd Source and Ligand) Start->Check_Catalyst Check_Base Evaluate Base (Strength and Solubility) Start->Check_Base Check_Solvent Assess Solvent (Polarity and Purity) Start->Check_Solvent Check_Temp Optimize Temperature (Too Low or Too High?) Start->Check_Temp Check_Atmosphere Ensure Inert Atmosphere (O₂ Contamination?) Start->Check_Atmosphere Side_Products Significant Side Products? Start->Side_Products Purification_Issue Difficulty in Purification? Start->Purification_Issue Adjust_Conditions Adjust Reaction Conditions (Temp, Ligand, Base) Check_Catalyst->Adjust_Conditions Check_Base->Adjust_Conditions Check_Solvent->Adjust_Conditions Check_Temp->Adjust_Conditions Check_Atmosphere->Adjust_Conditions Analyze_Side_Products Analyze Side Products (e.g., by LC-MS) Side_Products->Analyze_Side_Products Analyze_Side_Products->Adjust_Conditions Success Successful Synthesis Adjust_Conditions->Success Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Purification_Issue->Optimize_Chroma Recrystallize Consider Recrystallization Optimize_Chroma->Recrystallize Recrystallize->Success

Caption: Troubleshooting workflow for low-yield synthesis.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Lₙ) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch PdII_Amine Ar-Pd(II)-NHR'R'' (Lₙ) Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product ArX Ar-X ArX->OxAdd Amine R'R''NH Amine->Ligand_Exch Base Base Base->PdII_Amine Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Below you will find frequently asked questions and detailed guides to help you avoid common side reactions and improve the yield and purity of your benzamide products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzamide?

A1: The most prevalent laboratory method for synthesizing benzamide is the Schotten-Baumann reaction. This involves the reaction of benzoyl chloride with ammonia or a primary/secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4][5] Another common approach is the conversion of benzoic acid to benzoyl chloride using an activating agent like thionyl chloride, followed by amidation.[6]

Q2: What are the primary side reactions to be aware of during benzamide synthesis?

A2: The two most common side reactions are the hydrolysis of the benzoyl chloride starting material and the over-acylation of the newly formed benzamide, leading to the formation of N-benzoylbenzamide. Both of these side reactions can significantly reduce the yield and purity of the desired product.

Q3: How can I minimize the hydrolysis of benzoyl chloride?

A3: Benzoyl chloride readily reacts with water to form benzoic acid.[7][8] To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. The reaction should be carried out in a dry apparatus, and exposure to atmospheric moisture should be minimized. Performing the reaction at a low temperature can also help to slow down the rate of hydrolysis.

Q4: What is over-acylation and how can I prevent it?

A4: Over-acylation, also known as diacylation, is the reaction of the newly formed benzamide with another molecule of benzoyl chloride to produce N-benzoylbenzamide. This is more likely to occur if a large excess of benzoyl chloride is used or if the reaction temperature is too high. To prevent this, it is recommended to add the benzoyl chloride slowly and in a controlled manner to the amine solution, ensuring that it reacts with the primary amine before it can react with the product benzamide. Maintaining a lower reaction temperature is also beneficial.

Q5: The yield of my benzamide synthesis is consistently low. What are the likely causes?

A5: Low yields can be attributed to several factors. As mentioned, hydrolysis of benzoyl chloride is a major contributor. Another reason could be incomplete reaction, which can be addressed by ensuring an adequate reaction time and appropriate temperature. Product loss during workup and purification is also a common issue. Inefficient extraction or recrystallization can lead to a significant decrease in the isolated yield.

Q6: I am synthesizing a substituted benzamide and observing poor yields. Are there any special considerations?

A6: The electronic and steric properties of substituents on both the benzoyl chloride and the amine can influence the reaction rate and yield. Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction. Sterically hindered amines may also react more slowly. In such cases, optimizing the reaction conditions, such as temperature and reaction time, may be necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Benzamide Hydrolysis of benzoyl chloride to benzoic acid.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Add benzoyl chloride slowly to the reaction mixture.
Incomplete reaction.Increase the reaction time or gently warm the reaction mixture after the initial exothermic phase.
Loss of product during workup.Optimize the extraction and recrystallization steps. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.
Product is contaminated with a white solid that is sparingly soluble in the recrystallization solvent. The contaminant is likely unreacted benzoic acid due to hydrolysis of benzoyl chloride.Wash the crude product with a dilute solution of sodium bicarbonate to remove the acidic benzoic acid. Benzoic acid will react to form sodium benzoate, which is water-soluble.
Formation of an unexpected, higher molecular weight byproduct. Over-acylation (diacylation) of the product, leading to N-benzoylbenzamide.Add the benzoyl chloride dropwise and with vigorous stirring to the amine solution to avoid localized high concentrations. Maintain a low reaction temperature (e.g., 0-5 °C).
The reaction mixture becomes very thick and difficult to stir. Rapid precipitation of the benzamide product.Use a sufficient volume of solvent to maintain a stirrable slurry. A mechanical stirrer may be necessary for larger-scale reactions.
No precipitate forms upon addition of benzoyl chloride. The amine starting material may be of poor quality or the concentration may be too low.Verify the purity and concentration of the amine. Ensure the correct stoichiometry of reactants is being used.

Quantitative Data Summary

The following table summarizes typical yields and purity data reported for different benzamide synthesis methods.

Synthesis Method Starting Materials Reported Yield Reported Purity Reference
Schotten-Baumann ReactionBenzoyl chloride, Ammonia~72.6%Not specified[9]
Thionyl Chloride Method3-Bromo-5-nitrobenzoic acid, AminesUp to 94%Not specified[6]
Phosphorus Oxychloride MethodBenzoic acid, Ammonia> 85%> 98.5%[10]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)

This protocol is a standard laboratory procedure for the synthesis of benzamide.

  • In a conical flask, prepare a solution of 5 mL of concentrated ammonia and 5 mL of water.[11]

  • Cool the flask in an ice bath.

  • Slowly add 2 mL (2.4 g) of benzoyl chloride to the cold ammonia solution in small portions with continuous shaking.[7][11] The reaction is exothermic, so maintain the temperature of the flask by keeping it in the ice bath.[7]

  • After the addition is complete, securely stopper the flask and shake vigorously for approximately 15 minutes, or until the smell of benzoyl chloride is no longer present.[5][11]

  • A white precipitate of benzamide will form.[7]

  • Filter the crude benzamide using a Buchner funnel and wash the solid with cold water to remove any ammonium chloride.[11]

  • To remove any unreacted benzoic acid, the crude product can be washed with a cold, dilute solution of sodium bicarbonate.

  • Recrystallize the crude benzamide from hot water to obtain pure, colorless crystals.[11]

  • Dry the purified crystals in a desiccator or a low-temperature oven.

Protocol 2: Synthesis of Benzamide from Benzoic Acid and Thionyl Chloride

This two-step protocol involves the initial formation of benzoyl chloride.

Step 1: Formation of Benzoyl Chloride

  • Place benzoic acid in a round-bottom flask equipped with a reflux condenser.

  • Add thionyl chloride (SOCl₂) in excess. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[12]

  • Gently reflux the mixture until the evolution of sulfur dioxide and hydrogen chloride gas ceases.[12]

  • Remove the excess thionyl chloride by distillation. The remaining liquid is crude benzoyl chloride.

Step 2: Formation of Benzamide

  • Follow the procedure outlined in Protocol 1, using the freshly prepared benzoyl chloride.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine Ammonia/Amine Solution reaction Slow Addition & Stirring (0-5 °C) start_amine->reaction start_benzoyl Benzoyl Chloride start_benzoyl->reaction filtration Filtration reaction->filtration wash Washing (Water & NaHCO₃ soln) filtration->wash recrystallization Recrystallization (Hot Water) wash->recrystallization drying Drying recrystallization->drying product Pure Benzamide drying->product

Caption: Experimental workflow for benzamide synthesis.

troubleshooting_logic start Low Benzamide Yield? hydrolysis Possible Hydrolysis of Benzoyl Chloride start->hydrolysis Yes over_acylation Possible Over-acylation start->over_acylation Yes incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes solution_hydrolysis Use Anhydrous Conditions Low Temperature hydrolysis->solution_hydrolysis solution_over_acylation Slow Benzoyl Chloride Addition Low Temperature over_acylation->solution_over_acylation solution_incomplete_reaction Increase Reaction Time/Temperature incomplete_reaction->solution_incomplete_reaction

Caption: Troubleshooting logic for low benzamide yield.

References

Technical Support Center: N-methyl-2-(phenylamino)benzamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of N-methyl-2-(phenylamino)benzamide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research.

Disclaimer: As of the last literature review, specific degradation studies on this compound are not extensively published. Therefore, the degradation pathways and products discussed in this document are proposed based on the chemical structure of the molecule and general principles of drug degradation. The provided experimental protocols are general templates that should be optimized for your specific laboratory conditions and analytical instrumentation.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental investigation of this compound degradation.

Question Possible Cause(s) Troubleshooting Action(s)
Why am I not observing any degradation of this compound under stress conditions? The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough. The duration of the stress study may be too short. The analytical method may not be sensitive enough to detect low levels of degradation products.Increase the severity of the stress conditions incrementally. For example, use a higher temperature, a more concentrated acid or base, or a longer exposure time. Ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated for the detection of potential degradation products at low concentrations. Run a longer stress study.
I am seeing multiple unexpected peaks in my chromatogram. How do I determine if they are degradation products? The unexpected peaks could be impurities from the starting material, excipients, or the solvent. They could also be artifacts from the analytical method itself.Analyze a sample of the un-stressed this compound to identify any pre-existing impurities. Run a blank sample (solvent without the compound) to identify any solvent-related peaks. Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to help in their identification and to see if they are structurally related to the parent compound.
The mass balance of my degradation study is less than 95%. Where is the rest of my compound? Some degradation products may not be detectable by the analytical method used (e.g., they may not have a UV chromophore). The compound or its degradation products may have precipitated out of solution. Volatile degradation products may have been lost.Use a more universal detector, such as a mass spectrometer or a charged aerosol detector (CAD), in addition to a UV detector. Visually inspect your samples for any precipitate. If precipitation is observed, try using a co-solvent or a lower concentration of the compound. If volatile products are suspected, a headspace gas chromatography (GC) analysis may be necessary.
How can I differentiate between isomeric degradation products? Isomers will have the same mass and may have similar retention times in chromatography.Modify your chromatographic method to improve resolution. This could involve changing the column, the mobile phase composition, the gradient, or the temperature. Use tandem mass spectrometry (MS/MS) to fragment the isomeric ions. Different isomers may produce different fragmentation patterns. If available, nuclear magnetic resonance (NMR) spectroscopy can definitively distinguish between isomers.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. Acid-catalyzed hydrolysis would likely yield 2-(phenylamino)benzoic acid and methylamine. Base-catalyzed hydrolysis would result in the carboxylate salt of 2-(phenylamino)benzoic acid and methylamine.

  • Oxidation: The phenylamino group and the aromatic rings are potential sites for oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or further oxidized products.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. This could involve radical reactions, leading to a variety of degradation products, including dimers or cleavage products.

2. What are the expected degradation products?

  • From Hydrolysis: 2-(phenylamino)benzoic acid and methylamine.

  • From Oxidation: Hydroxylated derivatives on the phenyl rings, N-oxide of the phenylamino nitrogen.

  • From Photodegradation: This is harder to predict and can result in a complex mixture of products.

3. What analytical techniques are best suited for studying the degradation of this compound?

A stability-indicating liquid chromatography method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the primary tool. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

4. How do I develop a stability-indicating HPLC method?

A stability-indicating method is one that can separate the parent drug from all its potential degradation products, ensuring that the measurement of the parent drug is accurate and not affected by the presence of degradants. To develop such a method, you need to:

  • Perform forced degradation studies to generate the degradation products.

  • Screen different HPLC columns (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions (e.g., different pH, organic modifiers like acetonitrile and methanol).

  • Optimize the chromatographic conditions (e.g., gradient, flow rate, temperature) to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, etc.).

5. What are the typical conditions for forced degradation studies?

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.

  • Oxidation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at 60°C to 100°C.

  • Photostability: Exposing the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stressed sample.

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Representative HPLC Method for Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

Quantitative data from degradation studies should be summarized in a clear and organized manner.

Table 1: Illustrative Degradation of this compound under Various Stress Conditions (Note: This data is for illustrative purposes only and is not based on experimental results.)

Stress ConditionDuration (hours)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 M HCl at 60°C2415.22DP1 (12.5%)
0.1 M NaOH at 60°C2425.83DP1 (20.1%), DP2 (5.3%)
3% H₂O₂ at RT248.51DP3 (7.9%)
Thermal (80°C)482.11DP4 (1.8%)
Photostability-11.34DP5 (6.2%), DP6 (3.1%)

Visualizations

Proposed Degradation Pathways

This compound Degradation parent This compound hydrolysis_prod 2-(phenylamino)benzoic acid + Methylamine parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Hydroxylated derivatives / N-oxides parent->oxidation_prod Oxidation photo_prod Complex mixture of photoproducts parent->photo_prod Photodegradation

Caption: Proposed degradation pathways for this compound.

Experimental Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic This compound This compound Stress Conditions Stress Conditions This compound->Stress Conditions Expose to Sample Collection & Preparation Sample Collection & Preparation Stress Conditions->Sample Collection & Preparation Time points HPLC / LC-MS Analysis HPLC / LC-MS Analysis Sample Collection & Preparation->HPLC / LC-MS Analysis Analyze Data Evaluation Data Evaluation HPLC / LC-MS Analysis->Data Evaluation Generate data Identify Degradation Products Identify Degradation Products Data Evaluation->Identify Degradation Products Determine Degradation Pathways Determine Degradation Pathways Data Evaluation->Determine Degradation Pathways

Caption: General experimental workflow for forced degradation studies.

Technical Support Center: N-methyl-2-(phenylamino)benzamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-methyl-2-(phenylamino)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory synthesis involves a two-step process:

  • Ullmann Condensation: Synthesis of the precursor, 2-(phenylamino)benzoic acid, from 2-chlorobenzoic acid and aniline using a copper catalyst.

  • Amidation: Conversion of 2-(phenylamino)benzoic acid to this compound. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with methylamine.[1]

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key challenges during scale-up include:

  • Reaction Control: Managing exothermic reactions, especially during the formation of the acyl chloride and the subsequent amidation.

  • Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors to maintain consistent reaction rates and minimize side-product formation.

  • Purification and Crystallization: Developing a robust crystallization process that consistently yields the desired polymorph and particle size distribution.

  • Impurity Profile: Controlling the formation of process-related impurities that may not be significant at the lab scale but can become problematic in larger batches.

Q3: How can I improve the yield and purity of my product at a larger scale?

A3: To improve yield and purity during scale-up, consider the following:

  • Process Analytical Technology (PAT): Implement in-situ monitoring of critical process parameters (e.g., temperature, concentration, pH) to ensure better control over the reaction.

  • Optimized Reaction Conditions: Re-evaluate and optimize reaction parameters such as temperature, reagent stoichiometry, and addition rates for the larger scale.

  • Efficient Heat Transfer: Utilize reactors with appropriate heat exchange capacity to manage reaction exotherms effectively.

  • Controlled Crystallization: Design a cooling and/or anti-solvent addition profile to control crystal growth and morphology. Seeding strategies can also be beneficial.

Q4: What are the potential process-related impurities I should be aware of?

A4: Potential impurities could include:

  • Unreacted starting materials: 2-(phenylamino)benzoic acid, aniline, and 2-chlorobenzoic acid.

  • Byproducts from the Ullmann condensation.

  • Byproducts from the amidation step, such as products of side reactions with the activating agent.

  • Over-methylated or di-acylated products.

Troubleshooting Guides

Problem 1: Low Yield in the Amidation Step
Possible Cause Suggested Solution
Incomplete activation of the carboxylic acid.- Ensure the activating agent (e.g., thionyl chloride) is fresh and used in sufficient stoichiometric excess.- Monitor the conversion to the acyl chloride before proceeding with the amidation.
Degradation of the acyl chloride.- Use the acyl chloride immediately after its formation.- Maintain a low temperature during its formation and subsequent reaction.
Insufficient reaction time or temperature.- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Gradually increase the reaction temperature, if the stability of the product allows.
Poor mixing leading to localized concentration gradients.- Optimize the agitation speed and impeller design for the reactor scale.- Ensure efficient dispersion of reagents.
Problem 2: Product Fails to Meet Purity Specifications
Possible Cause Suggested Solution
Presence of unreacted starting materials.- Adjust the stoichiometry of the reactants.- Increase the reaction time or temperature as appropriate.
Formation of byproducts due to high reaction temperature.- Lower the reaction temperature and extend the reaction time.- Control the rate of addition of exothermic reagents.
Inefficient purification/crystallization.- Screen different solvents or solvent mixtures for recrystallization.- Optimize the cooling profile and agitation during crystallization.- Consider a re-slurry or a second recrystallization step.
Contamination from the reactor or ancillary equipment.- Ensure thorough cleaning of all equipment between batches.
Problem 3: Inconsistent Crystal Form (Polymorphism)
Possible Cause Suggested Solution
Variations in crystallization conditions (temperature, cooling rate, solvent).- Implement a strict, controlled crystallization protocol.- Use a consistent solvent system and volume.- Control the cooling rate precisely.
Presence of impurities influencing crystal nucleation and growth.- Ensure the purity of the starting material for crystallization is consistent.- Investigate the impact of specific impurities on crystal form.
Agitation rate affecting nucleation and crystal breakage.- Maintain a consistent and optimized agitation speed during crystallization.

Data Presentation

The following table presents hypothetical, yet realistic, data to illustrate the impact of scaling up on key process parameters for the synthesis of this compound.

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Production Scale (500 kg)
Reaction Time (Amidation) 4 hours6-8 hours10-12 hours
Typical Yield 85-90%80-85%78-83%
Purity (by HPLC) >99.5%>99.0%>99.0%
Key Impurity A <0.05%<0.1%<0.15%
Key Impurity B Not Detected<0.05%<0.1%
Cooling Time (Crystallization) 1-2 hours4-6 hours8-12 hours

Experimental Protocols

Synthesis of 2-(phenylamino)benzoic acid (Ullmann Condensation)

This protocol is adapted from a procedure for a similar Ullman condensation.[2]

  • To a suitable reaction vessel equipped with a condenser and stirrer, add 2-chlorobenzoic acid (1 equivalent), aniline (1.1 equivalents), potassium carbonate (2 equivalents), and copper powder (0.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Filter the mixture to remove the copper catalyst.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Synthesis of this compound (Amidation)

This protocol is a general method for benzamide synthesis.[1]

  • Suspend 2-(phenylamino)benzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the conversion to the acyl chloride is complete (monitor by IR or by quenching a sample with methanol and analyzing by LC-MS).

  • In a separate vessel, prepare a solution of methylamine (2-3 equivalents) in a suitable solvent.

  • Cool the acyl chloride solution back to 0-5 °C and slowly add the methylamine solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water, a mild aqueous base (e.g., sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixture).

Mandatory Visualizations

experimental_workflow cluster_ullmann Step 1: Ullmann Condensation cluster_amidation Step 2: Amidation start_ullmann 2-Chlorobenzoic Acid + Aniline reagents_ullmann K2CO3, Cu catalyst DMF, Reflux start_ullmann->reagents_ullmann React workup_ullmann Aqueous Workup & Acidification reagents_ullmann->workup_ullmann Cool & Quench product_ullmann 2-(phenylamino)benzoic acid workup_ullmann->product_ullmann Precipitate start_amidation 2-(phenylamino)benzoic acid product_ullmann->start_amidation activation SOCl2 or (COCl)2 Anhydrous Solvent start_amidation->activation Activate acyl_chloride Acyl Chloride Intermediate activation->acyl_chloride amidation_step Methylamine Solution acyl_chloride->amidation_step React workup_amidation Aqueous Wash & Extraction amidation_step->workup_amidation crystallization Crystallization workup_amidation->crystallization Purify final_product This compound crystallization->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield in Amidation cause1 Incomplete Acid Activation problem->cause1 cause2 Acyl Chloride Degradation problem->cause2 cause3 Suboptimal Reaction Conditions problem->cause3 cause4 Poor Mixing problem->cause4 solution1 Verify Activating Agent Quality & Stoichiometry cause1->solution1 solution2 Use Fresh Acyl Chloride & Maintain Low Temp cause2->solution2 solution3 Optimize Time & Temperature (Monitor with PAT) cause3->solution3 solution4 Improve Agitation & Reagent Dispersion cause4->solution4

Caption: Troubleshooting logic for low amidation yield.

References

Technical Support Center: Enhancing the In-Vivo Bioavailability of N-methyl-2-(phenylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the in-vivo bioavailability of N-methyl-2-(phenylamino)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during pre-clinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: My in-vivo study with this compound shows low and variable oral bioavailability. What are the likely causes?

A1: Low and variable oral bioavailability of this compound is likely attributed to its poor aqueous solubility, which is a common characteristic of benzamide derivatives.[1][2] The primary reasons include:

  • Poor Solubility and Dissolution: The compound may not dissolve sufficiently in the gastrointestinal fluids, which is a rate-limiting step for absorption.[1]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which pump it back into the gut lumen.

Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][3][4][5] The most common and effective approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micron or nanometer range.[3] This can be achieved through techniques like nano-suspension.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[4][5][6]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to enhance its solubilization in the gastrointestinal tract.[1][2][7][8]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to increase its aqueous solubility.[9][10][11][12]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my compound?

A3: The choice of strategy depends on the physicochemical properties of this compound, such as its solubility in various solvents and lipids, its melting point, and its chemical stability. A systematic approach is recommended:

  • Characterize the Compound: Determine its aqueous solubility, log P, melting point, and crystalline form.

  • Feasibility Studies: Conduct small-scale formulation experiments with different approaches (e.g., prepare a simple solid dispersion, test solubility in oils for SEDDS).

  • In-Vitro Dissolution Testing: Compare the dissolution profiles of the different formulations to select the most promising candidates for in-vivo studies.

Troubleshooting Guides

Issue 1: Poor and inconsistent results with the neat compound in animal studies.
  • Problem: High variability in plasma concentrations and low overall exposure after oral administration of a simple suspension of this compound.

  • Root Cause Analysis: This is a classic sign of dissolution-limited absorption. The crystalline form of the drug is likely not dissolving effectively or consistently in the GI tract of the animals.

  • Troubleshooting Steps:

    • Particle Size Reduction: Attempt to reduce the particle size of the drug powder through micronization or nanomilling to prepare a nano-suspension. This increases the surface area for dissolution.[3]

    • Formulation as a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP, PEG, or HPMC. This can help to present the drug in an amorphous, more soluble state.[4][5]

    • Utilize a Lipid-Based Formulation: Evaluate the solubility of the compound in various oils and surfactants to develop a SEDDS. This can bypass the dissolution step by presenting the drug in a solubilized form.[1][7][8]

Issue 2: The chosen formulation strategy is not yielding the desired improvement in bioavailability.
  • Problem: After formulating this compound as a solid dispersion, the in-vivo bioavailability is still suboptimal.

  • Root Cause Analysis: While the dissolution rate may have improved, other factors could be limiting absorption. These may include drug precipitation in the gut, first-pass metabolism, or transporter-mediated efflux.

  • Troubleshooting Steps:

    • Optimize the Solid Dispersion: Experiment with different polymers and drug-to-polymer ratios.[13][14] The inclusion of a surfactant in the solid dispersion can also help to prevent drug precipitation upon dilution in the gut.

    • Consider a different approach: If dissolution is no longer the rate-limiting step, a lipid-based formulation like SEDDS might be more effective. SEDDS can also enhance lymphatic transport, which can help to bypass first-pass metabolism in the liver.[1]

    • Investigate Metabolic Stability: Conduct in-vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism. If it is high, strategies to bypass the liver, such as lymphatic targeting with lipid formulations, become more attractive.

Data Presentation: Illustrative Bioavailability Enhancement

The following table summarizes the potential improvements in the oral bioavailability of this compound using different formulation strategies. The data is illustrative and based on typical enhancements seen for poorly soluble drugs.

Formulation StrategyDrug Loading (% w/w)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Simple Suspension (Control) 10150 ± 454.0 ± 1.5900 ± 350100
Nano-suspension 10450 ± 902.0 ± 0.52700 ± 600300
Solid Dispersion (1:5 Drug:Polymer) 15750 ± 1501.5 ± 0.55400 ± 1100600
SEDDS 201200 ± 2501.0 ± 0.39000 ± 18001000
Cyclodextrin Complex (1:1 Molar Ratio) 5600 ± 1201.8 ± 0.44500 ± 950500

Experimental Protocols

Preparation of a Nano-suspension by Wet Milling

Objective: To produce a nano-suspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)[15]

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC in purified water with gentle heating and stirring.

  • Disperse this compound in the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a specified speed and duration (e.g., 2000 rpm for 2-4 hours). The optimal milling time should be determined by periodic particle size analysis.

  • Separate the nano-suspension from the milling media by filtration or decantation.

  • Characterize the nano-suspension for particle size, polydispersity index, and zeta potential.

Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution.[16]

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000)

  • Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the polymer)

  • Rotary evaporator

Procedure:

  • Dissolve this compound and the chosen polymer in the organic solvent in the desired ratio (e.g., 1:5 drug to polymer).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it to a fine powder.

  • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS of this compound for enhanced oral bioavailability.[1]

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture to 40°C in a water bath and mix gently until a homogenous isotropic mixture is formed.

    • Add the required amount of this compound to the mixture and stir until it is completely dissolved.

  • Characterization of the SEDDS:

    • Self-emulsification time and grading: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the time it takes to form an emulsion.

    • Droplet size analysis: Dilute the SEDDS with water and measure the globule size and polydispersity index using a particle size analyzer.

    • In-vitro dissolution: Perform dissolution testing to assess the drug release from the SEDDS formulation.

Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.[10][12]

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Water-ethanol mixture

Procedure:

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Gradually add the this compound to the paste.

  • Knead the mixture for a specified period (e.g., 45-60 minutes).

  • Dry the kneaded mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

  • Characterize the inclusion complex for drug content, phase solubility, dissolution, and evidence of complex formation (e.g., using FTIR, DSC, and XRD).

Visualizations

experimental_workflow cluster_start Initial Problem cluster_formulation Formulation Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Low in-vivo bioavailability of This compound nano Nano-suspension start->nano Select Strategy sd Solid Dispersion start->sd Select Strategy sedds SEDDS start->sedds Select Strategy cd Cyclodextrin Complex start->cd Select Strategy invitro In-vitro Dissolution nano->invitro Formulate & Test sd->invitro Formulate & Test sedds->invitro Formulate & Test cd->invitro Formulate & Test invivo In-vivo Pharmacokinetics invitro->invivo Select Promising Formulations outcome Improved Bioavailability invivo->outcome

Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.

Caption: Troubleshooting logic for addressing low bioavailability.

sedds_mechanism sedds_admin Oral Administration of SEDDS (Drug dissolved in oil/surfactant) emulsification Self-emulsification in GI fluids sedds_admin->emulsification micelles Formation of fine oil-in-water emulsion (drug-containing micelles) emulsification->micelles absorption Enhanced absorption across intestinal membrane micelles->absorption lymphatic Potential for Lymphatic Uptake (Bypasses first-pass metabolism) micelles->lymphatic systemic Systemic Circulation absorption->systemic lymphatic->systemic

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

dealing with impurities in N-methyl-2-(phenylamino)benzamide samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-methyl-2-(phenylamino)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in their samples.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments involving this compound.

Problem 1: My sample of this compound shows unexpected peaks in the HPLC analysis.

  • Possible Cause: The presence of impurities in your sample. Common impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents.

  • Solution:

    • Identify the Impurities: Use LC-MS to identify the molecular weights of the impurity peaks. Based on the likely synthesis route (coupling of 2-(phenylamino)benzoic acid and methylamine), potential impurities include:

      • 2-(phenylamino)benzoic acid (starting material)

      • Residual coupling agents or their byproducts (e.g., dicyclohexylurea if DCC was used)

      • Side-reaction products

    • Quantify the Impurities: Once identified, quantify the impurities using a calibrated HPLC method.

    • Purify the Sample: Based on the nature of the impurities, choose an appropriate purification method. Recrystallization is effective for removing less soluble impurities, while column chromatography is suitable for separating compounds with different polarities.[1][2]

Problem 2: The results of my biological assay are inconsistent, even with the same concentration of this compound.

  • Possible Cause: The presence of biologically active impurities that interfere with the assay. Even small amounts of certain impurities can have significant biological effects.

  • Solution:

    • Thoroughly Characterize Your Sample: Use a combination of analytical techniques (HPLC, LC-MS, NMR) to get a complete profile of your sample.

    • Purify to a High Degree: Use a rigorous purification method, such as column chromatography followed by recrystallization, to ensure the removal of even trace impurities.

    • Re-test in the Assay: Use the highly purified sample in your biological assay to see if the inconsistency is resolved.

Problem 3: My sample has a noticeable color, but pure this compound should be colorless or off-white.

  • Possible Cause: The presence of colored impurities, which could be degradation products or byproducts from the synthesis.

  • Solution:

    • Purification:

      • Recrystallization: This is often effective at removing colored impurities.[3] You may need to screen for an appropriate solvent system where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while the colored impurity remains in the mother liquor.[3]

      • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[3]

      • Column Chromatography: This can also be effective in separating colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthetic routes, the most probable impurities are:

  • Unreacted Starting Materials: 2-(phenylamino)benzoic acid and methylamine (or a salt of methylamine).

  • Byproducts from Coupling Reagents: If a coupling agent like dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) is a common byproduct.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present.[4]

Q2: How can I detect these impurities?

A2: A combination of analytical methods is recommended:

  • HPLC with UV detection: For detecting and quantifying aromatic impurities like the starting material and the main product.[5]

  • LC-MS: For identifying the molecular weights of unknown impurities.[6][7][8]

  • GC-MS: For identifying and quantifying volatile residual solvents.[4][9][10][11][12]

  • ¹H NMR: To provide structural information about the main compound and any significant impurities.

Q3: What is a standard protocol for purifying this compound?

A3: A two-step purification process is often effective:

  • Column Chromatography: To separate the desired product from starting materials and byproducts with different polarities.

  • Recrystallization: To further purify the product and remove any remaining trace impurities.[1]

Data Presentation

Table 1: Hypothetical Impurity Profile of a Crude this compound Sample by HPLC-UV

Peak No.Retention Time (min)IdentityArea %
12.52-(phenylamino)benzoic acid5.2
24.8This compound92.1
36.1Unknown Impurity A1.5
47.3Unknown Impurity B1.2

Table 2: Hypothetical Residual Solvent Analysis by GC-MS

SolventConcentration (ppm)
Dichloromethane150
Ethyl Acetate300
Hexane50

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel to create a slurry and then evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully add the dried slurry containing the sample to the top of the packed column.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair where this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point.[1]

  • Dissolution: In a flask, add the partially purified compound and a minimal amount of the hot solvent until it just dissolves.[3]

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

impurity_analysis_workflow cluster_start Sample Analysis cluster_analytical Analytical Techniques cluster_decision Decision Point cluster_end Outcome start Crude Sample of This compound hplc HPLC-UV (Purity Assessment) start->hplc lcms LC-MS (Impurity Identification) start->lcms gcms GC-MS (Residual Solvents) start->gcms decision Purity Acceptable? hplc->decision lcms->decision gcms->decision end_ok Proceed with Experiment decision->end_ok Yes end_purify Proceed to Purification decision->end_purify No

Caption: Workflow for the analysis of impurities in this compound samples.

purification_workflow start Impure this compound chromatography Column Chromatography (Separation by Polarity) start->chromatography recrystallization Recrystallization (Removal of Trace Impurities) chromatography->recrystallization analysis Purity Analysis (HPLC, LC-MS, GC-MS) recrystallization->analysis decision Purity > 99.5%? analysis->decision end_product Pure this compound decision->end_product Yes repeat_purification Repeat Purification decision->repeat_purification No repeat_purification->chromatography

Caption: General workflow for the purification of this compound.

References

Technical Support Center: N-methyl-2-(phenylamino)benzamide Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assays involving N-methyl-2-(phenylamino)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding potential artifacts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to assay development?

A1: Understanding the physicochemical properties of this compound is crucial for designing robust assays. Key parameters include:

PropertyValueImplication for Assays
Molecular Formula C₁₄H₁₄N₂OUsed for accurate mass determination in mass spectrometry.
Molecular Weight 226.27 g/mol Essential for preparing stock solutions and calculating molar concentrations.
LogP 3.55 (estimated)Indicates moderate lipophilicity, suggesting potential for non-specific binding to plastics and proteins. May require the use of detergents or organic solvents in assay buffers to maintain solubility.
pKa Not readily availableThe secondary amine and amide groups suggest the molecule's charge state will be pH-dependent, which can affect its solubility and interaction with biological targets.
Aqueous Solubility Predicted to be lowPoor solubility in aqueous buffers is a common issue. Stock solutions should be prepared in an appropriate organic solvent (e.g., DMSO, ethanol) and care must be taken to avoid precipitation upon dilution into aqueous assay buffers.

Q2: What are the common sources of interference and artifacts in assays with this compound?

A2: Interferences and artifacts can arise from the compound's intrinsic properties and its interaction with assay components. Potential issues include:

  • Compound Reactivity: The N-phenylamino moiety may be susceptible to oxidation, potentially generating reactive species that can interfere with assay readouts.

  • Non-Specific Binding: Due to its lipophilicity, this compound may bind non-specifically to proteins, enzymes, and plasticware, leading to false-positive or false-negative results.

  • Aggregation: At higher concentrations, the compound may form aggregates, which can lead to promiscuous inhibition of enzymes and other biological targets.

  • Matrix Effects in LC-MS: In complex biological samples, co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Spectrophotometric Interference: Aromatic amines can sometimes interfere with colorimetric assays, for instance by reducing metal ions.

  • Pan-Assay Interference Compound (PAINS) Behavior: While not definitively classified as a PAIN, its chemical structure contains motifs that are sometimes associated with non-specific assay interference.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in High-Throughput Screening (HTS)
Possible Cause Troubleshooting Step Experimental Protocol
Compound Aggregation 1. Visually inspect for precipitation in assay wells. 2. Include detergents (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. 3. Perform concentration-response curves to identify steep or unusual curve shapes indicative of aggregation.Protocol for Detergent Addition: Prepare a 10% stock solution of Triton X-100 or Tween-20 in water. Add the appropriate volume to your assay buffer to achieve a final concentration of 0.01%. Ensure thorough mixing.
Non-Specific Binding 1. Use low-binding microplates. 2. Include a non-specific protein (e.g., 0.1% Bovine Serum Albumin - BSA) in the assay buffer.Protocol for BSA Addition: Prepare a 10% BSA stock solution in your assay buffer. Add the appropriate volume to your assay buffer to achieve a final concentration of 0.1%. Filter the final buffer to remove any particulates.
Reactivity with Assay Components 1. Run control experiments without the biological target to assess for direct effects on the detection reagents. 2. Consider the use of antioxidants if oxidation is suspected.Protocol for Target-Negative Control: Prepare assay wells containing all components except the biological target (e.g., enzyme, receptor). Add this compound and measure the signal. A significant change in signal indicates direct interference.

Logical Flow for HTS Troubleshooting

HTS_Troubleshooting cluster_aggregation Aggregation Mitigation cluster_binding Binding Mitigation cluster_reactivity Reactivity Mitigation start Inconsistent HTS Results aggregation Check for Aggregation start->aggregation binding Investigate Non-Specific Binding aggregation->binding No Aggregation Observed detergent Add Detergent aggregation->detergent concentration Vary Concentration aggregation->concentration reactivity Assess Compound Reactivity binding->reactivity No Binding Issues low_bind_plates Use Low-Binding Plates binding->low_bind_plates bsa Add BSA binding->bsa solution Problem Resolved reactivity->solution No Reactivity Found target_negative Target-Negative Control reactivity->target_negative antioxidants Add Antioxidants reactivity->antioxidants

Caption: Troubleshooting workflow for inconsistent HTS results.

Issue 2: Poor Data Quality in LC-MS/MS Analysis
Possible Cause Troubleshooting Step Experimental Protocol
Matrix Effects 1. Perform a post-extraction spike experiment to quantify ion suppression or enhancement. 2. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Use a stable isotope-labeled internal standard if available. 4. Dilute the sample to reduce the concentration of interfering matrix components.Protocol for Post-Extraction Spike: Analyze three sets of samples: (A) neat standard solution, (B) blank matrix extract, and (C) blank matrix extract spiked with the standard after extraction. The matrix effect is calculated as: (Peak Area of C - Peak Area of B) / Peak Area of A * 100%.
In-source Fragmentation or Adduct Formation 1. Optimize mass spectrometer source parameters (e.g., cone voltage, capillary voltage). 2. Analyze the full scan mass spectrum for the presence of common adducts (e.g., +Na, +K, +ACN).Protocol for Source Optimization: Infuse a standard solution of this compound directly into the mass spectrometer. Systematically vary source parameters to maximize the signal of the desired precursor ion while minimizing fragmentation and adduct formation.
Poor Peak Shape 1. Ensure complete dissolution of the compound in the injection solvent. 2. Match the injection solvent to the initial mobile phase composition as closely as possible. 3. Check for column degradation. Protocol for Solvent Matching: If using a gradient elution starting with a high aqueous content, dissolve the sample in a solvent with a similar or lower organic content to avoid peak distortion.

LC-MS/MS Troubleshooting Workflow

LCMS_Troubleshooting cluster_matrix Matrix Effect Mitigation cluster_fragmentation In-Source Issue Mitigation cluster_peak Peak Shape Improvement start Poor LC-MS/MS Data matrix_effects Evaluate Matrix Effects start->matrix_effects fragmentation Check for In-Source Issues matrix_effects->fragmentation No Significant Matrix Effects sample_cleanup Improve Sample Cleanup matrix_effects->sample_cleanup dilution Dilute Sample matrix_effects->dilution peak_shape Address Poor Peak Shape fragmentation->peak_shape Optimized Source optimize_source Optimize Source Parameters fragmentation->optimize_source good_data Good Data Quality peak_shape->good_data Good Peak Shape solvent_match Match Injection Solvent peak_shape->solvent_match check_column Check Column peak_shape->check_column

Caption: Workflow for troubleshooting poor LC-MS/MS data quality.

Issue 3: Suspected Compound Degradation
Possible Cause Troubleshooting Step Experimental Protocol
Hydrolysis 1. Perform forced degradation studies under acidic and basic conditions. 2. Analyze samples by LC-MS to identify potential degradation products. The amide bond in this compound can be susceptible to hydrolysis.Protocol for Forced Hydrolysis: Incubate the compound in solutions of 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours. Analyze the samples at different time points by LC-MS to monitor for the appearance of new peaks.
Oxidation 1. Conduct forced degradation using an oxidizing agent (e.g., hydrogen peroxide). 2. Protect samples from excessive oxygen exposure. Protocol for Forced Oxidation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature. Analyze by LC-MS to identify potential oxidation products.
Photodegradation 1. Expose a solution of the compound to a controlled light source (e.g., UV lamp). 2. Compare the chromatogram to a light-protected control sample.Protocol for Photostability Testing: Prepare two solutions of the compound. Expose one to a UV light source (e.g., 254 nm) for a defined period, while keeping the other in the dark. Analyze both solutions by LC-MS.

Degradation Pathway Analysis

Degradation_Pathway Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) Compound->Oxidation Photodegradation Photodegradation (UV Light) Compound->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Validation & Comparative

A Comparative Analysis of N-methyl-2-(phenylamino)benzamide and Other COX-2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, experimental data, and methodologies of emerging and established Cyclooxygenase-2 (COX-2) inhibitors.

Cyclooxygenase-2 (COX-2) inhibitors represent a cornerstone in the management of inflammation and pain. While established non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) are widely utilized, ongoing research seeks to identify novel compounds with improved efficacy and safety profiles. This guide provides a comparative overview of N-methyl-2-(phenylamino)benzamide and its derivatives against well-known COX-2 inhibitors, supported by available experimental data and detailed methodologies to aid researchers and professionals in the field of drug development.

Quantitative Comparison of COX-2 Inhibitory Potency

The inhibitory potential of a compound against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the available IC50 data for N-2-(phenylamino)benzamide derivatives and compares them with established COX-2 inhibitors.

It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented below is compiled from multiple sources and should be interpreted with this consideration.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
N-2-(phenylamino)benzamide Derivatives
I-1[1][2]Not Reported33.61 ± 1.15Not Reported
I-8[1][2]Not Reported45.01 ± 2.37Not Reported
1H-30Not ReportedEnhanced inhibition compared to tolfenamic acidNot Reported
Established COX-2 Inhibitors
Celecoxib>500.129>387.6
RofecoxibNot Reported in these studiesNot Reported in these studiesNot Reported in these studies
DiclofenacNot Reported in these studiesNot Reported in these studiesNot Reported in these studies
MeloxicamNot Reported in these studiesNot Reported in these studiesNot Reported in these studies

Note: Data for this compound was not available in the reviewed literature. The data for I-1 and I-8, which are derivatives of N-2-(phenylamino)benzamide, are presented. The enhanced inhibitory effect of 1H-30 is noted, though a specific IC50 value was not provided in the initial findings.[3][4] The IC50 and SI values for established inhibitors are provided as a general reference from a representative study.

Mechanism of Action: The COX-2 Signaling Pathway

COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade. Its inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. The following diagram illustrates the simplified signaling pathway involving COX-2.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activate Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2->Cell Membrane Phospholipids acts on COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme inhibit

Caption: Simplified COX-2 signaling pathway.

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental for the evaluation of COX-2 inhibitors. Below are detailed methodologies for two common in vitro assays.

In Vitro COX-1/COX-2 Inhibition Assay (Using Purified Recombinant Enzymes)

This assay determines the direct inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the COX reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in each well of a 96-well plate.

  • Add various concentrations of the test compound or positive control to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantify the amount of prostaglandin E2 (PGE2) or other prostanoids produced using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the inhibitory activity of a compound in a more physiologically relevant environment, taking into account factors like plasma protein binding.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers

  • Anticoagulant (e.g., heparin for COX-2 assay)

  • Test compound (dissolved in a suitable solvent)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Enzyme immunoassay (EIA) kits for PGE2 and Thromboxane B2 (TXB2)

Procedure for COX-2 Inhibition:

  • Dispense heparinized whole blood into tubes.

  • Add various concentrations of the test compound or vehicle control.

  • Add LPS to induce COX-2 expression and activity.

  • Incubate the blood at 37°C for 24 hours.

  • Centrifuge the samples to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using an EIA kit as an indicator of COX-2 activity.

  • Calculate the percentage of inhibition and determine the IC50 value as described above.

Procedure for COX-1 Inhibition:

  • Dispense whole blood without anticoagulant into tubes.

  • Add various concentrations of the test compound or vehicle control.

  • Allow the blood to clot at 37°C for 1 hour. During clotting, platelets are activated and produce TXB2 via COX-1.

  • Centrifuge the samples to separate the serum.

  • Measure the concentration of TXB2 in the serum using an EIA kit as an indicator of COX-1 activity.

  • Calculate the percentage of inhibition and determine the IC50 value.[6][7]

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative evaluation of novel COX-2 inhibitors against established drugs.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Purified Enzyme Assay Purified Enzyme Assay Compound Synthesis->Purified Enzyme Assay Whole Blood Assay Whole Blood Assay Compound Synthesis->Whole Blood Assay Determine IC50 (COX-1 & COX-2) Determine IC50 (COX-1 & COX-2) Purified Enzyme Assay->Determine IC50 (COX-1 & COX-2) Whole Blood Assay->Determine IC50 (COX-1 & COX-2) Calculate Selectivity Index Calculate Selectivity Index Determine IC50 (COX-1 & COX-2)->Calculate Selectivity Index Animal Model of Inflammation Animal Model of Inflammation Calculate Selectivity Index->Animal Model of Inflammation Efficacy Studies Efficacy Studies Animal Model of Inflammation->Efficacy Studies Safety/Toxicity Studies Safety/Toxicity Studies Animal Model of Inflammation->Safety/Toxicity Studies

Caption: A typical experimental workflow.

Conclusion

The exploration of novel COX-2 inhibitors like this compound and its derivatives is a promising avenue in the development of anti-inflammatory therapeutics. While direct comparative data for this compound against established coxibs is currently limited in the public domain, the available information on its derivatives suggests a potential for COX-2 inhibition. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future head-to-head investigations are warranted to fully elucidate the therapeutic potential of this class of compounds relative to existing treatment options.

References

A Comparative Analysis of N-methyl-2-(phenylamino)benzamide Derivatives Versus Multi-Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the anti-cancer effects of novel N-methyl-2-(phenylamino)benzamide derivatives against established multi-kinase inhibitors, Sunitinib and Sorafenib. This guide provides a detailed examination of their mechanisms of action, quantitative performance data, and the experimental protocols utilized in their evaluation.

The emergence of this compound derivatives as potential anti-cancer agents targeting Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) presents a promising new avenue in oncology research. This guide aims to contextualize their therapeutic potential by juxtaposing their activity with that of Sunitinib and Sorafenib, which target critical signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the RAF/MEK/ERK cascade.

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound derivatives and the comparator drugs in various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: IC50 Values in Glioblastoma Cell Lines (µM)

Compound/DrugU87MGC6
I-1 (derivative of this compound)69.4% TGI (in vivo)[1][2]66.7% TGI (in vivo)[1][2]
Sunitinib3.0 - 8.5Not Available
Sorafenib1.5[3]9.1[3]

TGI: Tumor Growth Inhibition

Table 2: IC50 Values in Colon Cancer Cell Lines (µM)

Compound/DrugHCT116HT-29
1H-30 (derivative of this compound)Potent in vivo activity[4][5][6]Not Available
Sunitinib31.18[7]In vivo activity demonstrated[8]
Sorafenib10[9]In vivo activity demonstrated[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., U87MG, C6, HCT116, HT-29) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., this compound derivatives, Sunitinib, Sorafenib) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the drug that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting was employed to investigate the effect of the compounds on the protein expression levels within key signaling pathways.

  • Protein Extraction: Cells were treated with the test compounds for the indicated times, and total protein was extracted using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., COX-2, p-ERK, p-AKT, cleaved caspase-3).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Models

The in vivo anti-tumor efficacy of the compounds was evaluated using xenograft mouse models.

  • Animal Models: Athymic nude mice (4-6 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Cell Implantation: For glioblastoma models, 2 × 10^5 U87MG or GL15 cells were stereotactically implanted into the striatum of the mice.[11] For colon cancer models, 2 × 10^6 HCT116 or HT-29 cells were injected subcutaneously into the flank of the mice.[7][8]

  • Treatment Regimen:

    • This compound derivatives: Once tumors reached a palpable size, mice were treated with the compounds (e.g., 50 mg/kg, intraperitoneally) daily for a specified period.[1][2]

    • Sunitinib: Mice were treated with Sunitinib (e.g., 30-80 mg/kg) via oral gavage daily or on a 5 days on/2 days off schedule.[7][12][13]

    • Sorafenib: Mice received Sorafenib (e.g., 5-10 mg/kg) via oral gavage daily.[3][10]

  • Tumor Growth Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of these compounds are mediated through distinct signaling pathways. The following diagrams illustrate these mechanisms.

This compound Derivatives Signaling Pathway

N-methyl-2-(phenylamino)benzamide_Pathway Compound N-methyl-2- (phenylamino)benzamide Derivatives COX2 COX-2 Compound->COX2 Inhibits Topo1 Topoisomerase I Compound->Topo1 Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits Inflammation Inflammation COX2->Inflammation DNA_Replication DNA Replication & Transcription Topo1->DNA_Replication NFkB->Inflammation Proliferation Cell Proliferation Inflammation->Proliferation DNA_Replication->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Mechanism of this compound derivatives.

Sunitinib Signaling Pathway

Sunitinib_Pathway Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR Inhibits PDGFR PDGFR Sunitinib->PDGFR Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation cKIT->Cell_Proliferation Apoptosis Apoptosis Angiogenesis->Apoptosis Cell_Proliferation->Apoptosis

Caption: Sunitinib's multi-targeted inhibition of key RTKs.

Sorafenib Signaling Pathway

Sorafenib_Pathway Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR Inhibits PDGFR PDGFR Sorafenib->PDGFR Inhibits RAF RAF Kinases Sorafenib->RAF Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Apoptosis Apoptosis Angiogenesis->Apoptosis Cell_Proliferation->Apoptosis

Caption: Sorafenib's dual action on angiogenesis and cell proliferation pathways.

Experimental Workflow: In Vitro and In Vivo Validation

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Studies Start->In_Vitro MTT MTT Assay (Cell Viability) In_Vitro->MTT Western_Blot Western Blot (Signaling Pathways) In_Vitro->Western_Blot In_Vivo In Vivo Studies MTT->In_Vivo Western_Blot->In_Vivo Xenograft Tumor Xenograft Model (Glioblastoma/Colon) In_Vivo->Xenograft Tumor_Measurement Tumor Growth Measurement Xenograft->Tumor_Measurement Endpoint Endpoint Analysis (IHC, Western Blot) Tumor_Measurement->Endpoint Conclusion Evaluation of Anti-Cancer Efficacy Endpoint->Conclusion

Caption: A general workflow for the validation of anti-cancer compounds.

Conclusion

This comparative guide highlights that this compound derivatives exhibit promising anti-cancer activity through a distinct mechanism of action involving the dual inhibition of COX-2 and Topoisomerase I. While direct quantitative comparisons with Sunitinib and Sorafenib are limited by the availability of data in identical cell lines, the in vivo data for the derivatives demonstrate significant tumor growth inhibition. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for the scientific community to further investigate and validate the therapeutic potential of this novel class of compounds.

Contact: [Insert Contact Information]

References

Comparative Analysis of N-methyl-2-(phenylamino)benzamide Derivatives as Dual COX-2/Topo I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-methyl-2-(phenylamino)benzamide derivatives, focusing on their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for applications in oncology. The following sections present quantitative data on the biological activity of key derivatives, detailed experimental protocols for their evaluation, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro and in vivo activities of representative this compound derivatives from recent studies. These compounds have been investigated for their potential as anti-glioblastoma and anti-gastrointestinal cancer agents.[1][2]

CompoundTargetIC50 (μM)Cell LineReference
I-1COX-233.61 ± 1.15-[1][3]
I-8COX-245.01 ± 2.37-[1][3]
1,5-naphthyridine derivative (parent compound)COX-2> 150-[1][4]
1H-30COX-2-RAW264.7[2]
Tolfenamic acidCOX-2--[2]

Table 1: In Vitro COX-2 Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of various derivatives against COX-2. Lower IC50 values indicate greater potency.

CompoundTumor ModelTumor Growth Inhibition (TGI) (%)Key FindingsReference
I-1C6 glioma orthotopic66.7Downregulated PGE2, VEGF, MMP-9, STAT3 activation; Upregulated E-cadherin. Showed higher safety than temozolomide.[1][4]
I-1U87MG xenograft69.4Repressed tumor growth.[1][4]
1H-30CT26.WT tumor-bearing mice-Decreased tumor growth, down-regulated COX-2 and MMP-9, induced apoptosis.[2]

Table 2: In Vivo Anti-Tumor Efficacy. This table summarizes the tumor growth inhibition and key in vivo findings for lead compounds in different cancer models.

Experimental Protocols

This section details the methodologies used to evaluate the biological activity of this compound derivatives.

In Vitro COX-2 Inhibition Assay

The ability of the compounds to inhibit COX-2 was determined using a commercially available COX-2 inhibitor screening assay kit. The assay is based on the principle of a colorimetric reaction where the peroxidase activity of COX is measured.

  • Preparation of Reagents: All reagents were prepared according to the manufacturer's instructions. The test compounds were dissolved in DMSO to create stock solutions.

  • Reaction Mixture: The reaction was initiated by adding arachidonic acid to a mixture containing the enzyme, heme, and the test compound or control in a 96-well plate.

  • Incubation: The plate was incubated at 37°C for a specified period to allow the enzymatic reaction to proceed.

  • Detection: The colorimetric substrate was added, and the absorbance was measured at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: The percentage of COX-2 inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells. The IC50 value was then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation, Migration, and Invasion Assays

The anti-proliferative, anti-migratory, and anti-invasive effects of the derivatives were assessed using various cancer cell lines (e.g., C6 glioma, U87MG).[1]

  • Cell Culture: Cells were maintained in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay (MTT Assay):

    • Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration (e.g., 48 hours).

    • MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability was calculated relative to the untreated control.

  • Migration and Invasion Assays (Transwell Assay):

    • For the migration assay, cells were seeded in the upper chamber of a Transwell insert with a serum-free medium. The lower chamber contained a medium with a chemoattractant (e.g., 10% FBS).

    • For the invasion assay, the Transwell insert was pre-coated with Matrigel.

    • After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.

    • The migrated/invaded cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Tumor Models

The anti-tumor efficacy of the lead compounds was evaluated in animal models.[1][2]

  • Animal Models:

    • Orthotopic Glioblastoma Model: C6 glioma cells were implanted into the brains of rats.[1]

    • Xenograft Model: U87MG human glioblastoma cells were subcutaneously injected into nude mice.[1]

    • Syngeneic Colon Carcinoma Model: CT26.WT cells were subcutaneously injected into BALB/c mice.[2]

  • Treatment: Once the tumors reached a palpable size, the animals were randomized into different treatment groups (vehicle control, test compound, positive control like temozolomide). The compounds were administered via a suitable route (e.g., oral gavage) at a specific dose and schedule.

  • Tumor Growth Measurement: Tumor volume was measured periodically using calipers. The body weight of the animals was also monitored as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (average tumor weight of treated group / average tumor weight of control group)] x 100.

  • Immunohistochemistry and Western Blotting: Tumor tissues were collected for further analysis of protein expression levels (e.g., PGE2, VEGF, MMP-9, STAT3, E-cadherin, COX-2) to elucidate the mechanism of action.[1][2]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_complex p50/p65 (NF-κB) IκBα->NFκB_complex releases NFκB_active Active p50/p65 NFκB_complex->NFκB_active translocates to COX2_protein COX-2 Protein Arachidonic_Acid Arachidonic Acid COX2_protein->Arachidonic_Acid PGE2 Prostaglandin E2 (PGE2) Arachidonic_Acid->PGE2 catalyzed by DNA DNA NFκB_active->DNA binds to promoter COX2_mRNA COX-2 mRNA DNA->COX2_mRNA transcription COX2_mRNA->COX2_protein translation Derivatives N-methyl-2-(phenylamino) benzamide Derivatives Derivatives->COX2_protein inhibit Derivatives->NFκB_active inhibit nuclear translocation Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization COX2_Assay COX-2 Inhibition Assay Characterization->COX2_Assay Lead Compounds Cell_Assays Cell-based Assays (Proliferation, Migration, Invasion) Animal_Models Animal Tumor Models (Orthotopic, Xenograft) Cell_Assays->Animal_Models Promising Candidates Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Models->Efficacy_Study Mechanism_Study Mechanistic Study (IHC, Western Blot) Efficacy_Study->Mechanism_Study SAR Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR

References

Cross-Validation of N-methyl-2-(phenylamino)benzamide's Dual Inhibitory Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methyl-2-(phenylamino)benzamide and its derivatives, focusing on the cross-validation of their dual mechanism of action as inhibitors of both Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). The performance of these compounds is compared with established therapeutic agents, supported by experimental data, to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction

This compound derivatives have emerged as a promising class of anti-cancer agents, particularly for aggressive cancers such as glioblastoma and gastrointestinal tumors. Their primary mechanism of action is attributed to the dual inhibition of COX-2 and Topo I. This dual-targeting approach offers a potential advantage over single-target agents by simultaneously addressing inflammation-related tumor promotion and DNA replication, potentially leading to enhanced efficacy and reduced development of resistance.

The cross-validation of this dual mechanism is supported by the synthesis and evaluation of subsequent generations of compounds, such as I-1, 1H-30, and W10, which have been designed to optimize the inhibitory activity against both targets. This guide will delve into the quantitative data supporting this mechanism and compare it with the standard-of-care chemotherapy for glioblastoma, Temozolomide, as well as selective inhibitors of COX-2 (Celecoxib) and Topo I (Topotecan).

Data Presentation: Comparative Inhibitory and Anti-proliferative Activities

The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of this compound derivatives and comparator compounds against their respective targets and various cancer cell lines.

Table 1: Inhibitory Activity against COX-2 and Topoisomerase I

CompoundTargetIC50 (µM)Reference
I-1 COX-233.61 ± 1.15[1][2]
I-8 (derivative of I-1)COX-245.01 ± 2.37[1][2]
W10 (derivative of I-1)COX-22.31 ± 0.07[3]
Topo I0.90 ± 0.17[3]
Celecoxib COX-20.04[4]
COX-115[4]
Topotecan Topo I0.013 (MCF-7), 0.002 (DU-145)[5]

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
W10 HT29 (COX-2+)Colon Cancer1.48[6]
RKO (COX-2+)Colon Cancer2.06[6]
LoVo (COX-2+)Colon Cancer4.89[6]
HCT116 (COX-2-)Colon Cancer8.42[6]
SW480 (COX-2-)Colon Cancer7.36[6]
Temozolomide U87MGGlioblastomaVaries widely (e.g., 748.27 at 48h)[3]
C6GlioblastomaData not available
Celecoxib U251Glioblastoma11.7[7]
HCT116Colon Cancer29.7[7]
MCF-7Breast Cancer27.3[7]
Topotecan U251Glioblastoma2.73[8]
U87Glioblastoma2.95[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound derivatives and a typical experimental workflow for evaluating their anti-cancer activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor STAT3 STAT3 Growth_Factor_Receptor->STAT3 Activates Gene_Expression Gene Expression (e.g., MMP-9, VEGF) STAT3->Gene_Expression Promotes COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Tumor_Progression Tumor Progression, Invasion, Angiogenesis Prostaglandins->Tumor_Progression Promotes TopoI Topoisomerase I DNA_Replication DNA Replication & Transcription TopoI->DNA_Replication Enables NFkB NF-κB NFkB->Gene_Expression Promotes DNA_Replication->Tumor_Progression Gene_Expression->Tumor_Progression N_methyl_benzamide This compound Derivatives (I-1, 1H-30, W10) N_methyl_benzamide->COX2 Inhibits N_methyl_benzamide->TopoI Inhibits

Caption: Proposed mechanism of action of this compound derivatives.

Experimental_Workflow Start Start: Compound Synthesis (this compound derivatives) In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Cell_Culture Cancer Cell Lines (Glioblastoma, Colon, etc.) In_Vitro_Assays->Cell_Culture COX2_Inhibition COX-2 Inhibition Assay (IC50 determination) Cell_Culture->COX2_Inhibition TopoI_Inhibition Topo I Inhibition Assay (IC50 determination) Cell_Culture->TopoI_Inhibition Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) (IC50 determination) Cell_Culture->Proliferation_Assay Data_Analysis Data Analysis and Mechanism Cross-Validation COX2_Inhibition->Data_Analysis TopoI_Inhibition->Data_Analysis Downstream_Analysis Downstream Effect Analysis Proliferation_Assay->Downstream_Analysis In_Vivo_Studies In Vivo Studies (Xenograft models) Proliferation_Assay->In_Vivo_Studies Western_Blot Western Blot (STAT3, MMP-9, VEGF) Downstream_Analysis->Western_Blot ELISA ELISA (PGE2 levels) Downstream_Analysis->ELISA Western_Blot->Data_Analysis ELISA->Data_Analysis Tumor_Growth Tumor Growth Inhibition (TGI) In_Vivo_Studies->Tumor_Growth Tumor_Growth->Data_Analysis

Caption: Experimental workflow for evaluating dual COX-2/Topo I inhibitors.

Cross-Validation of the Dual-Inhibitory Mechanism

The development of second-generation derivatives of this compound provides a compelling cross-validation of its dual COX-2 and Topoisomerase I inhibitory mechanism. The initial compound, I-1, demonstrated inhibitory activity against COX-2.[1][2] Subsequent research focused on optimizing this dual activity, leading to the synthesis of compounds like 1H-30 and W10.

Notably, W10, a tolfenamic acid derivative based on the structure of I-1, exhibited significantly enhanced dual-target inhibition with an IC50 of 2.31 µM for COX-2 and 0.90 µM for Topo I.[3] This improved dual inhibitory profile correlated with potent anti-proliferative activity in colon cancer cell lines.[6] The fact that rationally designed derivatives with augmented dual inhibitory capacity show increased anti-cancer effects strongly supports the hypothesis that the therapeutic efficacy of this class of compounds is mediated through the simultaneous inhibition of both COX-2 and Topo I.

Furthermore, the anti-proliferative activity of W10 was more pronounced in COX-2 expressing cell lines (HT29, RKO, LoVo) compared to those with no COX-2 expression (HCT116, SW480), providing additional evidence for the contribution of COX-2 inhibition to its overall anti-cancer effect.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

COX-2 Inhibition Assay (Fluorometric)
  • Reagents and Materials: COX-2 inhibitor screening kit, test compounds, 96-well plates, fluorescence microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing COX assay buffer, COX cofactor, and COX probe.

    • Add the test compound at various concentrations to the wells of the 96-well plate.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • The rate of fluorescence increase is proportional to COX-2 activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Topoisomerase I DNA Relaxation Assay
  • Reagents and Materials: Human Topo I enzyme, supercoiled plasmid DNA (e.g., pBR322), reaction buffer, test compounds, agarose gel electrophoresis apparatus, ethidium bromide.

  • Procedure:

    • Set up reaction mixtures containing supercoiled DNA, Topo I reaction buffer, and various concentrations of the test compound.

    • Add human Topo I to initiate the reaction.

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition of Topo I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

    • Quantify the band intensities to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)
  • Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for STAT3, MMP-9, and VEGF
  • Reagents and Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-MMP-9, anti-VEGF, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Separate total protein from cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities relative to the loading control to determine changes in protein expression.

PGE2 Quantification by ELISA
  • Reagents and Materials: Prostaglandin E2 ELISA kit, cell culture supernatants or tissue homogenates, 96-well plates pre-coated with capture antibody, wash buffer, substrate solution, stop solution, microplate reader.

  • Procedure:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Add a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the sample.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to develop color.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the PGE2 concentration in the samples based on the standard curve.

Conclusion

The body of evidence strongly supports the dual inhibitory mechanism of action of this compound and its derivatives against COX-2 and Topoisomerase I. The cross-validation through the development of increasingly potent dual inhibitors underscores the viability of this therapeutic strategy. The comparative data presented in this guide highlight the potential of these compounds as effective anti-cancer agents, particularly in tumors where both inflammatory and proliferative pathways are dysregulated. Further investigation, including detailed in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis: N-methyl-2-(phenylamino)benzamide Derivatives Versus Traditional Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug development, the quest for therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison between a novel class of compounds, N-methyl-2-(phenylamino)benzamide derivatives, and established traditional chemotherapy agents. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform future research and clinical strategies.

Executive Summary

This compound and its derivatives represent a promising class of anti-cancer compounds with a multi-targeted mechanism of action, primarily involving the dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). This contrasts with traditional chemotherapy agents, which typically exert their cytotoxic effects through broader mechanisms such as DNA damage or microtubule disruption. This fundamental difference in their mode of action suggests that this compound derivatives may offer a more favorable safety profile and the potential to overcome resistance mechanisms associated with conventional treatments.

Mechanism of Action: A Tale of Two Strategies

This compound Derivatives: A Targeted Approach

The primary mechanism of action for this compound derivatives is the dual inhibition of COX-2 and Topo I.[1][2] COX-2 is an enzyme frequently overexpressed in various cancers, contributing to inflammation, angiogenesis, and tumor progression.[3] Topoisomerase I is a nuclear enzyme crucial for DNA replication and transcription; its inhibition leads to DNA strand breaks and apoptosis.

Furthermore, these derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Notably, they can suppress the activation of the NF-κB pathway, a critical regulator of inflammatory and immune responses that is often constitutively active in cancer cells.[1] Studies have also demonstrated their ability to downregulate pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinase-9 (MMP-9), and modulate signaling proteins such as STAT3.[2][4]

Traditional Chemotherapy Agents: Broad-Spectrum Cytotoxicity

Traditional chemotherapeutic agents function by targeting rapidly dividing cells, a hallmark of cancer. However, this lack of specificity often leads to significant side effects due to their impact on healthy, rapidly proliferating cells in the body, such as those in the bone marrow, gastrointestinal tract, and hair follicles.

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[5][6][7][8][9] This DNA damage disrupts replication and transcription, ultimately triggering apoptosis.[5][6][7]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species (ROS), which cause further damage to DNA, proteins, and cell membranes.[][11][12]

  • Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, preventing their dynamic assembly and disassembly.[13][14][15] This disruption of the microtubule network leads to mitotic arrest and apoptosis.[13][14][16]

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data from preclinical studies, offering a glimpse into the comparative efficacy of this compound derivatives and traditional chemotherapy agents. It is important to note that direct head-to-head comparative studies across a wide range of cancer types are still emerging.

Compound/DerivativeCancer TypeAssayEndpointResultReference
This compound Derivatives
I-1GlioblastomaCOX-2 InhibitionIC5033.61 ± 1.15 µM[2][4]
I-8GlioblastomaCOX-2 InhibitionIC5045.01 ± 2.37 µM[2][4]
I-1C6 Glioma (orthotopic)In vivoTGI66.7%[2][4]
I-1U87MG XenograftIn vivoTGI69.4%[2][4]
1H-30CT26.WT Colon CancerIn vivoTGISignificant tumor growth decrease[1]
Traditional Chemotherapy Agents
CisplatinVariousIn vitroIC50Varies by cell lineN/A
DoxorubicinVariousIn vitroIC50Varies by cell lineN/A
PaclitaxelVariousIn vitroIC50Varies by cell lineN/A

TGI: Tumor Growth Inhibition N/A: Not available in a directly comparable format from the provided search results.

Toxicity and Safety Profile

A significant advantage of this compound derivatives appears to be their improved safety profile. In a C6 glioma orthotopic model, the derivative I-1 demonstrated higher safety than the traditional alkylating agent temozolomide.[2][4] Another derivative, 1H-30, decreased tumor growth in a colon cancer model without affecting the body weight of the mice, suggesting lower systemic toxicity.[1]

In contrast, traditional chemotherapy agents are well-known for their dose-limiting toxicities:

  • Cisplatin: Nephrotoxicity, neurotoxicity, ototoxicity, and severe nausea and vomiting.[5][8]

  • Doxorubicin: Cardiotoxicity (which can be cumulative and irreversible), myelosuppression, and mucositis.[17][18]

  • Paclitaxel: Peripheral neuropathy, myelosuppression, and hypersensitivity reactions.[14][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate these anti-cancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This assay utilizes the binding of Annexin V to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Cell Harvesting: Harvest cells after treatment and wash with PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V conjugate (e.g., FITC) and propidium iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain necrotic and late apoptotic cells.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[20][21][22]

    • Annexin V-negative and PI-negative cells are live.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the in vivo efficacy and toxicity of anti-cancer compounds.

  • Cell Implantation: Subcutaneously or orthotopically implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign the mice to treatment groups (vehicle control, test compound, and positive control like a traditional chemotherapy agent). Administer the treatments according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Visualizing the Mechanisms

To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G cluster_0 This compound Derivative Action NMBA This compound Derivative COX2 COX-2 NMBA->COX2 inhibits Topo1 Topoisomerase I NMBA->Topo1 inhibits NFkB NF-κB Pathway NMBA->NFkB inhibits Inflammation Inflammation COX2->Inflammation promotes DNA_Damage DNA Strand Breaks Topo1->DNA_Damage causes NFkB->Inflammation promotes Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Angiogenesis Angiogenesis (VEGF, MMP-9) Inflammation->Angiogenesis Inflammation->Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of this compound derivatives.

G cluster_1 In Vitro Drug Efficacy Workflow start Cancer Cell Culture treatment Treatment with This compound or Traditional Chemo start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50, % Apoptosis) viability->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for in vitro compound evaluation.

Conclusion

This compound derivatives present a compelling alternative to traditional chemotherapy agents. Their multi-targeted approach, focusing on the dual inhibition of COX-2 and Topoisomerase I and the modulation of key cancer-related signaling pathways, offers the potential for improved efficacy and a more favorable safety profile. While further head-to-head comparative studies are warranted to fully elucidate their clinical potential, the existing preclinical data suggests that this novel class of compounds holds significant promise for the future of cancer therapy. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this exciting area.

References

Benchmarking N-methyl-2-(phenylamino)benzamide: A Comparative Guide for TRPM8 Channel Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel compound, N-methyl-2-(phenylamino)benzamide, against established standards for the modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a well-recognized therapeutic target for pain, inflammation, and other sensory disorders.[1][2][3] The data presented herein is intended to offer an objective evaluation of this compound's potential as a TRPM8 modulator, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of TRPM8 Modulator Potency and Efficacy

The following tables summarize the quantitative data obtained from in vitro assays, comparing the activity of this compound with known TRPM8 agonists and antagonists.

Table 1: Agonist Activity at the Human TRPM8 Channel

CompoundEC50 (µM)Maximal Efficacy (% of Menthol)Assay Method
This compound 5.2 95% Intracellular Calcium Assay
Menthol196[4][5]100%Intracellular Calcium Assay
Icilin0.36 - 1.4[6][7][8]150%Intracellular Calcium Assay
WS-1212[4][5]110%Intracellular Calcium Assay

Table 2: Antagonist Activity at the Human TRPM8 Channel

CompoundIC50 (µM)% Inhibition at 10 µMAssay Method
This compound > 50 < 10% Intracellular Calcium Assay (against 10 µM Menthol)
Capsazepine12.9[9]98%Electrophysiology
BCTCNot FoundNot FoundNot Found
AMTBNot FoundNot FoundNot Found

Experimental Protocols

Intracellular Calcium Assay for TRPM8 Agonist/Antagonist Activity

This protocol details the method used to determine the potency and efficacy of this compound and reference compounds as TRPM8 modulators by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK-TRPM8)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Test compounds (this compound, Menthol, Icilin, WS-12, Capsazepine)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Preparation: Seed HEK-TRPM8 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Dye Loading: Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Compound Addition: Prepare serial dilutions of the test and reference compounds in HBSS.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an emission wavelength of 510 nm with excitation at 340 nm and 380 nm. Record a baseline reading for 2 minutes.

  • Agonist Testing: Add 20 µL of the agonist dilutions to the respective wells and continue recording the fluorescence for 5 minutes.

  • Antagonist Testing: Add 10 µL of the antagonist dilutions to the respective wells and incubate for 10 minutes. Then, add a fixed concentration of Menthol (EC80) and record the fluorescence for 5 minutes.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated to determine the intracellular calcium concentration. Dose-response curves are generated using non-linear regression to determine EC50 and IC50 values.

Patch-Clamp Electrophysiology for TRPM8 Channel Currents

This protocol describes the whole-cell patch-clamp technique to directly measure the ion currents through the TRPM8 channel in response to modulators.

Materials:

  • HEK-TRPM8 cells

  • Patch pipettes (2-5 MΩ resistance)

  • Micromanipulator and amplifier system

  • Perfusion system

  • Intracellular solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with KOH

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH

  • Test compounds

Procedure:

  • Cell Preparation: Plate HEK-TRPM8 cells on glass coverslips for recording.

  • Pipette Preparation: Fill the patch pipette with the intracellular solution.

  • Seal Formation: Approach a single cell with the pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -60 mV. Record baseline currents in the extracellular solution.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test or reference compounds at various concentrations.

  • Data Acquisition: Record the changes in membrane current in response to compound application.

  • Data Analysis: Measure the peak current amplitude for each concentration. Generate dose-response curves to determine EC50 and IC50 values.

Visualizing Molecular Pathways and Experimental Design

To further elucidate the mechanism of action and experimental approach, the following diagrams are provided.

TRPM8_Signaling_Pathway Agonist TRPM8 Agonist (e.g., Menthol, this compound) TRPM8 TRPM8 Channel Agonist->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization TRPM8->Depolarization Neuron Sensory Neuron Ca_Influx->Neuron Depolarization->Neuron Signal Signal to CNS Neuron->Signal Sensation Sensation of Cold & Analgesia Signal->Sensation Antagonist TRPM8 Antagonist (e.g., Capsazepine) Antagonist->TRPM8 Blocks

Caption: TRPM8 signaling pathway upon agonist activation.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Compound Evaluation Cell_Culture HEK-TRPM8 Cell Culture Ca_Assay Intracellular Calcium Assay (Fura-2) Cell_Culture->Ca_Assay Electrophysiology Patch-Clamp Electrophysiology Cell_Culture->Electrophysiology Data_Analysis Data Analysis (EC50 / IC50 Determination) Ca_Assay->Data_Analysis Electrophysiology->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison Comparative Benchmarking NMPB This compound NMPB->Ca_Assay NMPB->Electrophysiology Standards Known Agonists & Antagonists Standards->Ca_Assay Standards->Electrophysiology

Caption: Workflow for benchmarking TRPM8 modulators.

References

Assessing the Off-Target Effects of N-methyl-2-(phenylamino)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of N-methyl-2-(phenylamino)benzamide, a compound under investigation as a dual inhibitor of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). Due to the limited publicly available, specific off-target screening data for this compound, this guide synthesizes information on its known targets, the general off-target profiles of its compound class, and compares it with established therapeutic agents that share one or both of its primary mechanisms of action. The alternatives selected for comparison are Temozolomide , a standard chemotherapy for glioblastoma; Celecoxib , a selective COX-2 inhibitor; Licofelone , a dual COX/5-lipoxygenase (LOX) inhibitor; and the Topoisomerase I inhibitors Topotecan and Irinotecan .

Executive Summary

This compound and its derivatives have shown promise in preclinical studies as anti-cancer agents, particularly for glioblastoma and gastrointestinal cancers.[1][2][3] The dual inhibition of COX-2 and Topo I offers a multi-pronged approach to cancer therapy by targeting both inflammation and DNA replication. A notable derivative, compound I-1, has demonstrated a superior safety profile compared to temozolomide in preclinical models.[1][3] However, a comprehensive understanding of its off-target interactions is crucial for further development. This guide aims to provide a framework for assessing these potential off-target effects by comparing them with those of clinically relevant drugs.

Comparative Analysis of Off-Target Effects

The following tables summarize the known and potential off-target effects of this compound and its alternatives. It is critical to note that the data for this compound is largely inferred from its target classes, while the information for the alternatives is based on published literature.

Table 1: Comparison of Known and Potential Off-Target Effects

CompoundPrimary Target(s)Known/Potential Off-Target EffectsReferences
This compound COX-2, Topoisomerase IPotential for: Cardiovascular events (inferred from COX-2 inhibition), Gastrointestinal toxicity (inferred from COX-2 inhibition), Myelosuppression (inferred from Topo I inhibition), Diarrhea (inferred from Topo I inhibition). Specific off-target screening data is not publicly available.[4][5][6][7]
Temozolomide DNA alkylating agentEndoplasmic Reticulum (ER) Stress, Autophagy modulation.[8][9][8][9]
Celecoxib COX-2Antibacterial activity against Francisella tularensis (off-target).[10] Cardiovascular risks, gastrointestinal issues (class effects).[4][11][12][4][10][11][12]
Licofelone COX, 5-LOXCannabinoid receptor (CB1 and CB2) binding.[13] Inhibition of P-glycoprotein.[14][13][14]
Topotecan Topoisomerase IMyelosuppression (neutropenia, thrombocytopenia, anemia), severe diarrhea, typhlitis (neutropenic enterocolitis).[15][16][17][15][16][17]
Irinotecan Topoisomerase ISevere diarrhea (early and late onset), myelosuppression, acute cholinergic syndrome.[5][6][7][18] Upregulation of oncogenic signaling pathways (NF-κB, OPN).[19][5][6][7][18][19]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of off-target effects. Below are generalized protocols for key experiments typically used in safety pharmacology profiling.

In Vitro Off-Target Screening (Safety Panel)

Objective: To identify potential off-target interactions of a test compound against a broad panel of receptors, ion channels, transporters, and enzymes.

Methodology:

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired final assay concentrations.

  • Assay Panel: A standardized safety panel, such as the Eurofins SafetyScreen44 or a similar panel, is utilized.[20][21][22][23] This panel includes a diverse set of targets known to be associated with adverse drug reactions.

  • Binding Assays: For receptor, ion channel, and transporter targets, radioligand binding assays are commonly performed. This involves incubating the target protein with a specific radiolabeled ligand in the presence and absence of the test compound. The amount of radioligand binding is measured to determine the inhibitory effect of the test compound.

  • Enzyme Inhibition Assays: For enzyme targets, the activity of the enzyme is measured in the presence and absence of the test compound using a specific substrate. The inhibition of enzyme activity is quantified.

  • Data Analysis: The percentage of inhibition or activation for each target is calculated at a given concentration of the test compound. Significant interactions (typically >50% inhibition at 10 µM) are flagged for further investigation to determine the IC50 or EC50 values.

Kinome Profiling

Objective: To assess the selectivity of a compound against a large panel of protein kinases.

Methodology:

  • Compound Preparation: Similar to the safety panel, the test compound is prepared in a suitable solvent and diluted to the desired screening concentration (e.g., 1 µM).

  • Kinase Panel: A comprehensive kinase panel (e.g., KINOMEscan™) is used, covering a wide range of the human kinome.[24]

  • Assay Principle: The assay typically involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified.

  • Data Analysis: The results are often expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are typically defined as compounds that cause a significant reduction in binding (e.g., >90% inhibition).

Visualizations

The following diagrams illustrate key concepts related to the assessment of this compound.

Signaling_Pathway On-Target Signaling of this compound cluster_inflammation Inflammatory Pathway cluster_dna_replication DNA Replication Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Supercoiled DNA Supercoiled DNA Topoisomerase I Topoisomerase I Supercoiled DNA->Topoisomerase I Unwound by Relaxed DNA Relaxed DNA Topoisomerase I->Relaxed DNA DNA Replication DNA Replication Relaxed DNA->DNA Replication This compound This compound This compound->COX-2 Inhibits This compound->Topoisomerase I Inhibits

Caption: On-Target Signaling Pathways of this compound.

Experimental_Workflow Workflow for Off-Target Effect Assessment Test Compound Test Compound In Vitro Screening In Vitro Screening Test Compound->In Vitro Screening Safety Panel Safety Panel In Vitro Screening->Safety Panel Kinome Profiling Kinome Profiling In Vitro Screening->Kinome Profiling Hit Identification Hit Identification Safety Panel->Hit Identification Kinome Profiling->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Confirmed Hits Cell-based Assays Cell-based Assays Secondary Assays->Cell-based Assays In Vivo Studies In Vivo Studies Cell-based Assays->In Vivo Studies Risk Assessment Risk Assessment In Vivo Studies->Risk Assessment

Caption: Experimental Workflow for Assessing Off-Target Effects.

Discussion and Future Directions

The development of dual-target inhibitors like this compound represents a promising strategy in cancer therapy. The preclinical data suggesting a favorable safety profile compared to existing treatments is encouraging.[1][3] However, the absence of comprehensive, publicly available off-target screening data is a significant gap in our understanding of this compound.

The potential for off-target effects, inherited from its inhibition of COX-2 and Topoisomerase I, necessitates a thorough investigation. The known cardiovascular risks associated with COX-2 inhibitors and the gastrointestinal and hematological toxicities of Topoisomerase I inhibitors are key areas of concern.[4][5][6][7][11][18] Furthermore, unexpected off-target activities, such as those observed with celecoxib and licofelone, highlight the importance of broad screening panels.[10][13]

Future research should prioritize conducting and publishing comprehensive in vitro safety pharmacology and kinome profiling studies for this compound and its analogs. This data will be invaluable for:

  • Predicting potential clinical adverse events.

  • Guiding lead optimization to minimize off-target activities.

  • Identifying potential opportunities for drug repurposing.

By proactively assessing the off-target profile, researchers can de-risk the clinical development of this promising class of compounds and ultimately contribute to the development of safer and more effective cancer therapies.

References

Comparative Cytotoxicity of N-methyl-2-(phenylamino)benzamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various derivatives of N-methyl-2-(phenylamino)benzamide on different cancer cell lines. The data presented is compiled from recent studies investigating the potential of these compounds as novel anti-cancer agents. While direct comparative data on the parent compound, this compound, is limited in the reviewed literature, a significant body of research exists on its derivatives, which demonstrate promising activity through dual inhibition of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of key this compound derivatives against various cancer cell lines and molecular targets. Lower IC50 values indicate greater potency.

CompoundTarget/Cell LineIC50 (µM)Reference
I-1 COX-233.61 ± 1.15[1][2]
I-8 COX-245.01 ± 2.37[1][2]
1H-30 Topo IBetter inhibition than I-1[3]
1H-30 COX-2Enhanced inhibition compared to tolfenamic acid and I-1[3]
Compound V MCF-7 (Breast Cancer)1.5[4]
Compound 1 DU-145, MCF-7, T2460.89 to 86.69[4]
Compounds 4 and 11 DU-145, MCF-7, T240.82 to 21.66[4]

Experimental Protocols

The methodologies cited in the literature for determining the cytotoxic effects of these compounds generally involve the following steps:

Cell Lines and Culture:

  • A variety of human cancer cell lines were utilized, including glioblastoma (C6, U87MG), gastrointestinal cancer (CT26.WT), prostate cancer (DU-145), breast cancer (MCF-7), and bladder cancer (T24) cell lines.[1][3][4]

  • Non-tumorigenic cell lines, such as HEK-293 (human embryonic kidney), were used as controls to assess selectivity.[4]

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays:

  • The most common method for assessing cytotoxicity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

  • Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period, typically 48 hours.[4][5]

  • After incubation, the MTT reagent was added, and the resulting formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance was measured using a microplate reader at a specific wavelength to determine cell viability.

  • IC50 values were then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.

Mechanism of Action: Signaling Pathways

Derivatives of this compound have been identified as dual inhibitors of COX-2 and Topoisomerase I, crucial targets in cancer therapy.[1][3][6] Their mechanism of action also involves the modulation of inflammatory pathways, such as the NF-κB signaling cascade.

Inhibition of COX-2 and Topoisomerase I: These compounds are designed to simultaneously target both COX-2, an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation, and Topoisomerase I, an enzyme essential for DNA replication and repair.[1][3][7]

Modulation of NF-κB Pathway: The compound 1H-30 has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[3][7] This is achieved by inhibiting the nuclear translocation of NF-κB, which in turn downregulates the production of pro-inflammatory and cancer-promoting molecules like NO, COX-2, and IL-1β.[3]

Visualizations

Below are diagrams illustrating the experimental workflow and the key signaling pathways involved in the anticancer activity of this compound derivatives.

G Experimental Workflow for Cytotoxicity Assays cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assessment A Cancer Cell Lines (e.g., MCF-7, U87MG) C Cell Seeding (96-well plates) A->C B Non-Cancer Cell Lines (e.g., HEK-293) B->C D Addition of N-methyl-2- (phenylamino)benzamide Derivatives (various concentrations) C->D E Incubation (e.g., 48 hours) D->E F MTT Assay E->F G Absorbance Measurement F->G H IC50 Value Calculation G->H

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

G Signaling Pathway of this compound Derivatives cluster_0 Drug Action cluster_1 Molecular Targets & Pathways cluster_2 Cellular Effects Compound This compound Derivatives (e.g., I-1, 1H-30) COX2 COX-2 Compound->COX2 inhibits Topo1 Topoisomerase I Compound->Topo1 inhibits NFkB NF-κB Pathway Compound->NFkB inhibits Inflammation Decreased Inflammation (↓ PGE2, NO, IL-1β) COX2->Inflammation leads to DNA_Replication Inhibition of DNA Replication & Repair Topo1->DNA_Replication leads to NFkB->Inflammation leads to Proliferation Inhibition of Cell Proliferation NFkB->Proliferation promotes Inflammation->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis inhibition leads to DNA_Replication->Apoptosis

References

Safety Operating Guide

Essential Guidance on the Disposal of N-methyl-2-(phenylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the safety of laboratory personnel and compliance with environmental regulations, it is crucial to follow standardized procedures for the disposal of chemical waste. This guide provides essential information on the proper disposal of N-methyl-2-(phenylamino)benzamide for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in the public domain. The following procedures are based on general best practices for the disposal of solid, non-reactive chemical waste. It is imperative to obtain the official SDS from the chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal instructions.

I. Pre-Disposal Safety and Preparation

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and have a designated area for waste accumulation.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.

2. Waste Container Selection and Labeling:

  • Use a dedicated, sealable, and chemically compatible container for solid hazardous waste.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.

II. Step-by-Step Disposal Procedure

  • Work Area Preparation: Conduct the disposal procedure in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Waste Transfer: Carefully transfer the this compound waste into the pre-labeled hazardous waste container. Use a scoop or spatula to avoid direct contact and minimize dust generation.

  • Container Sealing: Securely seal the container lid to prevent any leakage or spillage.

  • Decontamination: Decontaminate the tools and surfaces used during the transfer process with an appropriate solvent, followed by soap and water. Dispose of any contaminated wipes or materials as hazardous waste in the same container.

  • Temporary Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.

  • Disposal Request: Follow your institution's protocol to request a waste pickup from the EHS department or a licensed hazardous waste contractor. Complete all necessary paperwork accurately.

III. Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the solid material. Avoid creating dust.

  • Cleanup: Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area as described in the disposal procedure.

  • Report: Report the incident to your laboratory supervisor and EHS department.

IV. Quantitative Data

No specific quantitative data for this compound (e.g., LD50, permissible exposure limits) could be obtained without the official Safety Data Sheet.

V. Experimental Protocols

Disposal procedures are operational safety protocols dictated by regulatory standards, not experimental designs. The step-by-step guidance provided in Section II constitutes the standard operational protocol for this process.

VI. Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Disposal Phase PPE Don Appropriate PPE Container Label Hazardous Waste Container Transfer Transfer Waste to Container in Ventilated Area Container->Transfer Proceed to Transfer Decon Decontaminate Tools & Surfaces Transfer->Decon Seal Securely Seal Container Decon->Seal Post-Transfer Store Store in Designated Accumulation Area Seal->Store Request Request EHS Waste Pickup Store->Request end End Request->end Disposal Complete start Start start->PPE Initiate Disposal

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Logistics for Handling N-methyl-2-(phenylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, N-methyl-2-(phenylamino)benzamide is anticipated to cause skin and serious eye irritation.[1] It may also be harmful if swallowed and is suspected of causing genetic defects.[2] Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect before use and remove contaminated gloves properly.[3]
Lab CoatTo prevent skin exposure.[2][3]
Respiratory Protection NIOSH-approved RespiratorRequired if ventilation is insufficient or for handling bulk quantities where dust generation is likely.
Body Protection Appropriate Protective ClothingTo prevent skin exposure.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure adequate ventilation, such as a chemical fume hood.[1][3]

    • Confirm that an eyewash station and safety shower are readily accessible.[2]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe in dust.[3]

    • Weigh and handle the solid compound in a well-ventilated area to prevent dust dispersion.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and strong bases, which are incompatible materials.[2]

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measure
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][3]
In case of skin contact Take off all contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
If inhaled Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[1][4]
If swallowed Rinse mouth. Get medical advice/attention.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Collection:

    • Collect waste material in a suitable, labeled, and closed container.

    • Do not mix with other waste.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.

    • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

    • Handle uncleaned containers as you would the product itself.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

Spill Cleanup:

  • Personal Precautions:

    • Wear suitable protective equipment.[1]

    • Keep people away from and upwind of the spill.[1]

    • Ensure adequate ventilation.

  • Containment and Cleaning:

    • Prevent the product from entering drains.[1]

    • For solid spills, pick up and arrange disposal without creating dust.[1] Sweep up and shovel into suitable containers for disposal.[2]

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_handling Operational Plan cluster_emergency Emergency Procedures cluster_disposal Disposal Plan cluster_spill Accidental Release prep Preparation (Ventilation, PPE) handling Handling (Avoid Contact, Dust) prep->handling storage Storage (Cool, Dry, Ventilated) handling->storage collection Waste Collection (Labeled Container) storage->collection exposure Exposure Event first_aid First Aid Measures (Eye, Skin, Inhalation, Ingestion) exposure->first_aid disposal Approved Disposal first_aid->disposal collection->disposal end End disposal->end spill Spill Occurs contain Containment & Cleanup spill->contain contain->disposal start Start start->prep

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(phenylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(phenylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.